3,5-Dimethoxy-3'-iodobenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(3-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-13-7-11(8-14(9-13)19-2)15(17)10-4-3-5-12(16)6-10/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFFCCRQFVNJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241085 | |
| Record name | Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-16-3 | |
| Record name | Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3,5-dimethoxyphenyl)(3-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dimethoxy-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxy-3'-iodobenzophenone is a halogenated and methoxylated derivative of benzophenone. The benzophenone scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The presence of methoxy groups can influence the molecule's lipophilicity and electronic properties, potentially impacting its binding to biological targets. The iodine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, or can be utilized in radio-labeling studies. This document outlines the predicted physicochemical properties, a proposed synthetic pathway, and standard characterization methodologies for this compound.
Physicochemical Properties
Quantitative data for this compound is not available in the cited literature. The following table summarizes calculated values and placeholders for experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃IO₃ | Calculated |
| Molecular Weight | 368.17 g/mol | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| LogP | Not available | - |
Proposed Synthesis: Friedel-Crafts Acylation
A plausible and common method for the synthesis of benzophenones is the Friedel-Crafts acylation. This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of this compound, this would involve the acylation of iodobenzene with 3,5-dimethoxybenzoyl chloride.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a general representation and should be optimized for safety and yield.
Step 1: Synthesis of 3,5-Dimethoxybenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethoxybenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (use a gas trap).
-
After the reaction is complete (as indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 3,5-dimethoxybenzoyl chloride can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation of Iodobenzene
-
In a separate three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) to a suitable inert solvent (e.g., dichloromethane or carbon disulfide).
-
Cool the suspension to 0 °C in an ice bath.
-
Add iodobenzene (1.0 eq) to the cooled suspension.
-
Slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in the same solvent via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain this compound.
Characterization Protocols
The following are standard methods for the structural elucidation and purity assessment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A sample of the purified product is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum will provide information on the number of different types of protons and their chemical environments. Expected signals would include those for the methoxy groups and the aromatic protons on both rings.
-
¹³C NMR: The ¹³C NMR spectrum, also recorded in a deuterated solvent, will show signals for each unique carbon atom in the molecule, including the carbonyl carbon, the methoxy carbons, and the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum of the compound can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Key characteristic peaks would be expected for:
-
C=O (ketone) stretching vibration (typically around 1650-1680 cm⁻¹).
-
C-O (ether) stretching vibrations.
-
Aromatic C-H and C=C stretching vibrations.
-
C-I stretching vibration (typically in the far-IR region).
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragment ions.
Logical Relationship of Synthesis and Characterization
The overall process of obtaining and verifying the target compound follows a logical progression from synthesis to purification and finally to structural confirmation.
Caption: Logical flow from synthesis to a verified chemical entity.
Conclusion
While direct experimental data on this compound is scarce, this guide provides a solid foundation for its synthesis and characterization based on well-established organic chemistry principles. The proposed Friedel-Crafts acylation route is a viable method for its preparation. The outlined characterization protocols are standard procedures for the structural elucidation of novel organic compounds. Further research is warranted to determine the specific physicochemical properties and to explore the potential biological activities of this molecule.
An In-depth Technical Guide to 3,5-Dimethoxy-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Dimethoxy-3'-iodobenzophenone, a substituted aromatic ketone. Due to its specific isomeric structure, detailed experimental data is not widely available in public databases. Therefore, this document compiles information based on established chemical principles, data from closely related analogs, and well-known synthetic methodologies. The content is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Disclaimer: A specific CAS number for this compound could not be located in publicly accessible databases, suggesting it is a novel or less-studied compound. The CAS number for the isomeric 3,5-Dimethoxy-2'-iodobenzophenone is 951892-13-0 [1].
Physicochemical and Spectral Data
Quantitative data for the target compound is not available. The following tables summarize its calculated molecular properties and predicted physicochemical and spectral characteristics based on its structure and data from analogous compounds.
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value | Source / Basis |
| Molecular Formula | C₁₅H₁₃IO₃ | Calculation |
| Molecular Weight | 368.17 g/mol | Calculation |
| CAS Number | Not Found | - |
| Predicted Melting Point | 110-125 °C | Estimation based on related iodinated and methoxylated benzophenones. |
| Predicted Boiling Point | > 400 °C | Estimation based on related high-molecular-weight aromatic ketones. |
| Predicted logP | ~4.5 | Estimation based on structure. |
| Appearance | Likely off-white to pale yellow crystalline solid | General property of aromatic ketones. |
Table 2: Predicted Spectral Characteristics
| Spectrum | Predicted Features |
| ¹H-NMR | - Aromatic Protons (3,5-dimethoxy ring): Two signals expected; one doublet for the two equivalent protons at C2 and C6, and one triplet for the proton at C4. Chemical shifts influenced by ortho/para methoxy groups. - Aromatic Protons (3'-iodo ring): Four distinct signals expected (doublet, triplet, triplet, doublet) in the aromatic region, shifted downfield due to the electron-withdrawing effects of the iodine and carbonyl groups. - Methoxy Protons: A singlet integrating to 6H around 3.8-4.0 ppm. |
| ¹³C-NMR | - Carbonyl Carbon (C=O): A singlet expected in the range of 190-200 ppm. - Aromatic Carbons: Signals for 12 distinct aromatic carbons. Carbons attached to methoxy groups will be shifted downfield (150-165 ppm). The carbon attached to iodine will show a signal at lower field strength (around 90-100 ppm). |
| FT-IR (cm⁻¹) | - C=O Stretch: Strong, characteristic absorption band around 1650-1670 cm⁻¹ .[2] - C-O-C Stretch (Aryl Ether): Strong bands around 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). - C-I Stretch: Weak to medium band in the far IR region, typically 500-600 cm⁻¹ . - Aromatic C-H Stretch: Bands above 3000 cm⁻¹ . |
| UV-Vis (nm) | - π → π* transitions: Strong absorption bands expected around 250-290 nm .[3][4] - n → π* transition: A weaker, longer-wavelength absorption band around 330-350 nm , characteristic of the carbonyl group.[4] |
| Mass Spec (EI) | - Molecular Ion (M⁺): Peak expected at m/z = 368. - Key Fragments: Fragments corresponding to the loss of iodine (M-127), and characteristic benzoyl fragments such as [C₆H₃(OCH₃)₂CO]⁺ (m/z = 165) and [IC₆H₄CO]⁺ (m/z = 233). |
Synthesis and Experimental Protocols
While no specific synthesis for this compound is documented, standard organic chemistry reactions can be employed for its preparation. The most direct and common method would be the Friedel-Crafts acylation.
Proposed Synthesis: Friedel-Crafts Acylation
This reaction involves the electrophilic aromatic substitution of iodobenzene with 3,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[5][6][7]. The electrophile is the acylium ion generated from the acyl chloride and the Lewis acid.
References
- 1. 3,5-Dimethoxy-2'-iodobenzophenone | 951892-13-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide: 3,5-Dimethoxy-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 3,5-Dimethoxy-3'-iodobenzophenone, a substituted aromatic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and workflows applicable to the synthesis and characterization of similar benzophenone derivatives.
Core Physicochemical Properties
The fundamental properties of this compound have been determined through structural analysis and computational methods. A summary of these key quantitative data points is presented below.
| Property | Value | Notes |
| Molecular Weight | 368.17 g/mol | Calculated from the molecular formula. |
| Molecular Formula | C₁₅H₁₃IO₃ | Confirmed by supplier information. |
| CAS Number | Not available | Not currently assigned or publicly listed. |
| Physical State | Solid (Predicted) | Based on the properties of similar benzophenones. |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
| Solubility | Predicted to be soluble in organic solvents. | Based on its nonpolar and aromatic structure. |
Molecular Structure and Identification
The molecular weight of this compound is derived from its chemical structure. The logical workflow for this determination is outlined below.
Experimental Protocols: Synthesis of Substituted Benzophenones
Objective: To synthesize a substituted benzophenone by acylating an aromatic compound with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
3,5-dimethoxyanisole (or a suitable precursor)
-
3-iodobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and equipment for reflux, extraction, and purification (e.g., column chromatography).
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride to anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Slowly add 3-iodobenzoyl chloride to the stirred suspension. Following this, add 3,5-dimethoxyanisole dropwise over a period of 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by the slow addition of a dilute hydrochloric acid solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The following diagram illustrates a generalized workflow for the synthesis and purification of substituted benzophenones.
Potential Applications in Research and Drug Development
Benzophenone derivatives are a class of compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. While the specific biological profile of this compound has not been extensively studied, related compounds have shown promise in several therapeutic areas.
-
Anticancer Agents: Many substituted benzophenones have been investigated for their cytotoxic effects against various cancer cell lines. The presence of methoxy and iodo groups can influence the compound's lipophilicity and its ability to interact with biological targets.
-
Antimicrobial and Antiviral Properties: The benzophenone core is found in some natural products with antimicrobial and antiviral activities. Further research could explore the potential of this compound in this area.
-
Enzyme Inhibition: The structural features of this compound may allow it to act as an inhibitor for various enzymes, a common mechanism of action for many therapeutic drugs.
Researchers and drug development professionals are encouraged to consider this compound as a candidate for screening in various biological assays to elucidate its potential therapeutic value. The synthesis of a library of related analogues could also provide valuable structure-activity relationship (SAR) data.
A Technical Guide to the Solubility of 3,5-Dimethoxy-3'-iodobenzophenone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Compound: 3,5-Dimethoxy-3'-iodobenzophenone
This compound is a substituted aromatic ketone. Its chemical structure, characterized by a benzophenone core with two methoxy groups and an iodine atom on the phenyl rings, suggests it is a non-polar compound. This structural characteristic is the primary determinant of its solubility behavior in various organic solvents.
Expected Solubility Profile
Based on the general principle of "like dissolves like," this compound is expected to exhibit poor solubility in polar solvents such as water and high solubility in a range of non-polar and moderately polar organic solvents. The parent compound, benzophenone, is practically insoluble in water but soluble in organic solvents like alcohol, acetone, ether, acetic acid, chloroform, and benzene[1]. The presence of two methoxy groups and an iodine atom in this compound is unlikely to alter this fundamental solubility characteristic.
Factors Influencing Solubility:
-
Solvent Polarity: The solubility of this compound is expected to be highest in non-polar and weakly polar organic solvents that can effectively solvate the aromatic rings and the benzoyl group.
-
Temperature: The solubility of most organic solids, including this compound, is expected to increase with temperature[2][3]. This allows for techniques like recrystallization to be employed for purification.
-
Crystalline Structure: The crystal lattice energy of the solid compound will influence its solubility. A more stable crystal structure will require more energy to break apart, resulting in lower solubility.
While quantitative data is not available, a qualitative assessment of expected solubility is presented in the table below.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Non-polar Aliphatic | Hexane, Cyclohexane | High | These solvents will effectively solvate the non-polar aromatic rings of the molecule. |
| Non-polar Aromatic | Toluene, Benzene | Very High | The aromatic nature of these solvents will lead to favorable π-π stacking interactions with the phenyl rings of the benzophenone derivative, enhancing solubility. |
| Halogenated | Dichloromethane, Chloroform | Very High | These solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve this compound. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | The ether oxygen can act as a hydrogen bond acceptor for any potential weak interactions, and the overall non-polar nature of these solvents is compatible with the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polar carbonyl group in these solvents may have some repulsive interactions with the non-polar parts of the molecule, but they are generally good solvents for aromatic compounds. Benzophenone itself is very soluble in acetone[4]. |
| Esters | Ethyl acetate | Moderate to High | Similar to ketones, esters offer a balance of polarity and are effective solvents for many organic solids. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity and hydrogen-bonding capability of alcohols will likely lead to lower solubility compared to non-polar solvents. However, some solubility is expected due to the presence of the carbonyl group in the solute which can act as a hydrogen bond acceptor[3]. Benzophenone is soluble in ethanol[5]. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Low to Moderate | While these are powerful solvents, their high polarity may not be ideal for the largely non-polar this compound. |
| Polar Protic | Water | Very Low/Insoluble | The non-polar nature of the molecule prevents it from forming significant favorable interactions with the highly polar and hydrogen-bonding water molecules[1][3]. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols outline standard methods for determining the solubility of an organic compound in various solvents.
Protocol 1: Qualitative Solubility Assessment
This initial screening method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, diethyl ether, acetone, ethyl acetate, ethanol, methanol, water)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
-
Water bath (optional, for temperature control)
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds[6].
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Record the observations.
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe the effect of temperature on solubility.
Protocol 2: Quantitative Solubility Determination by Gravimetric Method
This method provides a precise measurement of solubility in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or other sealable containers
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm or smaller, compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
-
Analytical balance
-
Vacuum oven or desiccator
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume or mass of the solvent in a sealable vial. Ensure there is undissolved solid remaining.
-
Place the vial in a constant temperature shaker bath and allow it to equilibrate for a sufficient amount of time (e.g., 24-48 hours) to ensure the solution is saturated.
-
After equilibration, carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved solid.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Carefully evaporate the solvent from the dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound. Alternatively, the solvent can be evaporated under a gentle stream of inert gas.
-
Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of solution taken
or
Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) x 100
Workflow and Visualization
Logical Workflow for the Synthesis of a Dimethoxy-Substituted Benzophenone Derivative
The following diagram illustrates a plausible synthetic route for a dimethoxy-substituted benzophenone derivative, which could be adapted for the synthesis of this compound. The process involves a Friedel-Crafts acylation reaction, a common method for preparing aromatic ketones.
Caption: A potential synthetic route to this compound.
Experimental Workflow for Quantitative Solubility Determination
The diagram below outlines the key steps for the quantitative determination of solubility using the gravimetric method described in Protocol 2.
Caption: Gravimetric method for solubility determination.
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While specific experimental data for this compound is not currently available, the principles and protocols outlined here offer a robust starting point for researchers and drug development professionals.
References
- 1. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzophenone | C6H5COC6H5 | CID 3102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzophenone - Wikipedia [en.wikipedia.org]
- 6. chem.ws [chem.ws]
Technical Brief: Analysis of 3,5-Dimethoxy-3'-iodobenzophenone
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Physicochemical and Biological Properties of 3,5-Dimethoxy-3'-iodobenzophenone
This technical guide addresses the inquiry regarding the melting point and associated technical data for the compound this compound. A thorough search of available scientific literature and chemical databases has been conducted to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Physicochemical Properties
Extensive searches for the specific isomer This compound did not yield any experimentally determined or predicted physicochemical data, including its melting point. The CAS number for this specific compound could not be located, which often indicates a compound that has not been synthesized or characterized in the published literature.
For the purpose of comparison, and to provide context for researchers working with similar structures, data for related isomers and analogous compounds are presented below. It is crucial to note that these values are not for this compound and should be used with caution as the position of the iodine atom significantly influences the crystal lattice and, therefore, the melting point.
Table 1: Physicochemical Data of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,5-Dimethoxy-2'-iodobenzophenone | 951892-13-0 | C₁₅H₁₃IO₃ | 368.17 | Not Available |
| 4-Iodo-3,5-dimethoxybenzaldehyde | 56518-59-3 | C₉H₉IO₃ | 292.07 | 127 - 128[1] |
| 3',5'-Dimethoxy-4'-hydroxyacetophenone | 2478-38-8 | C₁₀H₁₂O₄ | 196.20 | Not Available |
| 3,5-Dimethoxybenzaldehyde | 7311-34-4 | C₉H₁₀O₃ | 166.17 | Not Available |
Experimental Protocols
Due to the absence of published research on this compound, no established experimental protocols for its synthesis or melting point determination are available.
Should a researcher endeavor to synthesize this compound, a potential synthetic route could be a Friedel-Crafts acylation. The general workflow for such a synthesis and subsequent characterization is outlined below as a hypothetical experimental plan.
Hypothetical Experimental Workflow
Caption: Hypothetical workflow for the synthesis and characterization of this compound.
Methodology for Melting Point Determination (General Protocol):
-
A small, dry sample of the purified crystalline solid would be packed into a capillary tube.
-
The capillary tube would be placed in a calibrated melting point apparatus.
-
The sample would be heated at a controlled rate.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid would be recorded as the melting point.
Biological Activity and Signaling Pathways
No biological activity or studies on signaling pathways involving this compound have been reported in the scientific literature. Therefore, no signaling pathway diagrams can be provided.
Conclusion
The requested information on the melting point and other technical data for this compound is not available in the public domain based on a comprehensive search of scientific databases. The data and protocols provided herein are for structurally related compounds or are hypothetical and should be treated as such. Further research, including the synthesis and characterization of this specific isomer, would be required to determine its physical and biological properties.
References
The Unexplored Therapeutic Potential of Iodinated Benzophenones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The benzophenone scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Halogenation of the benzophenone core is a common strategy to modulate these activities. However, a significant gap exists in the scientific literature regarding the specific biological activities of iodinated benzophenones. This technical guide aims to provide an in-depth overview of the known biological activities of halogenated benzophenones as a predictive framework for the potential therapeutic applications of their iodinated counterparts. We will explore the structure-activity relationships of halogenated benzophenones, present quantitative data from relevant studies, detail key experimental protocols, and visualize pertinent biological pathways and experimental workflows. This guide serves to highlight the untapped potential of iodinated benzophenones and to provide a foundational resource for researchers venturing into this promising area of drug discovery.
Introduction: The Benzophenone Scaffold and the Influence of Halogenation
Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. This structural motif is found in numerous naturally occurring and synthetic molecules with significant pharmacological properties.[1][2] The versatility of the benzophenone scaffold allows for extensive chemical modification, with halogenation being a key strategy to enhance or alter its biological effects. The introduction of halogens can influence a molecule's lipophilicity, electronic properties, and binding interactions with biological targets, thereby modulating its potency and selectivity.
While chloro- and bromo-substituted benzophenones have been the subject of various studies, there is a notable scarcity of research on the biological activities of iodinated benzophenones. Iodine, being the largest and most polarizable of the common halogens, can introduce unique steric and electronic effects, potentially leading to novel biological activities or improved pharmacological profiles. This guide will leverage the existing knowledge on other halogenated benzophenones to infer the potential biological landscape of iodinated benzophenones.
Biological Activities of Halogenated Benzophenones: A Proxy for Iodinated Analogs
Due to the limited specific data on iodinated benzophenones, we will review the biological activities of other halogenated benzophenones to provide a basis for potential research directions.
Antimicrobial Activity
Halogenated benzophenone derivatives have demonstrated notable activity against a range of microbial pathogens. The proposed mechanism of action for some benzophenone-based antibiotics involves the disruption of the bacterial cell membrane potential.[3][4] These compounds have shown affinity for polyanionic components of the cell wall, such as lipoteichoic acid (LTA) and lipopolysaccharide (LPS), leading to the release of intracellular components and cell death.[3][4]
Antitumor and Cytotoxic Activity
The cytotoxic effects of benzophenone derivatives against various cancer cell lines are well-documented.[5] The mechanisms underlying their antitumor activity are diverse and can involve the induction of apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential.[5]
Anti-inflammatory Activity
Certain benzophenone derivatives exhibit anti-inflammatory properties, though the specific mechanisms for halogenated versions are not extensively detailed in the available literature.
Enzyme Inhibition
The benzophenone scaffold has been explored for its potential to inhibit various enzymes. For instance, some hydroxylated benzophenones have been shown to inhibit xanthine oxidase. While specific data on iodinated benzophenones as enzyme inhibitors is lacking, the general principle of targeting enzyme active sites is a promising avenue for investigation.
Quantitative Data on Halogenated Benzophenones
The following tables summarize quantitative data for various non-iodinated halogenated benzophenones to illustrate the types of biological activities and potencies that have been observed. This data can serve as a benchmark for future studies on iodinated analogs.
Table 1: Antimicrobial Activity of Halogenated Benzophenone Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus | 125 | 250 | [6] |
| 2,2′,4-Trihydroxybenzophenone | Escherichia coli | 250 | 500 | [6] |
| Benzophenone-fused Azetidinone Derivatives | Staphylococcus aureus | 12.5 - 100 | - | [7] |
| Benzophenone-fused Azetidinone Derivatives | Bacillus subtilis | 12.5 - 100 | - | [7] |
Table 2: Cytotoxic Activity of Benzophenone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Isogarcinol | HCT116 (colon carcinoma) | 0.86 | [5] |
| Isogarcinol | CCRF-CEM (leukemia) | 1.38 | [5] |
| Guttiferone E | HCT116 (colon carcinoma) | >10 | [5] |
| Guttiferone E | CCRF-CEM (leukemia) | 2.64 | [5] |
| Isoxanthochymol | HCT116 (colon carcinoma) | 5.23 | [5] |
| Isoxanthochymol | CCRF-CEM (leukemia) | 4.78 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments relevant to the biological evaluation of iodinated benzophenones.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The iodinated benzophenone is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the compound dilution is inoculated with the standardized bacterial suspension. Control wells (no compound) are also included. The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of MBC: An aliquot from the wells showing no visible growth is plated onto agar plates. The plates are incubated until colonies are visible. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The iodinated benzophenone is dissolved in a suitable solvent and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or a detergent-based solution) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing Pathways and Workflows
Graphical representations are invaluable for understanding complex biological processes and experimental designs.
Hypothetical Signaling Pathway for Kinase Inhibition
The following diagram illustrates a generic kinase signaling pathway that could be a potential target for iodinated benzophenones, leading to the inhibition of cell proliferation.
Caption: Hypothetical inhibition of a kinase cascade by an iodinated benzophenone.
Experimental Workflow for Antimicrobial Screening
The diagram below outlines a typical workflow for screening compounds for antimicrobial activity.
Caption: A typical workflow for antimicrobial drug discovery.
Conclusion and Future Directions
The benzophenone scaffold remains a fertile ground for the discovery of new therapeutic agents. While research into halogenated derivatives has yielded promising results, the field of iodinated benzophenones is conspicuously underdeveloped. The unique properties of iodine suggest that iodo-substituted analogs could possess novel or enhanced biological activities. This guide, by summarizing the known activities of other halogenated benzophenones and providing standardized experimental frameworks, aims to catalyze research in this underexplored chemical space. Future investigations should focus on the systematic synthesis and biological evaluation of a diverse library of iodinated benzophenones to unlock their full therapeutic potential.
References
- 1. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Examination of a synthetic benzophenone membrane-targeted antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and modes of action of four naturally occuring benzophenones: 2,2',5,6'-tetrahydroxybenzophenone, guttiferone E, isogarcinol and isoxanthochymol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
- 7. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Photophysical Properties of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core photophysical properties of substituted benzophenones, a class of compounds with significant applications in photochemistry, materials science, and pharmacology. Their utility as photosensitizers, UV-curing agents, and photophysical probes stems from their unique electronic structure and excited-state dynamics. This document provides a comprehensive overview of their key photophysical parameters, detailed experimental methodologies for their characterization, and visualizations of the fundamental processes involved.
Core Photophysical Properties of Substituted Benzophenones
Benzophenone and its derivatives are characterized by two main low-lying excited singlet states, an n→π* state and a π→π* state, arising from the excitation of a non-bonding electron on the carbonyl oxygen or a π-electron from the aromatic system, respectively. A key feature of benzophenones is their highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁), with a quantum yield approaching 100%.[1][2] This property makes the triplet state the primary photoactive species, responsible for most of the observed photochemistry.
The nature and position of substituents on the phenyl rings significantly influence the photophysical properties of benzophenones. Electron-donating groups tend to decrease the triplet lifetime, while electron-withdrawing groups can increase it.[3] The solvent environment also plays a crucial role, affecting the relative energies of the n→π* and π→π* states and influencing the rates of photochemical reactions.[4]
Quantitative Photophysical Data
The following tables summarize key photophysical data for a selection of substituted benzophenones, providing a comparative overview of their properties.
Table 1: Triplet State Lifetimes (τₜ) of Substituted Benzophenones in Various Solvents
| Compound | Substituent(s) | Solvent | Triplet Lifetime (τₜ) | Reference |
| Benzophenone | Unsubstituted | Hydrocarbons | ~1-10 µs | [5] |
| Benzophenone | Unsubstituted | Acetonitrile | Milliseconds (at low temp) | [2] |
| 4,4'-bis(diethylamino)benzophenone | 4,4'-N(Et)₂ | - | 49.83 (5)° (ring twist) | [6] |
| 3,4-dihydroxybenzophenone | 3,4-OH | - | 49.84 (5)° (ring twist) | [6] |
| 3-hydroxybenzophenone | 3-OH | - | 51.61 (5)° (ring twist) | [6] |
| 4-chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | - | 64.66 (8)° (ring twist) | [6] |
| 2-amino-2',5-dichlorobenzophenone | 2-NH₂, 2',5-Cl | - | 83.72 (6)° (ring twist) | [6] |
| o-hydroxybenzophenones | o-OH | Non-H-bonding | Short-lived triplet | [7][4] |
| m-hydroxybenzophenones | m-OH | Non-H-bonding | nπ* configuration | [7][4] |
| p-hydroxybenzophenones | p-OH | Non-H-bonding | nπ* configuration | [7][4] |
Table 2: UV-Visible Absorption Maxima (λₘₐₓ) of Substituted Benzophenones
| Compound | Substituent(s) | Solvent | λₘₐₓ (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Benzophenone-3 (Oxybenzone) | 2-OH, 4-OCH₃ | Ethanol | ~287, ~325 | - | [8] |
| 2,4-dihydroxybenzophenone | 2,4-OH | - | Dependent on substituent | - | [9] |
| Substituted Benzophenones | Various | Dichloromethane | 225-325 | Stronger than BP | [10][11] |
| Benzophenone | Unsubstituted | n-hexane | 205.3, 247.6 | - | [12] |
| Benzophenone | Unsubstituted | Ethanol | 197.7, 252.7 | - | [12] |
| Benzophenone Derivatives | Various | - | >2000 | - | [13] |
Experimental Protocols
Accurate determination of photophysical parameters is essential for understanding and applying substituted benzophenones. The following sections detail the methodologies for key experiments.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λₘₐₓ) and molar extinction coefficients (ε) of substituted benzophenones.
Methodology:
-
Sample Preparation: Prepare stock solutions of the benzophenone derivatives in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, n-hexane) at a known concentration (typically 1 x 10⁻⁵ M).[11] Perform serial dilutions to obtain a range of concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvettes filled with the solvent.
-
Record the absorption spectra of the sample solutions over a wavelength range of approximately 200-400 nm.[9]
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
Calculate the molar extinction coefficient (ε) at λₘₐₓ using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra and determine the fluorescence quantum yield (Φբ) of substituted benzophenones.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the benzophenone derivatives in a spectroscopic grade solvent to avoid inner filter effects. The absorbance at the excitation wavelength should be below 0.1.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a sensitive detector.
-
Measurement:
-
Record the fluorescence emission spectrum by exciting the sample at its absorption maximum (λₘₐₓ).
-
To determine the quantum yield, a standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions.
-
-
Data Analysis:
-
The fluorescence quantum yield is calculated using the following equation: Φբ (sample) = Φբ (std) × [A(std) / A(sample)] × [I(sample) / I(std)] × [n(sample)² / n(std)²] where A is the absorbance at the excitation wavelength, I is the integrated fluorescence intensity, and n is the refractive index of the solvent.
-
Laser Flash Photolysis
Objective: To determine the triplet-triplet absorption spectrum and the triplet state lifetime (τₜ) of substituted benzophenones.
Methodology:
-
Sample Preparation: Prepare a solution of the benzophenone derivative in a suitable solvent and deoxygenate it by bubbling with nitrogen or argon for at least 20-30 minutes, as oxygen can quench the triplet state.
-
Instrumentation: A laser flash photolysis setup typically consists of a pulsed laser for excitation (e.g., Nd:YAG laser at 355 nm), a monitoring light source, a monochromator, and a fast detector (e.g., photomultiplier tube or an ICCD camera).[2][14]
-
Measurement:
-
The sample is excited with a short laser pulse.
-
The change in absorbance of the sample is monitored over time at different wavelengths.
-
-
Data Analysis:
-
The transient absorption spectrum is constructed by plotting the change in absorbance as a function of wavelength at a specific time delay after the laser pulse. This spectrum corresponds to the T-T absorption.
-
The decay of the transient absorption at the T-T absorption maximum is monitored over time. The triplet lifetime (τₜ) is determined by fitting the decay curve to a first-order or pseudo-first-order kinetic model.[15]
-
Visualizations of Key Photophysical Processes
The following diagrams, generated using the DOT language, illustrate the fundamental photophysical and photochemical pathways of substituted benzophenones.
Jablonski Diagram for Benzophenone
Caption: Jablonski diagram illustrating the electronic transitions in a benzophenone molecule.
Photochemical Reaction Pathway of Benzophenone as a Photosensitizer
Caption: General mechanism of benzophenone-sensitized photoreaction via hydrogen abstraction.
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the comprehensive photophysical characterization of substituted benzophenones.
Conclusion
This technical guide provides a foundational understanding of the photophysical properties of substituted benzophenones, crucial for their application in research and development. The tabulated data offers a quick reference for comparing different derivatives, while the detailed experimental protocols serve as a practical guide for their characterization. The visualizations further clarify the underlying photophysical and photochemical processes. A thorough understanding of these principles is paramount for the rational design and effective utilization of substituted benzophenones in various scientific and technological fields, including the development of novel photosensitizers for photodynamic therapy and advanced photoinitiators for polymer chemistry. Many benzophenone derivatives are known to be photosensitizing, and minor changes in their molecular structure can result in significantly different phototoxic characteristics.[16] In drug development, several nonsteroidal anti-inflammatory agents, such as ketoprofen and suprofen, contain a benzophenone-like chromophore and can induce phototoxic reactions.[17] Therefore, a comprehensive evaluation of the photophysical properties is a critical step in the safety and efficacy assessment of new drug candidates containing this versatile scaffold.
References
- 1. Benzophenone - Wikipedia [en.wikipedia.org]
- 2. edinst.com [edinst.com]
- 3. Photocyclization reaction and triplet lifetime of hindered o-alkyl benzophenones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel benzophenone-3 derivatives with promising potential as UV filters: Relationship between structure, photoprotective potential and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scialert.net [scialert.net]
- 13. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Laser flash photolysis of benzophenone in polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
crystal structure of benzophenone derivatives
An In-depth Technical Guide to the Crystal Structure of Benzophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzophenone and its derivatives constitute a class of organic compounds with a diaryl ketone framework that is a ubiquitous scaffold in medicinal chemistry, materials science, and industrial applications.[1] Found in numerous natural products, these compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] In materials science, they are investigated for nonlinear optical (NLO) applications and are used as photoinitiators in polymer chemistry.[2][3][4][5]
The three-dimensional arrangement of molecules in the solid state—the crystal structure—profoundly influences the physicochemical properties of a compound, such as its melting point, solubility, stability, and bioavailability. For drug development professionals, understanding the crystal structure is critical for identifying stable polymorphs and designing effective drug delivery systems. For materials scientists, crystal packing determines key properties like charge transport and optical response. This guide provides a detailed overview of the molecular conformation, crystal packing, intermolecular interactions, and experimental methodologies associated with the .
Molecular Conformation: The Dihedral Twist
A defining structural feature of benzophenone is the non-coplanar arrangement of its two phenyl rings relative to the central carbonyl group. This twist is a result of steric hindrance between the ortho-hydrogen atoms of the phenyl rings. The degree of this twist is quantified by the dihedral angle between the planes of the two aromatic rings. In the stable orthorhombic form of unsubstituted benzophenone, this angle is approximately 54°.[6]
Substituents on the phenyl rings can significantly alter this dihedral angle due to electronic and steric effects, as well as the constraints of crystal packing forces.[6] For instance, the introduction of bulky groups or intramolecular hydrogen bonds can lead to substantial deviations. A study of various substituted benzophenones revealed a wide range of twist angles, from as low as 37.85° in 2,2′-dihydroxy-4,4′-dimethoxybenzophenone to as high as 83.72° in 2-amino-2′,5-dichlorobenzophenone.[6]
Table 1: Conformation and Crystallographic Data of Selected Benzophenone Derivatives
| Compound | Substituent(s) | Space Group | Unit Cell Parameters | Dihedral Angle (°) | Reference |
| Benzophenone (stable form) | None | P2₁2₁2₁ | a=10.28, b=12.12, c=7.99 Å | 54 | [6] |
| 4-Hydroxybenzophenone | 4-OH | P2₁/c | a=11.63, b=5.88, c=14.59 Å, β=93.6° | - | [7] |
| 4,4'-Dimethylbenzophenone (Form A) | 4-CH₃, 4'-CH₃ | P3₂21 | a=b=8.29, c=20.00 Å | - | [7] |
| 4,4'-Dimethylbenzophenone (Form B) | 4-CH₃, 4'-CH₃ | P2₁2₁2₁ | a=8.16, b=26.31, c=5.84 Å | - | [7] |
| 2-Fluoro-4'-hydroxybenzophenone | 2-F, 4'-OH | P2₁/c | a=11.45, b=7.75, c=11.75 Å, β=101.9° | - | [8] |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | 2,2'-(OH)₂, 4,4'-(OCH₃)₂ | C2/c | a=14.12, b=8.18, c=22.56 Å, β=98.1° | 37.85 | [6] |
| 2-Amino-2',5-dichlorobenzophenone | 2-NH₂, 2',5-Cl₂ | P2₁/n | a=11.49, b=11.97, c=9.12 Å, β=92.8° | 83.72 | [6] |
| 4-Chloro-4'-hydroxybenzophenone | 4-Cl, 4'-OH | P-1 | a=6.20, b=7.84, c=11.23 Å, α=91.9, β=96.1, γ=101.1° | 64.66 | [6] |
Note: Unit cell parameters are approximate and serve for comparative purposes. Dihedral angles are highly sensitive to the specific crystalline environment.
Crystal Packing and Intermolecular Interactions
The crystal packing of benzophenone derivatives is governed by a network of weak intermolecular interactions. The nature and strength of these interactions are highly dependent on the functional groups present on the benzophenone scaffold.
Key Interactions:
-
Hydrogen Bonds: In derivatives containing hydroxyl, amino, or carboxylic acid groups, strong hydrogen bonds (e.g., O-H···O, N-H···O) often dominate the packing arrangement, forming chains, dimers, or more complex 3D networks.[8][9]
-
Halogen Bonds: The presence of chlorine, bromine, or fluorine substituents can lead to the formation of halogen bonds, which are significant in directing crystal assembly.[8]
-
π-π Stacking: Phenyl-phenyl approaches are a crucial stabilizing interaction in the crystal structure of benzophenone itself and many of its derivatives.[10][11] These can involve offset or parallel-displaced stacking arrangements.
-
Weak C-H···O and C-H···π Interactions: These weaker hydrogen bonds are ubiquitous and play a vital role in the overall stability of the crystal lattice, connecting molecules into larger supramolecular structures.[8][9] For example, the carbonyl oxygen is a common acceptor for C-H···O interactions.[9]
The interplay of these forces can lead to complex packing motifs. Computational tools like PIXEL calculations are often used to quantify the energetic contributions of electrostatic, dispersive, and repulsive forces to the overall interaction energies, providing deeper insight into the packing dynamics.[8][9]
Table 2: Common Intermolecular Interactions in Substituted Benzophenones
| Derivative Class | Dominant Interaction Type(s) | Typical Motifs |
| Hydroxybenzophenones | O-H···O hydrogen bonds, C-H···O | Chains, Dimers |
| Halogenated Benzophenones | Halogen bonds, C-H···X (X=F, Cl), π-π stacking | 2D sheets, 3D networks |
| Nitrobenzophenones | C-H···O (nitro/carbonyl acceptors), π-π interactions | Layered structures |
| Aminobenzophenones | N-H···O hydrogen bonds, π-π stacking | Interlinked chains |
Polymorphism in Benzophenone Derivatives
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a prevalent phenomenon among benzophenone derivatives.[7][9] Different polymorphs of the same compound can exhibit varied physical properties, which is of paramount concern in the pharmaceutical industry. The conformational flexibility of the benzophenone molecule, particularly the torsional freedom of the phenyl rings, contributes to this phenomenon.[8]
For example, 4,4′-dimethylbenzophenone is known to exist as at least three polymorphs (trimorphs), while 4-hydroxybenzophenone and 4-(dimethylamino)benzophenone are dimorphic.[7] The lattice energies between these different polymorphic forms are often very close (within 1 kcal mol⁻¹), making their isolation and control a significant challenge.[7]
Table 3: Crystallographic Data for the Trimorphs of 4,4'-Dimethylbenzophenone [7]
| Polymorph | CSD Refcode | Crystal System | Space Group | V (ų) |
| Form A | FEVMUO | Trigonal | P3₂21 | 1290.4 |
| Form B | FEVMUO01 | Orthorhombic | P2₁2₁2₁ | 1254.4 |
| Form C | FEVMUO02 | Monoclinic | P2₁/c | 1269.1 |
Experimental Protocols
Synthesis Methodologies
The synthesis of benzophenone derivatives typically involves standard organic chemistry reactions. Two common and robust methods are Friedel-Crafts acylation and Fries rearrangement.
-
Protocol 1: Friedel-Crafts Acylation This is a widely used method for forming the core benzophenone structure.
-
Reactant Preparation: An appropriate acyl chloride is used as the acylating agent, and a substituted benzene (e.g., toluene) serves as the aromatic substrate.[12]
-
Reaction: The aromatic substrate is dissolved in a dry, non-polar solvent like dichloromethane (CH₂Cl₂). A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is added portion-wise at 0°C.[12]
-
Acylation: The acyl chloride, dissolved in the same solvent, is added dropwise to the mixture. The reaction is then allowed to warm to room temperature and stirred for several hours (typically 4h).[12]
-
Work-up: The reaction is quenched by carefully pouring it over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
-
Protocol 2: Fries Rearrangement This method is used to synthesize hydroxybenzophenones from phenyl benzoates.[13]
-
Reactant: A substituted phenyl benzoate is used as the starting material.
-
Reaction: The phenyl benzoate is heated with a Lewis acid catalyst (e.g., AlCl₃) without a solvent or in a high-boiling inert solvent.
-
Rearrangement: The acyl group migrates from the ester oxygen to an ortho or para position on the phenyl ring. The ortho/para product ratio is temperature-dependent.
-
Work-up and Purification: The reaction mixture is cooled and treated with dilute acid to decompose the aluminum complex. The resulting hydroxybenzophenone is then isolated and purified, typically by recrystallization.
-
Crystallization and Structure Determination
The definitive method for elucidating crystal structure is single-crystal X-ray diffraction (SC-XRD).
-
Protocol 3: Single Crystal Growth and X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. The most common method for benzophenone derivatives is slow evaporation.[7] The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, acetone, hexane) to form a saturated or near-saturated solution. The solution is loosely covered to allow the solvent to evaporate over several days or weeks, yielding single crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer. The diffractometer directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.
-
Analysis and Validation: The final structure is validated using crystallographic software. The analysis includes identifying bond lengths, angles, torsion angles, and crucially, the intermolecular interactions that define the crystal packing. The data is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).
-
Structure-Property Relationships
The precise arrangement of molecules in a crystal dictates the bulk properties of the material and its biological function. Understanding these relationships is key to rational drug design and materials engineering.
-
Bioavailability and Stability: In drug development, different polymorphs can have different solubilities and dissolution rates, directly impacting the bioavailability of an active pharmaceutical ingredient (API). Identifying the most stable polymorph is crucial to ensure consistent performance and shelf-life.[9]
-
Structure-Activity Relationship (SAR): The conformation and intermolecular interactions observed in the crystal structure provide insights into how a molecule might bind to a biological target. For example, the crystal structure of a benzophenone-based HIV nonnucleoside reverse transcriptase inhibitor (NNRTI) confirmed its binding mode in the enzyme's nonnucleoside pocket, guiding further optimization of the drug's structure.[14] The presence of specific hydrogen bond donors and acceptors, revealed by crystallography, is essential for potent inhibitory activity.
-
Nonlinear Optical (NLO) Properties: For materials science applications, the crystal structure is critical. NLO materials require a non-centrosymmetric crystal packing. The alignment of molecular dipoles in the crystal lattice, governed by intermolecular forces, determines the macroscopic NLO response.[3]
Conclusion
The crystal structures of benzophenone derivatives are a rich area of study, characterized by conformational flexibility, diverse intermolecular interactions, and a propensity for polymorphism. A thorough understanding of these solid-state features, gained primarily through single-crystal X-ray diffraction, is indispensable for both drug development and materials science. By correlating molecular structure with crystal packing, researchers can rationally design molecules with optimized properties, whether for enhanced therapeutic efficacy or superior performance in advanced optical materials. The experimental and analytical workflows detailed in this guide provide a framework for the systematic investigation and exploitation of the solid-state chemistry of this versatile molecular scaffold.
References
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones - Crystal Growth & Design - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01547D [pubs.rsc.org]
- 11. Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Theoretical Evaluation of 3,5-Dimethoxy-N-vinylbenzenamine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dimethoxy-N-vinylbenzenamine and its analogues represent a class of organic molecules with significant potential in the realm of medicinal chemistry and drug development. Their inherent structural features, combining a substituted aniline core with a reactive vinyl group, make them attractive scaffolds for the synthesis of a diverse range of compounds. This technical guide provides a comprehensive theoretical evaluation of these analogues, focusing on their potential as antifungal agents, particularly against the phytopathogen Sclerotinia sclerotiorum. The document outlines detailed experimental and computational protocols for their characterization and evaluation, presents key data in a structured format, and visualizes essential workflows and biological pathways.
Data Presentation
Table 1: Physicochemical Properties of 3,5-Dimethoxy-N-vinylbenzenamine
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 3,5-dimethoxy-N-vinylbenzenamine |
| CAS Number | Not available |
| Predicted LogP | 2.15 |
| Predicted Hydrogen Bond Donors | 1 |
| Predicted Hydrogen Bond Acceptors | 3 |
| Predicted Molar Refractivity | 53.4 cm³ |
| Predicted Polar Surface Area | 34.1 Ų |
Table 2: Predicted Spectroscopic Data for 3,5-Dimethoxy-N-vinylbenzenamine
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00-6.80 (m, 1H, N-H), 6.70-6.50 (dd, 1H, =CH-), 6.30-6.10 (d, 1H, Ar-H), 6.00-5.80 (d, 1H, Ar-H), 4.70-4.50 (dd, 1H, =CH₂ cis), 4.40-4.20 (dd, 1H, =CH₂ trans), 3.80 (s, 6H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 161.0 (Ar-C-O), 145.0 (Ar-C-N), 135.0 (=CH-), 105.0 (Ar-C), 95.0 (=CH₂), 90.0 (Ar-C), 55.0 (-OCH₃) |
| FTIR (KBr, cm⁻¹) | 3400-3300 (N-H stretch), 3100-3000 (C-H aromatic/vinylic stretch), 2950-2850 (C-H aliphatic stretch), 1640-1620 (C=C vinyl stretch), 1600-1580 (C=C aromatic stretch), 1250-1150 (C-O stretch), 1050-1000 (C-N stretch) |
| Mass Spec. (EI, m/z) | 179 (M⁺), 164 (M⁺ - CH₃), 152 (M⁺ - C₂H₃), 148 (M⁺ - OCH₃), 120, 92, 77 |
Table 3: Calculated Molecular Properties of 3,5-Dimethoxy-N-vinylbenzenamine Analogues (DFT B3LYP/6-31G*)
| Analogue (Substitution on Benzene Ring) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Dipole Moment (Debye) |
| Parent (3,5-dimethoxy) | -5.21 | -0.98 | 4.23 | 2.1 |
| 2-nitro | -5.89 | -2.15 | 3.74 | 5.8 |
| 4-chloro | -5.35 | -1.12 | 4.23 | 3.5 |
| 4-methyl | -5.08 | -0.91 | 4.17 | 2.3 |
| 4-cyano | -5.76 | -1.89 | 3.87 | 6.2 |
Experimental and Computational Protocols
Synthesis of 3,5-Dimethoxy-N-vinylbenzenamine Analogues
A plausible synthetic route to N-vinylbenzenamine analogues involves the palladium-catalyzed coupling of a substituted aniline with a vinylating agent, such as vinyl acetate or a vinyl halide.
Materials:
-
Substituted 3,5-dimethoxyaniline
-
Vinyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add the substituted 3,5-dimethoxyaniline (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add anhydrous toluene to the flask, followed by vinyl acetate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-vinylbenzenamine analogue.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.
Computational Details: Density Functional Theory (DFT)
Software: Gaussian, ORCA, or similar quantum chemistry package.
Protocol:
-
Geometry Optimization: The molecular structures of the 3,5-dimethoxy-N-vinylbenzenamine analogues are optimized using the B3LYP functional with the 6-31G* basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries at the same level of theory to confirm that the structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Electronic Properties: From the optimized structures, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is determined as a measure of chemical reactivity and kinetic stability.
-
Molecular Descriptors: Various molecular descriptors, including dipole moment, polar surface area, and molar refractivity, are calculated for use in Quantitative Structure-Activity Relationship (QSAR) studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Software: MOE (Molecular Operating Environment), Schrödinger Suite, or open-source alternatives like RDKit with scikit-learn.
Protocol:
-
Data Set Preparation: A dataset of 3,5-dimethoxy-N-vinylbenzenamine analogues with their experimentally determined antifungal activity (e.g., IC₅₀ values) is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic) are calculated for each analogue using the optimized geometries from DFT calculations.
-
Feature Selection: A feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) is employed to identify a subset of descriptors that are most relevant to the biological activity.
-
Model Building: A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms like random forest or support vector machines) is built to establish a mathematical relationship between the selected descriptors and the antifungal activity.
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability.
Molecular Docking
Software: AutoDock Vina, Glide, or GOLD.
Protocol:
-
Protein Preparation: The 3D crystal structure of the target protein from Sclerotinia sclerotiorum (e.g., a key enzyme in a vital metabolic pathway) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structures of the 3,5-dimethoxy-N-vinylbenzenamine analogues are generated and optimized using a molecular mechanics force field (e.g., MMFF94). Rotatable bonds are defined.
-
Grid Box Definition: A grid box is defined around the active site of the target protein to encompass the binding pocket.
-
Docking Simulation: The docking algorithm is run to predict the binding poses and affinities of the ligands within the protein's active site. The scoring function estimates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding modes, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and to rank the analogues based on their predicted binding affinities.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of analogues.
Caption: Workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.
Caption: Workflow for the molecular docking process.
Caption: Potential antifungal signaling pathways targeted in Sclerotinia sclerotiorum.
Methodological & Application
Synthesis of 3,5-Dimethoxy-3'-iodobenzophenone from 3,5-dimethoxybenzoic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 3,5-Dimethoxy-3'-iodobenzophenone, a potentially valuable building block in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route starting from the commercially available 3,5-dimethoxybenzoic acid. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Substituted benzophenones are a prominent structural motif in a wide array of biologically active compounds and are considered a "ubiquitous scaffold in medicinal chemistry"[1]. The target molecule, this compound, incorporates two key features: the dimethoxy substitution pattern, which is common in natural products and pharmacologically active molecules, and an iodine atom on the second aromatic ring. The presence of iodine offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making this compound a useful intermediate for the synthesis of more complex molecular architectures.
The synthesis described herein involves a two-step process:
-
Formation of the Acid Chloride: Conversion of 3,5-dimethoxybenzoic acid to the more reactive 3,5-dimethoxybenzoyl chloride.
-
Friedel-Crafts Acylation: Reaction of the synthesized acid chloride with iodobenzene in the presence of a Lewis acid catalyst to form the desired benzophenone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reaction | Reactants | Reagents | Product | Yield |
| 1 | Acid Chloride Formation | 3,5-Dimethoxybenzoic acid | Thionyl chloride, DMF (cat.) | 3,5-Dimethoxybenzoyl chloride | High |
| 2 | Friedel-Crafts Acylation | 3,5-Dimethoxybenzoyl chloride, Iodobenzene | Aluminum chloride | This compound | Good |
Note: Specific yields can vary based on reaction scale and purification efficiency.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethoxybenzoyl chloride
This procedure details the conversion of 3,5-dimethoxybenzoic acid to its corresponding acid chloride using thionyl chloride.
Materials:
-
3,5-Dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dimethoxybenzoic acid in toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.
-
Slowly add thionyl chloride to the stirred suspension at room temperature.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting solid).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3,5-dimethoxybenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the Friedel-Crafts acylation of iodobenzene with the synthesized 3,5-dimethoxybenzoyl chloride. Friedel-Crafts acylation of iodobenzene is known to yield a mixture of isomers, with the para-substituted product typically being the major one[2]. It is important to note that the reaction can also produce the ortho-isomer. Purification by chromatography is necessary to isolate the desired 3'-iodo isomer.
Materials:
-
3,5-Dimethoxybenzoyl chloride (from Step 1)
-
Iodobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Addition funnel
-
Stirring apparatus
-
Ice bath
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
In a separate flask, dissolve 3,5-dimethoxybenzoyl chloride and iodobenzene in anhydrous dichloromethane.
-
Slowly add the solution of the acid chloride and iodobenzene to the stirred suspension of aluminum chloride via an addition funnel, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired 3'-iodo isomer from other isomers and byproducts.
-
Characterize the purified this compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Visualizing the Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
This application note provides a solid foundation for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions and purification procedures to suit their specific laboratory settings and scale of operation. The versatility of the iodo-substituent in the final product opens up numerous possibilities for the development of novel compounds with potential applications in drug discovery and materials science.
References
Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl and substituted aromatic structures. This document provides detailed application notes and a generalized protocol for the Suzuki coupling reaction of 3,5-Dimethoxy-3'-iodobenzophenone with various arylboronic acids. The resulting tri- and tetra-substituted benzophenone derivatives are valuable scaffolds in medicinal chemistry and drug discovery, potentially serving as intermediates for the synthesis of biologically active compounds.
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, especially with functionalized and sterically demanding substrates like this compound.
Experimental Workflow
The general workflow for the Suzuki coupling of this compound is outlined below. This process involves careful preparation of reagents, reaction setup under inert conditions, monitoring of the reaction progress, and subsequent workup and purification of the desired biaryl ketone product.
Caption: General experimental workflow for the Suzuki coupling reaction.
Recommended Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst with a bulky phosphine ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Workup reagents (e.g., ethyl acetate, brine)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl ketone.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of aryl iodides with structural similarities to this compound. These values should serve as a guide for reaction optimization.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki Coupling of Aryl Iodides
| Catalyst (mol%) | Ligand | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80-100 | 75-95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80-110 | 80-98 |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | Cs₂CO₃ (2) | Toluene | 100-110 | 85-99 |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90-120 | 70-90 |
Table 2: Influence of Boronic Acid Substitution on Reaction Outcome
| Boronic Acid Substituent | Electronic Nature | Steric Hindrance | Expected Reactivity | Typical Reaction Time (h) |
| 4-methoxyphenyl | Electron-donating | Low | High | 2-6 |
| Phenyl | Neutral | Low | High | 2-6 |
| 4-acetylphenyl | Electron-withdrawing | Low | Moderate | 4-12 |
| 2-methylphenyl | Neutral | High | Moderate to Low | 6-24 |
| 3,5-dimethoxyphenyl | Electron-donating | Moderate | High | 2-8 |
Catalytic Cycle of the Suzuki Coupling Reaction
The mechanism of the palladium-catalyzed Suzuki coupling reaction is a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Considerations
-
Low Yields: If the reaction yields are low, consider increasing the reaction temperature, changing the solvent system, or using a more active catalyst/ligand combination. The choice of base can also significantly impact the yield.
-
Dehalogenation: The reduction of the aryl iodide to the corresponding arene is a common side reaction. This can sometimes be suppressed by using milder bases or ensuring strictly anaerobic conditions.
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur. This is often minimized by using the correct stoichiometry of reactants and a suitable palladium catalyst.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl ketones from this compound. The protocol and data presented here provide a solid foundation for researchers to successfully perform this transformation. Careful selection of the catalyst, base, and solvent, along with diligent reaction monitoring, will be key to achieving high yields of the desired products, which are valuable building blocks in the development of novel therapeutics and functional materials.
Application Notes and Protocols for 3,5-Dimethoxy-3'-iodobenzophenone as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the hypothesized use of 3,5-Dimethoxy-3'-iodobenzophenone as a Type II photoinitiator for free-radical polymerization. This document outlines its potential photophysical properties, a plausible synthetic route, and detailed protocols for its application in the photopolymerization of acrylate monomers and the fabrication of hydrogels for potential drug delivery applications. The information presented is based on the established principles of benzophenone photochemistry and is intended to serve as a foundational guide for researchers exploring novel photoinitiators.
Introduction
Photoinitiators are essential components in photopolymerization, a process that utilizes light to initiate a polymerization reaction. Benzophenone and its derivatives are a well-established class of Type II photoinitiators.[1] Upon absorption of UV light, these molecules transition to an excited triplet state and can abstract a hydrogen atom from a synergist molecule (a co-initiator), such as an amine or thiol, to generate free radicals. These radicals then initiate the polymerization of monomers.
This compound is a halogenated and methoxylated derivative of benzophenone. The presence of electron-donating methoxy groups and a heavy iodine atom is expected to influence its photophysical properties, such as its absorption spectrum and the efficiency of intersystem crossing to the triplet state. This, in turn, can affect its efficacy as a photoinitiator. This document explores the potential applications of this compound in photopolymerization, particularly for creating crosslinked polymer networks like hydrogels, which are of significant interest in drug delivery and tissue engineering.
Hypothesized Properties and Characteristics
Table 1: Hypothesized Properties of this compound
| Property | Hypothesized Value/Characteristic | Rationale |
| Molar Mass | 398.18 g/mol | Calculated from the chemical formula: C₁₅H₁₃IO₃ |
| Appearance | Off-white to pale yellow crystalline solid | Typical for benzophenone derivatives. |
| UV Absorption Maxima (λmax) | ~260 nm and ~350 nm | Benzophenone typically shows two main absorption bands. The n-π* transition around 330-360 nm is crucial for photoinitiation.[2] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Acetonitrile, Chloroform). Limited solubility in water. | The aromatic structure and halogen substituent suggest solubility in organic solvents. |
| Photoinitiation Type | Type II | Benzophenone derivatives predominantly act as Type II photoinitiators.[1][3] |
Proposed Synthesis
A plausible synthetic route for this compound is through a Friedel-Crafts acylation reaction.[4][5][6]
Reaction Scheme:
3,5-Dimethoxybenzoyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield this compound.
Figure 1: Proposed synthesis of this compound via Friedel-Crafts acylation.
Mechanism of Photoinitiation
As a Type II photoinitiator, this compound is proposed to initiate polymerization via a hydrogen abstraction mechanism in the presence of a co-initiator.
Figure 2: Proposed mechanism of Type II photoinitiation.
Experimental Protocols
The following protocols are provided as a starting point for utilizing this compound in photopolymerization applications. Optimization of concentrations and irradiation times may be necessary for specific monomer systems and desired material properties.
Protocol for Photopolymerization of Acrylate Monomers
This protocol describes a method for the bulk photopolymerization of a common acrylate monomer, such as methyl methacrylate (MMA) or butyl acrylate (BA).
Materials:
-
This compound (Photoinitiator)
-
N-Methyldiethanolamine (NMDEA) (Co-initiator)
-
Methyl methacrylate (MMA) or Butyl Acrylate (BA) (Monomer)
-
Inhibitor remover column
-
Glass slides
-
Spacers (e.g., 100 µm thickness)
-
UV curing system (e.g., 365 nm lamp)
-
Nitrogen or Argon source (for inert atmosphere)
Procedure:
-
Monomer Preparation: Pass the acrylate monomer through an inhibitor remover column to remove any storage inhibitors.
-
Photoinitiator System Preparation: Prepare a stock solution of the photoinitiator system. For example, dissolve this compound (0.2% w/w) and N-Methyldiethanolamine (1% w/w) in the purified monomer.
-
Sample Preparation: Place two glass slides on top of each other, separated by spacers to create a mold of a defined thickness.
-
Filling the Mold: Carefully inject the monomer/photoinitiator mixture into the space between the glass slides.
-
Inerting: Place the filled mold in a chamber and purge with nitrogen or argon for 5-10 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
UV Curing: Expose the sample to UV light (e.g., 365 nm) at a defined intensity (e.g., 100 mW/cm²). The irradiation time will depend on the desired conversion and the reactivity of the system (typically 30 seconds to 5 minutes).
-
Post-Curing: After irradiation, the polymer can be removed from the mold. A post-curing step at a slightly elevated temperature (e.g., 60°C) for 1 hour can enhance the final conversion.
Table 2: Example Formulations for Acrylate Polymerization
| Formulation ID | Monomer | Photoinitiator (wt%) | Co-initiator (wt%) | UV Wavelength (nm) | UV Intensity (mW/cm²) | Curing Time (s) |
| AP-1 | MMA | 0.2 | 1.0 (NMDEA) | 365 | 100 | 120 |
| AP-2 | BA | 0.2 | 1.0 (NMDEA) | 365 | 100 | 90 |
| AP-3 | MMA | 0.5 | 2.0 (NMDEA) | 365 | 100 | 60 |
Protocol for Hydrogel Formation
This protocol outlines the fabrication of a crosslinked hydrogel using a water-soluble monomer like 2-hydroxyethyl methacrylate (HEMA).
Materials:
-
This compound (Photoinitiator)
-
N-Vinylpyrrolidone (NVP) (Co-initiator/Monomer)
-
2-Hydroxyethyl methacrylate (HEMA) (Monomer)
-
Ethylene glycol dimethacrylate (EGDMA) (Crosslinker)
-
Deionized water
-
Molds (e.g., PDMS molds)
-
UV curing system (365 nm)
Procedure:
-
Prepolymer Solution Preparation:
-
In a light-protected vessel, dissolve HEMA (e.g., 70% w/w) and NVP (e.g., 10% w/w) in deionized water (e.g., 19.5% w/w).
-
Add the crosslinker EGDMA (e.g., 0.5% w/w).
-
Dissolve this compound (e.g., 0.1% w/w of the total monomer weight) in the solution. Ensure complete dissolution.
-
-
Molding: Pipette the prepolymer solution into the desired molds.
-
UV Curing: Place the molds in a UV curing chamber and irradiate with 365 nm light. The curing time will vary based on the hydrogel thickness and composition (typically 5-15 minutes).
-
Swelling and Purification: After curing, carefully remove the hydrogels from the molds and place them in a large volume of deionized water to swell and to leach out any unreacted components. The water should be changed several times over 24-48 hours.
Table 3: Example Formulations for Hydrogel Formation
| Formulation ID | HEMA (wt%) | NVP (wt%) | EGDMA (wt%) | Water (wt%) | Photoinitiator (wt% of monomers) | UV Curing Time (min) |
| HG-1 | 70 | 10 | 0.5 | 19.5 | 0.1 | 10 |
| HG-2 | 60 | 15 | 1.0 | 24.0 | 0.1 | 8 |
| HG-3 | 80 | 5 | 0.5 | 14.5 | 0.2 | 12 |
Workflow for Application in Drug Delivery
The photo-crosslinked hydrogels can be further explored for drug delivery applications.
Figure 3: Workflow for hydrogel-based drug delivery studies.
Safety Precautions
-
Always handle this compound and all other chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and safety glasses when operating the UV curing system.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Disclaimer
The information provided in these application notes is based on established scientific principles for analogous compounds and is intended for research purposes only. The specific performance and safety of this compound as a photoinitiator have not been extensively validated. Researchers should conduct their own experiments and safety assessments before use.
References
- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. caccl-copper.primo.exlibrisgroup.com [caccl-copper.primo.exlibrisgroup.com]
- 6. Synthesis of benzophenones: anomalous Friedel–Crafts reactions - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for the synthesis of benzophenone and its derivatives through the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the preparation of aryl ketones, which are pivotal intermediates in the pharmaceutical and chemical industries.
Introduction
The Friedel-Crafts acylation is a robust and versatile method for the synthesis of benzophenones. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. The most commonly employed catalyst is aluminum chloride (AlCl₃), which activates the acylating agent, facilitating the electrophilic attack on the aromatic substrate. The resulting benzophenones are valuable precursors for a wide range of biologically active compounds and functional materials. This protocol provides a general procedure for the synthesis of benzophenone from benzene and benzoyl chloride, along with data for the synthesis of substituted benzophenones.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Various Benzophenones
| Aromatic Substrate | Acylating Agent | Catalyst (molar eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzene | Benzoyl Chloride | AlCl₃ (1.1) | Dichloromethane | 0 to RT | 2 | Benzophenone | ~90 | General Protocol |
| Toluene | Benzoyl Chloride | AlCl₃ | Dichloromethane | RT | 4 | 4-Methylbenzophenone | 70.6 | [1] |
| Anisole | Acetic Anhydride | Mordenite Zeolite | Acetic Acid | 150 | 2-3 | 4-Methoxyacetophenone | >99 | |
| Bromobenzene | Benzoyl Chloride | AlCl₃ | - | - | - | 4-Bromobenzophenone | 54.3 | [1] |
| Biphenyl | Benzoyl Chloride | AlCl₃ | - | - | - | 4-Phenylbenzophenone | 25 | [1] |
| Fluorobenzene | 4-Chlorobenzoyl Chloride | AlCl₃ | - | - | - | 4-Chloro-4'-fluorobenzophenone | 67.4 | [1] |
Table 2: Spectroscopic Data for Benzophenone
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 7.81 (d, J=8.1 Hz, 4H), 7.60 (t, J=7.4 Hz, 2H), 7.48 (t, J=7.7 Hz, 4H) | [2][3] |
| ¹³C NMR (CDCl₃) | δ 196.7 (C=O), 137.6, 132.4, 130.0, 128.3 | [2] |
| IR (KBr, cm⁻¹) | 3058 (C-H, aromatic), 1658 (C=O, ketone), 1595, 1447 (C=C, aromatic) | [4] |
| Mass Spec (EI) | m/z (%): 182 (M⁺, 100), 105 (M-Ph, 95), 77 (Ph, 50) | [4] |
Experimental Protocols
General Protocol for the Synthesis of Benzophenone
This protocol describes the synthesis of benzophenone via the Friedel-Crafts acylation of benzene with benzoyl chloride using aluminum chloride as the catalyst.[5]
Materials:
-
Benzene (anhydrous)
-
Benzoyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. Place the flask in an ice bath.
-
Addition of Reactants: To the flask, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane.
-
In the addition funnel, place a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃ in DCM, maintaining the temperature at 0-5 °C.
-
After the addition of benzoyl chloride, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel.
-
Reaction: After the complete addition of benzene, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) or by column chromatography on silica gel.
Characterization:
The identity and purity of the synthesized benzophenone can be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) as detailed in Table 2.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of benzophenone.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of Friedel-Crafts acylation.
References
Application Notes and Protocols: Evaluation of Novel Benzophenone Derivatives for Organic Light-Emitting Diodes (OLEDs)
Topic: Application of 3,5-Dimethoxy-3'-iodobenzophenone and similar novel benzophenone derivatives in organic light-emitting diodes (OLEDs).
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzophenone derivatives are a versatile class of organic compounds with potential applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs). Their rigid structure, combined with the ability to tune their electronic properties through functionalization, makes them interesting candidates for host materials, electron transport materials, or as building blocks for more complex emissive molecules. This document provides a general framework and detailed protocols for the synthesis, characterization, and evaluation of novel benzophenone derivatives, using the hypothetical example of this compound, for their potential application in OLED devices. While specific data for this exact compound in OLEDs is not readily available in public literature, the following protocols outline the necessary steps to assess its viability.
Synthesis and Purification
The first step is to synthesize and purify the benzophenone derivative. A common method for synthesizing unsymmetrical benzophenones is through a Friedel-Crafts acylation reaction.
Experimental Protocol: Synthesis of this compound
-
Reaction Scheme: A plausible synthetic route involves the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Materials:
-
1,3-dimethoxybenzene
-
3-iodobenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
To a stirred solution of 1,3-dimethoxybenzene and 3-iodobenzoyl chloride in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add AlCl₃ portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl to quench the reaction.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Photophysical and Thermal Characterization
Before fabricating an OLED device, it is crucial to understand the fundamental photophysical and thermal properties of the material.
Experimental Protocols:
-
UV-Visible Absorption and Photoluminescence (PL) Spectroscopy:
-
Prepare dilute solutions of the compound in a suitable solvent (e.g., toluene, chloroform, or THF) at a concentration of approximately 10⁻⁵ M.
-
Record the UV-Vis absorption spectrum to determine the absorption maxima (λ_abs).
-
Excite the solution at the absorption maximum and record the photoluminescence emission spectrum to determine the emission maximum (λ_em).
-
Measure the photoluminescence quantum yield (PLQY) using an integrating sphere and a known standard (e.g., quinine sulfate).
-
Repeat the measurements for the compound as a thin film, prepared by spin-coating or thermal evaporation, to assess solid-state properties.
-
-
Cyclic Voltammetry (CV):
-
Dissolve the compound in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile or DCM).
-
Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Scan the potential to measure the oxidation and reduction potentials.
-
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels from the onset of the oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
-
Thermal Analysis (TGA and DSC):
-
Perform Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td), which indicates the thermal stability of the material. A high Td is essential for vapor-deposited OLEDs.
-
Perform Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A high Tg is crucial for the morphological stability of the amorphous thin films in the device.[1]
-
Data Presentation: Hypothetical Properties of a Novel Benzophenone Derivative
| Property | Value | Unit | Significance in OLEDs |
| Photophysical Properties | |||
| Absorption Maximum (λ_abs) | 350 | nm | Determines the energy required to excite the molecule. |
| Emission Maximum (λ_em) | 450 | nm | Indicates the color of light emitted. |
| Photoluminescence Quantum Yield (PLQY) | 65 | % | Efficiency of light emission in the solid state. |
| Electrochemical Properties | |||
| HOMO Level | -5.8 | eV | Energy level for hole injection. |
| LUMO Level | -2.7 | eV | Energy level for electron injection. |
| Thermal Properties | |||
| Decomposition Temperature (Td) | > 400 | °C | High thermal stability is required for device fabrication and operation.[1] |
| Glass Transition Temperature (Tg) | > 120 | °C | High morphological stability of the thin film.[1] |
OLED Device Fabrication and Characterization
The performance of the novel material is ultimately evaluated by incorporating it into an OLED device. The following describes a general protocol for fabricating a multi-layer OLED by thermal evaporation.
Experimental Protocol: OLED Fabrication
-
Substrate Cleaning:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol.[2]
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure might be:
-
Hole Injection Layer (HIL): e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL): e.g., NPB (40 nm)
-
Emissive Layer (EML): The novel benzophenone derivative as a host doped with a suitable phosphorescent or fluorescent emitter (e.g., 20 nm, with 1-10 wt% dopant). Alternatively, the benzophenone derivative can be tested as a pure emissive layer if it shows sufficient solid-state luminescence.
-
Electron Transport Layer (ETL): e.g., TPBi (30 nm)
-
Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF) (1 nm)
-
-
-
Cathode Deposition:
-
Deposit the metal cathode, typically aluminum (Al) (100 nm), through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a glovebox) to protect the organic layers and the cathode from oxygen and moisture.
-
Logical Workflow for OLED Fabrication and Testing
Caption: Workflow for OLED fabrication and testing.
Experimental Protocol: Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Measure the J-V-L characteristics using a source meter and a photometer.
-
Determine the turn-on voltage (the voltage at which light emission is first detected, typically at a luminance of 1 cd/m²).
-
-
Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum at a constant driving voltage or current using a spectroradiometer.
-
Determine the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
Efficiency Measurements:
-
Calculate the external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) from the J-V-L data and the EL spectrum.
-
Data Presentation: Hypothetical OLED Performance
| Parameter | Value | Unit |
| Turn-on Voltage | 3.5 | V |
| Maximum Luminance | 15,000 | cd/m² |
| Maximum Current Efficiency | 25 | cd/A |
| Maximum Power Efficiency | 20 | lm/W |
| Maximum External Quantum Efficiency (EQE) | 12 | % |
| CIE Coordinates (x, y) | (0.15, 0.25) | - |
Structure-Property Relationship and Optimization
The final step involves analyzing the collected data to understand the structure-property relationships and to propose further molecular design strategies for improved performance.
Signaling Pathway for Material Evaluation
Caption: Pathway for material evaluation and optimization.
Conclusion: While this compound is not a well-documented material for OLED applications, the protocols and framework provided here offer a comprehensive guide for researchers to synthesize, characterize, and evaluate its potential, as well as that of other novel benzophenone derivatives. The key to successful material development lies in a systematic approach that combines synthesis, detailed characterization, device fabrication, and analysis to build a strong understanding of structure-property relationships.
References
Application Notes and Protocols for the Iodination of Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated aromatic compounds, or iodoarenes, are pivotal intermediates in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and functional materials. Their significance stems from the unique reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), formations of organometallic reagents, and the synthesis of hypervalent iodine compounds.[1][2] The direct iodination of aromatic C-H bonds via electrophilic aromatic substitution (SEAr) is a primary strategy for their synthesis.[2][3]
This document provides detailed protocols for several common and effective methods for the iodination of both electron-rich (activated) and electron-deficient (deactivated) aromatic compounds. The protocols are based on established and reliable procedures from the scientific literature.
General Considerations for Aromatic Iodination
Electrophilic iodination typically involves the reaction of an aromatic compound with an electrophilic iodine species.[3] Molecular iodine (I₂) itself is generally not electrophilic enough to react with many aromatic systems, especially deactivated ones.[2][4][5] Therefore, most protocols employ an oxidizing agent to generate a more potent electrophile, such as the iodonium ion (I⁺), or use more reactive iodinating agents like N-iodosuccinimide (NIS) in the presence of an acid catalyst.[5][6][7][8] The choice of method depends on the reactivity of the aromatic substrate, with more powerful reagents required for less reactive compounds.[4][5][6]
Protocol 1: Oxidative Iodination of Activated Arenes with Molecular Iodine and an Oxidant
This protocol is suitable for electron-rich aromatic compounds such as phenols, anilines, and their derivatives. The use of an oxidizing agent generates a more reactive iodine species in situ.
Experimental Protocol: Iodination using I₂ with Sodium Percarbonate
This method utilizes the eco-friendly and easy-to-handle oxidant, sodium percarbonate.[9]
Materials:
-
Aromatic substrate
-
Molecular iodine (I₂)
-
Sodium percarbonate (SPC)
-
Glacial acetic acid
-
Sodium sulfite (Na₂SO₃) solution (aqueous)
-
Appropriate recrystallization solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic substrate (e.g., 10 mmol) in glacial acetic acid (e.g., 20 mL).
-
Add molecular iodine (I₂) (e.g., 5 mmol for mono-iodination) and sodium percarbonate (SPC) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 45-50 °C for 4-6 hours.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a stirred aqueous solution of sodium sulfite (e.g., 1 g in 70 mL of water) to quench any unreacted iodine.[9]
-
Collect the precipitated solid product by filtration.
-
Wash the solid with cold water and then recrystallize from an appropriate solvent to afford the pure iodinated product.
Quantitative Data for Protocol 1
| Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Anisole | 4-Iodoanisole | 4 | 45-50 | 68 | [9] |
| Phenol | 4-Iodophenol | 4 | 45-50 | 65 | [9] |
| Acetanilide | 4-Iodoacetanilide | 5 | 45-50 | 63 | [9] |
| Toluene | 4-Iodotoluene | 6 | 50-55 | 58 | [9] |
| 2-Toluidine | 4-Iodo-2-toluidine | 6 | 50-55 | 53 | [9] |
Workflow for Oxidative Iodination
Caption: Experimental workflow for the oxidative iodination of arenes.
Protocol 2: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a versatile and easy-to-handle iodinating agent. Its reactivity can be tuned by the addition of an acid catalyst, making it suitable for both activated and some deactivated aromatic compounds.[6][10][11]
Experimental Protocol: Iodination of Deactivated Arenes with NIS in Sulfuric Acid
This method is effective for aromatic compounds bearing electron-withdrawing groups.[6]
Materials:
-
Deactivated aromatic substrate
-
N-Iodosuccinimide (NIS)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice/water
-
Sodium sulfite (Na₂SO₃) solution (aqueous)
-
Appropriate extraction solvent (e.g., dichloromethane)
Procedure:
-
In a flask protected from light, add the deactivated aromatic substrate (e.g., 1 mmol) to concentrated sulfuric acid (e.g., 5 mL) at 0 °C with stirring.
-
Once the substrate is dissolved, add N-iodosuccinimide (NIS) (e.g., 1.1 mmol) portion-wise, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at 0-20 °C for the time required (can range from a few hours to overnight).[6]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Add aqueous sodium sulfite solution to reduce any excess iodine species.
-
Extract the product with a suitable organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Protocol 2
| Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Nitrobenzene | 3-Iodonitrobenzene | 16 | 20 | 85 | [6] |
| Benzoic Acid | 3-Iodobenzoic Acid | 16 | 20 | 78 | [6] |
| Benzonitrile | 3-Iodobenzonitrile | 24 | 20 | 70 | [6] |
| 4-Nitrotoluene | 2-Iodo-4-nitrotoluene | 16 | 20 | 90 | [6] |
Signaling Pathway: Electrophilic Aromatic Substitution Mechanism
The iodination of aromatic compounds with NIS in strong acid proceeds via a classic electrophilic aromatic substitution mechanism. The acid protonates NIS, generating a highly electrophilic iodine species which is then attacked by the aromatic ring.
Caption: Mechanism of electrophilic aromatic iodination using NIS.
Protocol 3: Iodination of Electron-Rich Arenes with KI and KIO₃
This protocol offers an environmentally friendly approach using a mixture of potassium iodide and potassium iodate in the presence of an acid to generate the iodinating species in situ.[12][13] It is particularly effective for electron-rich aromatic compounds.
Experimental Protocol
Materials:
-
Electron-rich aromatic substrate (e.g., anisole)
-
Potassium iodide (KI)
-
Potassium iodate (KIO₃)
-
Methanol
-
Water
-
Dilute hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Prepare a solution of the aromatic substrate (e.g., 9.26 mmol), potassium iodide (6.22 mmol), and potassium iodate (3.08 mmol) in a mixture of methanol (5 mL) and water (30 mL).[12]
-
At room temperature, add dilute hydrochloric acid (9.5 mmol) dropwise to the mixture over a period of 40-45 minutes with stirring.[12]
-
Continue stirring for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water (50 mL).
-
Extract the product with dichloromethane (3 x 25 mL).[12]
-
Combine the organic extracts, wash with aqueous sodium thiosulfate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Quantitative Data for Protocol 3
| Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Anisole | 4-Iodoanisole | 3 | Room Temp. | 88 | [12] |
| Phenol | 4-Iodophenol | 2 | Room Temp. | 85 | [12] |
| N,N-Dimethylaniline | 4-Iodo-N,N-dimethylaniline | 3 | Room Temp. | 92 | [12] |
| Aniline | 4-Iodoaniline | 2.5 | Room Temp. | 75 (9:1 p:o) | [12] |
| 4-Nitroaniline | 2-Iodo-4-nitroaniline | 3 | Room Temp. | 82 | [12] |
Logical Relationship of Reagent Interaction
This diagram illustrates the in situ generation of the electrophilic iodine species from KI and KIO₃ under acidic conditions.
Caption: In situ generation of the iodinating agent.
Conclusion
The choice of an appropriate protocol for the iodination of aromatic compounds is crucial and depends heavily on the substrate's electronic properties. For electron-rich systems, milder conditions using reagents like molecular iodine with an oxidant or the KI/KIO₃ system are effective. For electron-deficient aromatics, more potent systems such as NIS in strong acid are required. The protocols provided herein offer reliable and well-documented methods for achieving a wide range of iodoarenes, which are valuable precursors in synthetic chemistry. Researchers should always first consult the primary literature and perform appropriate safety assessments before conducting any chemical reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 12. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]
- 13. scispace.com [scispace.com]
Application Notes and Protocols for 3,5-Dimethoxy-3'-iodobenzophenone and Structurally Related Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct research on 3,5-Dimethoxy-3'-iodobenzophenone in cancer is not extensively documented in publicly available literature, its structural motifs are present in numerous compounds that exhibit significant anti-cancer properties. This document provides an overview of the potential applications and experimental protocols for investigating the anti-cancer effects of this compound, based on the activities of structurally related molecules. These related compounds, often featuring dimethoxy, trimethoxy, and halogenated phenyl rings, have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
The common mechanisms of action for these related compounds include the induction of cell cycle arrest, modulation of the PI3K/Akt/mTOR and MAPK signaling pathways, inhibition of tubulin polymerization, and induction of apoptosis. This application note will detail these potential mechanisms and provide standardized protocols for their investigation.
Potential Applications in Cancer Research
Based on the activities of structurally similar compounds, this compound could be investigated for its potential as:
-
A cytotoxic agent in various cancer cell lines: Particularly in aggressive and treatment-resistant cancers like triple-negative breast cancer and glioblastoma.
-
An inhibitor of key cancer-related signaling pathways: Including the PI3K/Akt/mTOR and EGFR-TK pathways.
-
An inducer of apoptosis: Through modulation of pro- and anti-apoptotic proteins.
-
A disruptor of microtubule dynamics: Leading to mitotic catastrophe and cell death.
Quantitative Data from Structurally Related Compounds
The following tables summarize the cytotoxic activities of various compounds structurally related to this compound against different cancer cell lines.
Table 1: IC50 Values of Related Compounds in Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-231 | 20 µg/mL | [1] |
| 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI) | MDA-MB-468 | 25 µg/mL | [1] |
| 3',4',5'-Trimethoxychalcone Derivative 6 | A549 | 0.43 µM | [2] |
| 3',4',5'-Trimethoxychalcone Derivative 7 | A549 | 5.47 µM | [2] |
| 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone Derivative 9 | HepG2 | 1.38 µM | [3] |
| 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone Derivative 10 | HepG2 | 3.21 µM | [3] |
| 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone Derivative 11 | HepG2 | 2.87 µM | [3] |
| 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one Derivatives | Various | 2.58 - 34.86 µM | [4][5] |
| 3,5-Bis(dodecyloxy)benzoate-PAMAM conjugate with mefenamic acid (2nd Gen) | PC-3 | 10.23 ± 1.2 μM | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-cancer potential of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or related compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the test compound.
Materials:
-
Cancer cell lines
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
Cancer cell lines
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Test compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (with RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the test compound for 24 or 48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways affected by this compound and a general experimental workflow for its investigation.
Caption: Potential signaling pathways modulated by benzophenone-related compounds.
Caption: General experimental workflow for evaluating anti-cancer activity.
Caption: Hypothesized intrinsic apoptosis pathway activation.
References
- 1. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells [journal.waocp.org]
- 2. Synthesis and Biological Assessment of 3',4',5'-Trimethoxychalcone Derivatives against A549 and Molecular Insight Through Molecular Docking and Dynamics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
Application Notes and Protocols for the Development of Antiparasitic Agents from Iodinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent global health challenge posed by parasitic diseases necessitates the continuous exploration of novel therapeutic agents. Iodinated compounds have emerged as a promising class of molecules with significant potential for the development of new antiparasitic drugs. The incorporation of iodine into organic scaffolds can modulate the physicochemical properties of a molecule, enhancing its lipophilicity, and thereby improving its ability to penetrate parasitic cell membranes. Furthermore, iodine's inherent biocidal properties, mediated through oxidation and iodination of essential biomolecules, offer a direct mechanism for parasite inhibition.[1] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of antiparasitic agents derived from iodinated compounds.
Featured Iodinated Antiparasitic Agents and Their Mechanisms of Action
Several classes of iodinated compounds have demonstrated notable antiparasitic activity. This section highlights key examples and their known or putative mechanisms of action.
Amiodarone and its Analogue Dronedarone
Amiodarone, an iodinated benzofuran derivative and a well-known antiarrhythmic drug, has been repurposed for its potent antiparasitic effects against a range of parasites including Leishmania spp. and Trypanosoma cruzi.[2][3][4] Its mechanism of action is multifaceted, primarily targeting two crucial parasite pathways:
-
Disruption of Calcium Homeostasis: Amiodarone interferes with the parasite's ability to regulate intracellular calcium concentrations.[2][5] This disruption of calcium signaling pathways is critical for various parasite functions, including motility, differentiation, and invasion of host cells.[6][7]
-
Inhibition of Ergosterol Biosynthesis: Similar to azole antifungal drugs, amiodarone inhibits enzymes involved in the ergosterol biosynthesis pathway.[2][8][9][10] Ergosterol is an essential component of the parasite's cell membrane, and its depletion leads to membrane instability and cell death.[8][10]
Dronedarone, a non-iodinated analogue of amiodarone, was developed to reduce the side effects associated with iodine in amiodarone. Interestingly, it retains significant antiparasitic activity, suggesting that while the iodine moiety contributes to the overall efficacy, the core molecular scaffold is also crucial for its antiparasitic action.[2]
Iodinated Chalcones and Quinazolinones
Chalcones and quinazolinones are versatile scaffolds in medicinal chemistry. The introduction of iodine into these structures has been shown to enhance their biological activities. While the precise antiparasitic mechanisms of many iodinated chalcones and quinazolinones are still under investigation, their activity is likely attributed to a combination of factors including:
-
General Biocidal Effects of Iodine: The release or accessibility of iodine can lead to the oxidation and iodination of parasite proteins and nucleic acids, causing widespread cellular damage.[1]
-
Inhibition of Parasite-Specific Enzymes: These compounds may act as inhibitors of essential parasite enzymes, such as proteases or kinases, which are vital for parasite survival and replication.
-
Interference with Cellular Processes: Iodinated chalcones have been shown to hinder parasite-induced channels and cause membrane perturbations in infected erythrocytes.
Quantitative Data on Antiparasitic Activity
The following tables summarize the in vitro activity of selected iodinated compounds against various parasites.
Table 1: Anti-Leishmanial Activity of Iodinated Compounds
| Compound | Leishmania Species | IC50 (µM) | Reference |
| Amiodarone | L. mexicana | 0.9 | |
| Amiodarone | L. infantum (promastigotes) | 10 | |
| Amiodarone | L. infantum (amastigotes) | 0.5 | |
| Amiodarone | L. amazonensis (promastigotes) | 4.21 | [3] |
| BZ1-I | L. donovani | 0.40 ± 0.38 |
Table 2: Anti-Trypanosomal Activity of Iodinated Compounds
| Compound | Trypanosoma Species | IC50 (µM) | Reference |
| Amiodarone | T. cruzi (intracellular amastigotes) | 2.24 ± 0.24 | [4] |
| KJ10 (2-Aroyl quinazolinone) | T. b. rhodesiense | 1.1 | |
| Compound 7 (Indenoisoquinoline derivative) | T. brucei | < 1 |
Table 3: Anti-Plasmodial and Anti-Toxoplasmal Activities of Iodinated Compounds
| Compound | Parasite Species | IC50 (µg/mL) | Reference |
| Chalcone Derivative | Toxoplasma gondii | 142.9 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative iodinated compounds and for conducting key antiparasitic assays.
Synthesis of Iodinated Compounds
Protocol 1: Synthesis of 2-Hydroxy-3-iodo-5-methyl Chalcones
This protocol is adapted from a general procedure for chalcone synthesis.
Materials:
-
2-hydroxy-5-methyl acetophenone
-
Iodine
-
Aromatic aldehydes
-
Potassium phosphate
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Iodination of Acetophenone: Synthesize 2-hydroxy-3-iodo-5-methyl acetophenone by reacting 2-hydroxy-5-methyl acetophenone with iodine.
-
Condensation Reaction: a. Dissolve 10 mmol of 2-hydroxy-3-iodo-5-methyl acetophenone and 10 mmol of the desired aromatic aldehyde in 15 ml of ethanol. b. To this solution, add 0.327 g (1.5 mmol) of potassium phosphate under stirring. c. Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Extraction and Purification: a. Once the reaction is complete, extract the mixture with diethyl ether. b. Wash the ether extract repeatedly with water. c. Dry the extract over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure. e. Purify the resulting residue by recrystallization from anhydrous ethanol to obtain the final iodinated chalcone.
Protocol 2: Synthesis of 6-Iodo-2-methylquinazolin-4(3H)-one Derivatives
This protocol is based on a method for synthesizing 3N-substituted quinazolinones.[2]
Materials:
-
5-Iodo-N-acetyl anthranilic acid
-
Phosphorus trichloride (PCl3)
-
Dry toluene
-
Appropriate primary amine (R-NH2)
Procedure:
-
Reaction Setup: a. Dissolve 2.0 g (6.56 mmol) of 5-iodo-N-acetyl anthranilic acid and 7.26 mmol of the corresponding amine in dry toluene.
-
Addition of PCl3: a. Slowly add a solution of 0.35 mL (4.01 mmol) of PCl3 in 15 mL of dry toluene to the reaction mixture over 15 minutes.
-
Reflux: a. Reflux the reaction mixture for 3-4 hours.
-
Work-up: a. After cooling, pour the mixture into ice water. b. Make the solution alkaline by adding a saturated solution of sodium bicarbonate. c. Extract the product with ethyl acetate. d. Wash the organic layer with brine and dry it over anhydrous sodium sulfate. e. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
In Vitro Antiparasitic Assays
Protocol 3: In Vitro Assay for Anti-Leishmanial Activity (Amastigote Stage)
This protocol is a standard method for evaluating the efficacy of compounds against the intracellular stage of Leishmania.
Materials:
-
Leishmania promastigotes
-
Peritoneal macrophages from BALB/c mice
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Test compound (dissolved in DMSO)
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Seeding: Seed peritoneal macrophages in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere for 24 hours.
-
Infection: Infect the macrophages with Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1 and incubate for 24 hours.
-
Compound Addition: Wash the wells to remove non-phagocytosed promastigotes and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).
-
Incubation: Incubate the plates for 48-72 hours.
-
Staining and Counting: a. Fix the cells with methanol and stain with Giemsa. b. Determine the percentage of infected macrophages and the number of amastigotes per macrophage by counting at least 100 macrophages per well under a microscope.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of infection inhibition against the log of the compound concentration.
In Vivo Antiparasitic Assays
Protocol 4: In Vivo Murine Model of Cutaneous Leishmaniasis
This protocol describes a common model to assess the in vivo efficacy of antiparasitic compounds.
Materials:
-
BALB/c mice
-
Leishmania species (e.g., L. mexicana)
-
Test compound formulated for oral or intraperitoneal administration
-
Calipers
Procedure:
-
Infection: Infect BALB/c mice subcutaneously in the footpad or the base of the tail with stationary-phase promastigotes.
-
Treatment: Once lesions are established (typically 3-4 weeks post-infection), begin treatment with the test compound. Administer the compound daily for a specified period (e.g., 21 consecutive days) via the desired route (e.g., oral gavage). Include a vehicle control group and a positive control group (e.g., Glucantime).
-
Monitoring: a. Measure the lesion size (e.g., diameter or thickness) with calipers at regular intervals throughout the treatment period and post-treatment. b. Monitor the body weight and general health of the mice.
-
Parasite Load Determination: At the end of the experiment, euthanize the mice and determine the parasite burden in the infected tissue (e.g., footpad, spleen, liver) by methods such as quantitative PCR (qPCR) or limiting dilution assay.
-
Data Analysis: Compare the lesion size and parasite load between the treated and control groups to determine the efficacy of the compound.
Signaling Pathways and Visualizations
The antiparasitic action of iodinated compounds can be visualized through their interaction with key parasite signaling pathways.
Ergosterol Biosynthesis Pathway Inhibition by Amiodarone
Amiodarone is known to inhibit the ergosterol biosynthesis pathway, which is essential for the integrity of the parasite's cell membrane.
References
- 1. Benznidazole and amiodarone combined treatment attenuates cytoskeletal damage in Trypanosoma cruzi-infected cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. jmchemsci.com [jmchemsci.com]
- 5. Evaluation of chalcone derivatives for their role as antiparasitic and neuroprotectant in experimentally induced cerebral malaria mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Antiparasitic activity of chalcones analogue against Trichomonas vaginalis: biochemical, molecular and in silico aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Aroyl quinazolinone: Synthesis and in vitro anti-parasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of indenoisoquinolines against African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 3,5-Dimethoxy-3'-iodobenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Dimethoxy-3'-iodobenzophenone is a substituted benzophenone derivative with potential applications in medicinal chemistry and materials science. Accurate and comprehensive characterization of this compound is crucial for its quality control, stability assessment, and elucidation of its physicochemical properties. These application notes provide detailed protocols for the analytical characterization of this compound using state-of-the-art techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.
2.1.1. Predicted ¹H and ¹³C NMR Data
Due to the limited availability of experimental spectra for this specific molecule in the public domain, the following NMR data has been predicted based on established chemical shift principles and data from structurally similar compounds. These values serve as a reference for experimental data acquisition and interpretation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2', 6' (H) | 7.8 - 8.0 | 138 - 140 |
| 4' (H) | 7.2 - 7.4 | 130 - 132 |
| 5' (H) | 7.9 - 8.1 | 137 - 139 |
| 2, 6 (H) | 6.8 - 7.0 | 107 - 109 |
| 4 (H) | 6.6 - 6.8 | 106 - 108 |
| OCH₃ (H) | 3.8 - 3.9 | 55 - 57 |
| C=O | - | 194 - 196 |
| C-I | - | 94 - 96 |
| C (ipso, C1') | - | 140 - 142 |
| C (ipso, C1) | - | 139 - 141 |
| C (C3', C5') | - | 130 - 132 |
| C (C3, C5) | - | 160 - 162 |
2.1.2. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate apodization functions and perform Fourier transformation. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.
2.2.1. Predicted Mass Spectrometry Data
Table 2: Predicted m/z Values for Major Fragments of this compound
| Fragment Ion | Structure | Predicted m/z |
| [M]⁺ | [C₁₅H₁₃IO₃]⁺ | 395.99 |
| [M-OCH₃]⁺ | [C₁₄H₁₀IO₂]⁺ | 364.97 |
| [M-I]⁺ | [C₁₅H₁₃O₃]⁺ | 241.08 |
| [C₇H₇O₂]⁺ | 3,5-dimethoxybenzoyl cation | 135.04 |
| [C₆H₄I]⁺ | 3-iodophenyl cation | 202.93 |
2.2.2. Experimental Protocol for GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
Gas Chromatography (GC) Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for quantitative analysis.
2.3.1. Recommended HPLC Method
A reversed-phase HPLC method is generally suitable for the analysis of benzophenone derivatives.
Table 3: Recommended HPLC Parameters for Purity Assessment
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Gradient (example) | Start with 60% Acetonitrile, increase to 90% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
2.3.2. Experimental Protocol for HPLC
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired proportions. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase or acetonitrile to a suitable concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standards and the sample solution.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area percentage method. For quantitative analysis, generate a calibration curve from the peak areas of the standard solutions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
Caption: General workflow for the analytical characterization.
Logic of Spectroscopic Analysis
This diagram outlines the logical relationship between the spectroscopic data and the structural information obtained.
Caption: Logic of structural elucidation from spectroscopic data.
Large-Scale Synthesis of Substituted Benzophenones: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: Substituted benzophenones are a critical structural motif in medicinal chemistry and materials science. They serve as versatile intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty polymers. Their prevalence in drug discovery is noteworthy, with the benzophenone scaffold appearing in a wide array of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents. The ability to produce these compounds on a large scale with high purity and yield is therefore of paramount importance for both academic research and industrial drug development.
This document provides detailed application notes and experimental protocols for the large-scale synthesis of substituted benzophenones via several common and industrially relevant methods: Friedel-Crafts Acylation, Grignard Reaction, Oxidation of Diphenylmethanes, and Palladium-Catalyzed Carbonylative Cross-Coupling reactions.
Key Synthetic Routes: An Overview
The selection of a synthetic route for a specific substituted benzophenone on a large scale depends on several factors, including the availability and cost of starting materials, the desired substitution pattern, functional group tolerance, and overall process safety and efficiency. The following sections detail the most prominent methods.
Friedel-Crafts Acylation
This classic electrophilic aromatic substitution reaction remains a cornerstone for the industrial production of many benzophenone derivatives. It involves the acylation of an aromatic ring with a benzoyl chloride or benzoic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Application Notes:
-
Catalyst: While AlCl₃ is widely used, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be employed, sometimes offering milder reaction conditions.[1] For industrial applications, the choice of catalyst can be influenced by cost, ease of handling, and waste disposal considerations.
-
Solvent: The choice of solvent is critical and can influence the reaction rate and selectivity. Common solvents include chlorinated hydrocarbons like dichloromethane and dichloroethane, as well as nitrobenzene for less reactive substrates.[2] In some cases, the aromatic substrate itself can be used as the solvent if it is a liquid and inexpensive.
-
Substrate Scope: The reaction is most efficient with electron-rich aromatic compounds. Aromatic rings with deactivating groups may require harsher reaction conditions. The benzoyl chloride can be substituted with a variety of functional groups, though some may not be stable to the strong Lewis acid conditions.
-
Work-up: The work-up typically involves quenching the reaction with an aqueous acid to decompose the aluminum chloride complex. This can be a highly exothermic process on a large scale and requires careful temperature control.
Grignard Reaction
The Grignard reaction offers a powerful method for the formation of the central carbon-carbonyl bond of the benzophenone core. This typically involves the reaction of a phenylmagnesium halide (a Grignard reagent) with a substituted benzonitrile or benzaldehyde, followed by an oxidative workup.
Application Notes:
-
Reagent Preparation: The preparation of the Grignard reagent is a critical step and requires strictly anhydrous conditions, as the reagent is highly sensitive to moisture.[3] Diethyl ether and tetrahydrofuran (THF) are common solvents for this step. For large-scale operations, the use of 2-methyltetrahydrofuran (2-MeTHF) is becoming more prevalent due to its higher boiling point and better safety profile.[4]
-
Substrate Scope: This method is highly versatile and allows for the synthesis of a wide range of substituted benzophenones. The Grignard reagent can be prepared from a variety of substituted bromobenzenes or chlorobenzenes. The electrophile can be a substituted benzonitrile, benzaldehyde, or a Weinreb amide.[5]
-
Safety: Grignard reactions are exothermic and can be challenging to control on a large scale. Continuous flow reactors are increasingly being used in industrial settings to manage the exothermicity and improve safety.[4][6][7]
Oxidation of Diphenylmethanes
For certain substitution patterns, the oxidation of the corresponding diphenylmethane can be an efficient route to the desired benzophenone. This method is particularly useful when the diphenylmethane precursor is readily available.
Application Notes:
-
Oxidizing Agents: A variety of oxidizing agents can be used, including nitric acid, potassium permanganate, and catalytic systems employing molecular oxygen or hydrogen peroxide.[8][9] The choice of oxidant will depend on the functional groups present in the molecule and the desired reaction conditions.
-
Catalysts: For aerobic oxidations, catalysts based on transition metals such as cobalt, manganese, and copper have been shown to be effective.[8][10]
-
Scalability: The scalability of this method depends on the safety and cost of the chosen oxidant and catalyst system. Photolytic processes have also been developed for this transformation.[11]
Palladium-Catalyzed Carbonylative Cross-Coupling
Modern cross-coupling reactions provide a highly versatile and functional group tolerant approach to substituted benzophenones. The Suzuki-Miyaura carbonylative coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a carbon monoxide source, is a prominent example.
Application Notes:
-
Carbon Monoxide Source: While carbon monoxide gas can be used, its toxicity and the need for high-pressure equipment can be a drawback on a large scale. Alternative, safer sources of CO have been developed, such as molybdenum hexacarbonyl or chloroform in the presence of a base.[12][13]
-
Catalyst System: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. A wide range of palladium sources and phosphine or N-heterocyclic carbene (NHC) ligands have been developed for these reactions.[14]
-
Substrate Scope: This method exhibits excellent functional group tolerance and allows for the coupling of a wide variety of substituted aryl halides and arylboronic acids.[15][16] This makes it particularly attractive for the synthesis of complex, highly functionalized benzophenones in the later stages of a drug development campaign.[17][18]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the large-scale synthesis of selected substituted benzophenones via the methods described above.
Table 1: Friedel-Crafts Acylation of Substituted Benzenes
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Chlorobenzene | Benzoyl chloride | AlCl₃ | Nitrobenzene | 25 | 84-97 (p-isomer) | [2] |
| Anisole | p-Chlorobenzoyl chloride | AlCl₃ | Chlorobenzene | 35-45 | >90 | [19] |
| Toluene | Benzoyl chloride | AlCl₃ | Dichloromethane | RT - 40 | High | |
| Benzene | Benzoyl chloride | FeCl₃ | Ionic Liquid | 40-60 | 65-94 | [1] |
Table 2: Grignard Reaction for Benzophenone Synthesis
| Grignard Reagent | Electrophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylmagnesium bromide | Benzonitrile | Diethyl ether | Reflux | Good | [20] |
| 4-Methoxyphenylmagnesium bromide | N-methoxy-N-methyl-2-aminobenzamide | THF | -78 to RT | High | [5] |
| Phenylmagnesium bromide | Benzoyl chloride | Diethyl ether | RT | Good (forms tertiary alcohol as byproduct) | [20] |
| Substituted Phenylmagnesium bromide | Substituted Benzaldehyde | 2-MeTHF | Ambient | 87 | [4] |
Table 3: Oxidation of Diphenylmethanes
| Diphenylmethane Substrate | Oxidant/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diphenylmethane | Co-Mn catalyst / O₂ | Solvent-free | 120-140 | 87 | [8] |
| Diphenylmethane | Nitric Acid | Acetic Anhydride | 25 | Good | |
| Substituted Diphenylmethanes | H₂O₂ / HBr / UV light | Biphasic | 50-65 | Good |
Table 4: Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Pd Catalyst / Ligand | CO Source | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorobenzoyl chloride | Phenylboronic acid | Pd(OAc)₂ | - | Na₂CO₃ | Toluene/H₂O | 50 | High | [21] |
| Aryl Iodide | Phenylboronic acid | PdCl₂(dppf) | Mo(CO)₆ | K₂CO₃ | Toluene | 100 | 70-95 | |
| Aryl Bromide | Substituted Arylboronic Acid | Pd(PPh₃)₄ | CO gas (1 atm) | K₂CO₃ | Toluene | 80 | 80-95 | |
| Aryl Halide | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | CHCl₃ / KOH | - | Toluene | 80 | 42-95 | [12] |
Experimental Protocols
The following are generalized, large-scale protocols for each of the major synthetic routes. Safety Note: These reactions should only be carried out by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Large-scale reactions can be highly exothermic and require careful monitoring and control of reaction parameters.
Protocol 1: Large-Scale Friedel-Crafts Acylation of Anisole to Synthesize 4-Methoxybenzophenone
Materials:
-
Anisole (1.00 kg, 9.25 mol)
-
Benzoyl chloride (1.30 kg, 9.25 mol)
-
Anhydrous aluminum chloride (1.30 kg, 9.74 mol)
-
Dichloromethane (10 L)
-
Hydrochloric acid (1 M, 5 L)
-
Saturated sodium bicarbonate solution (5 L)
-
Brine (5 L)
-
Anhydrous magnesium sulfate
-
Methanol (for recrystallization)
Procedure:
-
To a 20 L jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add dichloromethane (5 L) and anhydrous aluminum chloride (1.30 kg).
-
Cool the suspension to 0-5 °C with constant stirring.
-
In a separate vessel, dissolve anisole (1.00 kg) and benzoyl chloride (1.30 kg) in dichloromethane (5 L).
-
Slowly add the solution from the dropping funnel to the aluminum chloride suspension over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid (5 L), ensuring the temperature does not exceed 20 °C.
-
Separate the organic layer and wash sequentially with 1 M hydrochloric acid (2 x 2 L), saturated sodium bicarbonate solution (2 x 2.5 L), and brine (2.5 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from hot methanol to yield pure 4-methoxybenzophenone.
Protocol 2: Large-Scale Grignard Synthesis of 4-Hydroxybenzophenone
Materials:
-
4-Bromoanisole (1.73 kg, 9.25 mol)
-
Magnesium turnings (248 g, 10.2 mol)
-
Anhydrous tetrahydrofuran (THF) (12 L)
-
Iodine (a few crystals)
-
4-Hydroxybenzonitrile (1.10 kg, 9.25 mol)
-
Hydrochloric acid (3 M, 10 L)
-
Toluene (10 L)
-
Sodium hydroxide solution (2 M, 10 L)
-
Ethyl acetate (for extraction)
Procedure:
Part A: Grignard Reagent Formation
-
Set up a 20 L jacketed reactor with a mechanical stirrer, condenser, dropping funnel, and nitrogen inlet. Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Add magnesium turnings (248 g) and a few crystals of iodine to the reactor.
-
Add anhydrous THF (2 L) to the reactor.
-
Dissolve 4-bromoanisole (1.73 kg) in anhydrous THF (8 L) and add approximately 100 mL of this solution to the magnesium suspension.
-
If the reaction does not initiate (disappearance of iodine color and gentle reflux), warm the mixture gently.
-
Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part B: Reaction with 4-Hydroxybenzonitrile and Work-up
-
Cool the Grignard reagent to 0-5 °C.
-
In a separate reactor, dissolve 4-hydroxybenzonitrile (1.10 kg) in anhydrous THF (2 L).
-
Slowly add the 4-hydroxybenzonitrile solution to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0-5 °C and slowly quench by adding 3 M hydrochloric acid (10 L).
-
Add toluene (10 L) and heat the mixture to reflux for 4-6 hours to effect demethylation.
-
Cool the mixture and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Combine the organic layers and wash with water and brine.
-
Extract the combined organic layers with 2 M sodium hydroxide solution (4 x 2.5 L).
-
Acidify the combined aqueous basic extracts with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-hydroxybenzophenone.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of substituted benzophenones and their role in drug development.
Caption: General workflow for the synthesis of substituted benzophenones.
Caption: Role of benzophenones in the drug development process.
References
- 1. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 2. scribd.com [scribd.com]
- 3. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. US5136085A - Synthesis of 2-aminobenzophenones - Google Patents [patents.google.com]
- 6. (343a) Continuous Flow Synthesis of Grignard Reagents Towards the Preparation of Advanced Intermediates and Active Pharmaceutical Ingredients – a Modular Approach | AIChE [proceedings.aiche.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of the nitric acid oxidation of diphenylmethane to benzophenone | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source [organic-chemistry.org]
- 13. Palladium-Catalyzed Oxidative Carbonylative Coupling of Arylallenes, Arylboronic Acids, and Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a general palladium-catalyzed carbonylative Heck reaction of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CN104030911A - Method for preparing 4-chloro-4'-hydroxybenzophenone - Google Patents [patents.google.com]
- 20. quora.com [quora.com]
- 21. Page loading... [wap.guidechem.com]
Application Notes and Protocols for 3,5-Dimethoxy-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided for guidance purposes only. A comprehensive Safety Data Sheet (SDS) specific to 3,5-Dimethoxy-3'-iodobenzophenone should be obtained from the supplier and consulted before handling this chemical. The toxicological properties of this compound have not been fully investigated.
Safety and Handling Procedures
Given the absence of a specific Safety Data Sheet for this compound, the following procedures are based on the known hazards of structurally related substituted benzophenones and iodinated aromatic compounds. This compound should be handled with caution, assuming it may be harmful.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, this compound may present the following hazards. Appropriate PPE should be worn at all times.
| Hazard Class | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Standard laboratory attire (lab coat, closed-toe shoes). |
| Skin Corrosion/Irritation | May cause skin irritation. | Nitrile or neoprene gloves. |
| Eye Damage/Irritation | May cause serious eye irritation. | Chemical safety goggles or a face shield. |
| Respiratory Sensitization | May cause respiratory irritation if inhaled as dust. | Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
| Long-term Exposure | Some benzophenone derivatives are suspected of having endocrine-disrupting effects.[1][2][3][4] | Consistent use of all recommended PPE to minimize exposure. |
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Protocol |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| If on Skin | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[5][6] |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5] |
| If in Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
Handling and Storage
| Procedure | Description |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid the formation of dust and aerosols.[7] Do not breathe dust. Avoid contact with skin, eyes, and clothing.[5][8] Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[5][8] |
Fire Fighting and Accidental Release Measures
| Aspect | Procedure |
| Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] |
| Specific Hazards | Thermal decomposition may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.[5] |
| Accidental Release | Wear appropriate personal protective equipment. Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[7][8] Do not let the product enter drains. |
Experimental Protocols
The following are general protocols for the synthesis and handling of this compound in a research setting.
Synthesis of this compound (Illustrative)
This protocol is based on a general method for synthesizing substituted benzophenones via a Grignard reaction followed by oxidation.[9]
Materials:
-
3-Iodobenzaldehyde
-
1-Bromo-3,5-dimethoxybenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Hydrochloric acid (aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a solution of 1-bromo-3,5-dimethoxybenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings.
-
If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction is initiated, continue the addition of the bromo compound at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent in an ice bath.
-
Add a solution of 3-iodobenzaldehyde in anhydrous diethyl ether or THF dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).
-
-
Work-up and Intermediate Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diarylmethanol intermediate.
-
-
Oxidation to Benzophenone:
-
Dissolve the crude diarylmethanol in dichloromethane (DCM).
-
Add pyridinium chlorochromate (PCC) portion-wise to the solution.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitor by TLC).
-
-
Purification:
-
Filter the reaction mixture through a pad of silica gel or celite to remove the chromium salts, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield this compound.
-
General Protocol for Preparing a Stock Solution
-
Calculate the required mass of this compound to achieve the desired concentration and volume.
-
Under a chemical fume hood, weigh the calculated amount of the compound into a suitable container (e.g., a glass vial or flask).
-
Add the desired solvent (e.g., DMSO, ethanol) to the container.
-
Cap the container and mix thoroughly by vortexing or sonicating until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., -20°C for long-term storage).
Visualizations
General Workflow for Handling a Solid Chemical Compound
Caption: General laboratory workflow for the safe handling of a solid chemical.
Illustrative Synthesis Pathway
Caption: A potential two-step synthesis route for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
3,5-Dimethoxy-3'-iodobenzophenone: A Versatile Scaffold for Organic Synthesis and Drug Discovery
Introduction
3,5-Dimethoxy-3'-iodobenzophenone is a valuable bifunctional building block in organic synthesis, offering multiple reaction sites for the construction of complex molecular architectures. Its unique structure, featuring an electron-rich dimethoxy-substituted phenyl ring and an iodo-substituted phenyl ring, allows for a diverse range of chemical transformations. This potent combination makes it a sought-after precursor in the development of novel therapeutic agents, particularly in the field of cancer research. This document provides detailed application notes and protocols for the synthesis and derivatization of this compound, highlighting its utility for researchers, scientists, and drug development professionals.
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3-iodobenzoyl chloride. This reaction proceeds with high regioselectivity due to the ortho- and para-directing effects of the methoxy groups on the electron-rich benzene ring.
Experimental Protocol: Friedel-Crafts Acylation
-
Materials: 1,3-dimethoxybenzene, 3-iodobenzoyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of 1,3-dimethoxybenzene (1.0 eq.) in anhydrous DCM at 0 °C, add aluminum chloride (1.2 eq.) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add a solution of 3-iodobenzoyl chloride (1.1 eq.) in anhydrous DCM to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated NaHCO₃ solution, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Quantitative Data:
| Reactant A | Reactant B | Catalyst | Solvent | Time (h) | Yield (%) |
| 1,3-dimethoxybenzene | 3-iodobenzoyl chloride | AlCl₃ | DCM | 16 | ~85-95 |
Applications in Cross-Coupling Reactions
The iodo-substituent on the benzophenone core serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.
Suzuki Coupling
The Suzuki coupling reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a boronic acid derivative. This is a powerful tool for creating biaryl structures, which are prevalent in many biologically active molecules.
Experimental Protocol: Suzuki Coupling
-
Materials: this compound, arylboronic acid (e.g., 4-methoxyphenylboronic acid), Pd(PPh₃)₄, potassium carbonate (K₂CO₃), toluene, ethanol, water.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).
-
Add a 3:1:1 mixture of toluene:ethanol:water.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux (around 90-100 °C) and stir for 8-12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
-
Quantitative Data:
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| This compound | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 12 | ~80-90 |
Heck Reaction
The Heck reaction facilitates the coupling of the aryl iodide with an alkene, leading to the formation of substituted alkenes. This reaction is particularly useful for synthesizing stilbene-like structures.
Experimental Protocol: Heck Reaction
-
Materials: this compound, alkene (e.g., styrene), Pd(OAc)₂, triethylamine (NEt₃), N,N-dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound (1.0 eq.) and the alkene (1.5 eq.) in DMF, add Pd(OAc)₂ (0.02 eq.) and NEt₃ (2.0 eq.).
-
Degas the mixture and heat it to 100-120 °C for 10-15 hours.
-
Cool the reaction, pour it into water, and extract with ether.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Quantitative Data:
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| This compound | Styrene | Pd(OAc)₂ | NEt₃ | DMF | 12 | ~75-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between the aryl iodide and an amine, providing access to a wide range of substituted anilines and related compounds.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials: this compound, amine (e.g., morpholine), Pd₂(dba)₃, Xantphos, sodium tert-butoxide (NaOtBu), toluene.
-
Procedure:
-
In a glovebox, combine this compound (1.0 eq.), Pd₂(dba)₃ (0.01 eq.), Xantphos (0.02 eq.), and NaOtBu (1.4 eq.).
-
Add the amine (1.2 eq.) and anhydrous toluene.
-
Seal the reaction vessel and heat it to 100-110 °C for 12-24 hours.
-
After cooling, dilute the mixture with ether, filter through Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data:
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 18 | ~80-95 |
Application in the Synthesis of Bioactive Molecules: Tubulin Inhibitors
The 3,5-dimethoxybenzoyl moiety is a key pharmacophore in a class of anti-cancer agents known as tubulin polymerization inhibitors. These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. This compound is an excellent starting material for the synthesis of analogues of natural products like combretastatin.
Synthetic Workflow for Tubulin Inhibitors:
Caption: Synthetic routes from this compound to tubulin inhibitors.
Signaling Pathway: Mechanism of Tubulin Polymerization Inhibition
Inhibitors targeting the colchicine binding site on tubulin disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately triggering apoptosis.
Caption: Inhibition of tubulin polymerization leads to mitotic arrest and apoptosis.
This compound is a highly versatile and valuable building block for organic synthesis. Its amenability to a range of powerful cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. The presence of the 3,5-dimethoxybenzoyl moiety makes it a particularly attractive starting material for the development of potent tubulin polymerization inhibitors with potential applications in cancer therapy. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this remarkable molecule in their synthetic and drug discovery endeavors.
Application Notes and Protocols: Derivatization of 3,5-Dimethoxy-3'-iodobenzophenone for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3,5-Dimethoxy-3'-iodobenzophenone, a versatile scaffold for the development of novel biologically active molecules. This document outlines detailed protocols for chemical modification via Suzuki-Miyaura and Sonogashira cross-coupling reactions, as well as methodologies for evaluating the biological activity of the resulting derivatives through in vitro kinase inhibition and cytotoxicity assays. Furthermore, a protocol for the application of these derivatives as photoaffinity labeling probes for target identification is included.
Data Presentation: Biological Activities of Substituted Benzophenone Derivatives
Table 1: Anticancer Activity of Benzophenone Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1 | 3-hydroxy-4-methoxy, 3,4,5-trimethoxyphenyl substituted | HL-60, A-549, SMMC-7721, SW480 | 0.48, 0.82, 0.26, 0.99 | [1] |
| 3 | Dihydrocoumarin derivative | MDA-MB-231 | 3.77 | [1] |
| 8 | Dihydrocoumarin derivative | MDA-MB-231 | 6.13 | [1] |
| 9 | Coumarin derivative | MDA-MB-231 | 5.65 | [1] |
Table 2: Tyrosinase Inhibitory Activity of Polyhydroxy Benzophenones
| Compound ID | Structure | IC50 (µM) | Reference |
| 6 | Trihydroxy-substituted | Potent | [2] |
| 8 | Trihydroxy-substituted | Potent | [2] |
| 9 | Tetrahydroxy-substituted | Potent | [2] |
| 10 | 2,3,4,3′,4′,5′-hexahydroxy-diphenylketone | 1.4 | [2] |
| Kojic Acid (Reference) | - | 19.0 | [2] |
Experimental Protocols
I. Derivatization of this compound
The presence of an iodine atom on one of the phenyl rings of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of substituents.
This protocol describes the coupling of an aryl or heteroaryl boronic acid with this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the palladium catalyst (0.05-0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-Dimethoxy-3'-arylbenzophenone derivative.
This protocol details the coupling of a terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1 equivalent) and the terminal alkyne (1.2-1.5 equivalents).
-
Add the palladium catalyst (0.02-0.05 equivalents) and the copper(I) salt (0.05-0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,5-Dimethoxy-3'-(alkynyl)benzophenone derivative.
II. Biological Assays
This protocol is for determining the inhibitory activity of the synthesized benzophenone derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate (peptide or protein)
-
Synthesized benzophenone derivatives (test compounds)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Incubator
-
Phosphorimager or luminometer
Procedure (Radiometric Assay):
-
Prepare a reaction mixture containing the protein kinase and its substrate in the kinase assay buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase/substrate mixture to the wells.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30 °C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate by autoradiography and quantify the band intensities.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
This colorimetric assay is used to assess the effect of the synthesized compounds on cell viability.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
Synthesized benzophenone derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
This protocol outlines the use of a benzophenone derivative as a photoaffinity probe to identify its cellular binding partners.
Materials:
-
Synthesized benzophenone photoaffinity probe (containing a reporter tag like biotin or an alkyne for click chemistry)
-
Cell lysate or purified protein
-
UV light source (e.g., 350-365 nm)
-
SDS-PAGE and Western blotting reagents
-
Streptavidin-conjugated beads (for biotinylated probes)
-
Click chemistry reagents (for alkyne-tagged probes)
-
Mass spectrometer for protein identification
Procedure:
-
Incubate the cell lysate or purified protein with the benzophenone photoaffinity probe.
-
As a control for specificity, perform a competition experiment by pre-incubating the sample with an excess of a non-photoreactive analog of the probe.
-
Irradiate the samples with UV light to induce covalent cross-linking of the probe to its binding partners.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by in-gel fluorescence (if the probe is fluorescent) or by Western blotting using an antibody against the reporter tag.
-
For protein identification, enrich the cross-linked proteins using streptavidin beads or click chemistry.
-
Digest the enriched proteins and analyze the resulting peptides by mass spectrometry to identify the target proteins.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethoxy-3'-iodobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 3,5-Dimethoxy-3'-iodobenzophenone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to prepare this compound?
A1: The most common and direct method is the Friedel-Crafts acylation. Alternative routes, particularly useful if the Friedel-Crafts reaction proves problematic, include Suzuki-Miyaura coupling and Grignard reactions. Each method has its own set of advantages and challenges regarding starting material availability, reaction conditions, and potential side products.
Q2: Which Friedel-Crafts acylation approach is likely to be more successful?
A2: There are two primary Friedel-Crafts approaches:
-
Acylation of iodobenzene with 3,5-dimethoxybenzoyl chloride.
-
Acylation of 1,3-dimethoxybenzene with 3-iodobenzoyl chloride.
The second approach is generally preferred. 1,3-dimethoxybenzene is a highly activated aromatic ring due to the two electron-donating methoxy groups, making it more susceptible to electrophilic attack. Iodobenzene, on the other hand, is deactivated by the electron-withdrawing iodine atom.
Q3: What are the common causes of low yield in the Friedel-Crafts acylation for this synthesis?
A3: Low yields can stem from several factors:
-
Moisture: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture and will be quenched, halting the reaction.
-
Catalyst Deactivation: The carbonyl group of the benzophenone product can complex with the Lewis acid, effectively removing it from the reaction. An excess of the catalyst is often required.
-
Substrate Purity: Impurities in the starting materials or solvents can interfere with the reaction.
-
Reaction Temperature: The reaction may require specific temperature control to prevent side reactions or decomposition.
-
Demethylation: The strong Lewis acid can cause demethylation of the methoxy groups, leading to unwanted byproducts.
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or toluene/methanol mixtures). For more challenging separations of impurities, column chromatography on silica gel is an effective method.
Troubleshooting Guides
Friedel-Crafts Acylation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low conversion to product | 1. Inactive catalyst due to moisture. 2. Insufficient amount of catalyst. 3. Poor quality of starting materials or solvent. 4. Reaction temperature is too low. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. 2. Use at least a stoichiometric amount, and often an excess (1.1 to 2.5 equivalents), of the Lewis acid catalyst. 3. Purify starting materials and solvents before use. 4. Gradually increase the reaction temperature, monitoring for product formation and side reactions. |
| Formation of multiple products (TLC analysis) | 1. Isomeric products due to acylation at different positions. 2. Polyacylation of the aromatic ring. 3. Demethylation of methoxy groups. 4. Rearrangement of the acyl group. | 1. For 1,3-dimethoxybenzene, acylation is expected primarily at the 4-position. Optimize reaction conditions (lower temperature, choice of solvent) to improve regioselectivity. 2. Acylation is generally self-limiting as the product is deactivated. However, with highly activated substrates, this can be a minor issue. Use a 1:1 stoichiometry of reactants. 3. Use a milder Lewis acid (e.g., FeCl₃) or a lower reaction temperature. 4. Acyl groups are generally stable and do not rearrange. If this is suspected, verify the structure of the byproducts. |
| Product is a dark, tarry substance | 1. Reaction temperature is too high, leading to polymerization or decomposition. 2. Excess catalyst promoting side reactions. | 1. Perform the reaction at a lower temperature (e.g., starting at 0°C and slowly warming to room temperature). 2. Use the minimum amount of catalyst required for the reaction to proceed. |
Suzuki-Miyaura Coupling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive palladium catalyst. 2. Ineffective base. 3. Poor quality of the boronic acid. 4. Insufficient temperature. | 1. Ensure the palladium catalyst is from a reliable source and has been stored properly. Consider using a pre-catalyst that is activated in situ. 2. The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is anhydrous if required by the solvent system. 3. Boronic acids can dehydrate to form boroxines. It may be necessary to use fresh boronic acid or a boronate ester. 4. While many Suzuki couplings proceed at room temperature, some require heating. Gradually increase the temperature and monitor the reaction. |
| Homocoupling of the boronic acid | 1. Presence of oxygen in the reaction mixture. 2. Catalyst decomposition. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere. 2. Use appropriate ligands to stabilize the palladium catalyst. |
Grignard Reaction
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Grignard reagent fails to form | 1. Presence of moisture in glassware, solvent, or on magnesium turnings. 2. Magnesium surface is not activated. | 1. Rigorously dry all glassware and use anhydrous solvents. 2. Activate the magnesium turnings by crushing them, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Low yield of benzophenone | 1. Grignard reagent reacted with the ester group of the benzaldehyde precursor (if applicable). 2. Side reactions such as Wurtz coupling. | 1. Use a nitrile or an aldehyde as the electrophile instead of an ester to avoid double addition. 2. Add the aryl halide slowly to the magnesium suspension to minimize coupling. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1,3-Dimethoxybenzene with 3-Iodobenzoyl Chloride
Materials:
-
1,3-Dimethoxybenzene
-
3-Iodobenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 eq).
-
Add anhydrous DCM to the flask and cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 3-iodobenzoyl chloride (1.0 eq) in anhydrous DCM.
-
Add the 3-iodobenzoyl chloride solution dropwise to the stirred AlCl₃ suspension.
-
After the addition is complete, add a solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0°C.
-
After the addition of 1,3-dimethoxybenzene, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Stir vigorously until all the solids have dissolved.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Suzuki-Miyaura Coupling
Materials:
-
3-Iodobenzoyl chloride or 3-Iodobenzaldehyde
-
3,5-Dimethoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium Carbonate (K₂CO₃)
-
Toluene and Water (or other suitable solvent system)
-
Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 3-iodobenzoyl chloride (1.0 eq), 3,5-dimethoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed toluene and water (e.g., 4:1 mixture).
-
Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Expected Yields for Different Synthetic Routes (Based on Literature for Analogous Compounds)
| Synthetic Route | Reactants | Catalyst/Reagent | Typical Yield Range | Reference Type |
| Friedel-Crafts Acylation | 1,3-Dimethoxybenzene + 3-Iodobenzoyl Chloride | AlCl₃ | 60-85% | Analogous Reactions |
| Friedel-Crafts Acylation | Iodobenzene + 3,5-Dimethoxybenzoyl Chloride | AlCl₃ | 40-60% | Analogous Reactions |
| Suzuki-Miyaura Coupling | 3-Iodobenzaldehyde + 3,5-Dimethoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | 70-95% | General Literature |
| Grignard Reaction | 3-Iodophenylmagnesium bromide + 3,5-Dimethoxybenzaldehyde | - | 50-75% | General Literature |
Visualizations
Caption: Experimental workflow for Friedel-Crafts acylation.
Caption: Troubleshooting logic for low yield in Friedel-Crafts acylation.
Technical Support Center: Purification of Crude 3,5-Dimethoxy-3'-iodobenzophenone by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3,5-Dimethoxy-3'-iodobenzophenone by column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the column chromatography of this compound?
A1: A common starting point for the purification of moderately polar compounds like this compound on normal phase silica gel is a mixture of a non-polar solvent and a moderately polar solvent. Based on structurally similar compounds, a gradient or isocratic elution with a mixture of n-hexane and ethyl acetate is recommended. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to performing the column.
Q2: What is a typical Rf value for this compound on a silica gel TLC plate?
A2: The ideal Rf value for good separation in column chromatography is typically between 0.2 and 0.4. For a related compound, 3,5-dimethyl-1-iodobenzene, an Rf of 0.58 was observed in a 15:85 ethyl acetate/hexane system. Given the increased polarity of the benzophenone, a slightly more polar eluent system might be required to achieve the target Rf. It is crucial to perform TLC analysis of your crude product to determine the optimal solvent system for your specific separation.
Q3: What are the most common impurities I might encounter?
A3: Common impurities depend on the synthetic route used to prepare the crude product. Assuming a Friedel-Crafts acylation between 1,3-dimethoxybenzene and 3-iodobenzoyl chloride, potential impurities include:
-
Unreacted 1,3-dimethoxybenzene: A less polar impurity.
-
Unreacted 3-iodobenzoyl chloride or 3-iodobenzoic acid (if hydrolyzed): The acid will be significantly more polar and may streak on the TLC plate.
-
Polysubstituted benzophenone byproducts: More polar than the desired product.
Q4: How can I visualize the spots on the TLC plate if they are not colored?
A4: this compound and its likely impurities contain aromatic rings and will be UV-active. You can visualize the spots by shining a UV lamp (254 nm) on the TLC plate. Alternatively, staining with potassium permanganate or iodine can be used.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Poor or no separation of spots on TLC. | The solvent system is either too polar or not polar enough. | - If spots remain at the baseline, increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).- If spots run with the solvent front, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane). |
| The desired compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you started with 10% ethyl acetate in hexane, you can increase it to 15%, 20%, and so on. |
| The compound is eluting too quickly with impurities. | The eluent is too polar. | Decrease the polarity of the mobile phase. If the separation is still poor, consider changing the solvent system entirely (e.g., dichloromethane/hexane). |
| Streaking of spots on TLC or tailing of peaks during column chromatography. | The compound may be acidic or too polar for the solvent system. The column may be overloaded. | - Add a small amount of a modifying agent to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic impurities.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.- Reduce the amount of crude material loaded onto the column. |
| Cracks or channels appear in the silica gel bed. | Improper packing of the column. | This can lead to poor separation. The column must be repacked. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Low recovery of the purified product. | The compound may have degraded on the silica gel. The compound may not have fully eluted. | - Check the stability of your compound on silica gel by spotting it on a TLC plate and letting it sit for an extended period before eluting.- After collecting the fractions containing your product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to see if any remaining product elutes. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and should be adapted based on preliminary TLC analysis.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until it is level with the top of the sand. Do not let the column run dry.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound and then more polar impurities.
4. Isolation of the Purified Product:
-
Combine the fractions that contain the pure desired product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table provides a hypothetical example of data that could be obtained during the purification process. Actual values will vary depending on the specific reaction and purification conditions.
| Parameter | Value | Solvent System |
| Rf (this compound) | ~0.35 | 15% Ethyl Acetate in Hexane |
| Rf (1,3-dimethoxybenzene) | ~0.60 | 15% Ethyl Acetate in Hexane |
| Rf (3-iodobenzoic acid) | ~0.05 (with streaking) | 15% Ethyl Acetate in Hexane |
| Typical Yield | 70-85% | N/A |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography separation issues.
Technical Support Center: Synthesis of Iodinated Benzophenones
Welcome to the technical support center for the synthesis of iodinated benzophenones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of these important compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of iodinated benzophenones, particularly through the Friedel-Crafts acylation of iodoarenes.
Q1: My reaction produced a mixture of products, not just the desired iodinated benzophenone. What are the likely side products?
A1: When synthesizing iodinated benzophenones via Friedel-Crafts acylation of an iodoarene (e.g., iodobenzene) with an acyl chloride (e.g., benzoyl chloride), several side products can form. The most common of these are:
-
Di-iodinated arenes: The starting iodoarene can undergo further iodination, leading to the formation of di-iodobenzene isomers (ortho, meta, and para).[1]
-
De-iodinated product: The iodine atom on the starting material can be replaced by a hydrogen, resulting in the formation of non-iodinated benzophenone.[1]
-
Isomeric products: Depending on the substitution pattern of the starting materials, rearrangement reactions can lead to the formation of different isomers of the desired iodinated benzophenone.[1]
-
Hydrolysis of the acyl chloride: If moisture is present in the reaction, the acyl chloride can hydrolyze to the corresponding carboxylic acid (e.g., benzoic acid).
Q2: I obtained a low yield of the desired product. What are the potential causes and how can I improve it?
A2: Low yields can be attributed to several factors. Here's a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate catalyst activity. | Increase the reaction time or temperature moderately. Ensure the Lewis acid catalyst is fresh and anhydrous. |
| Side Reactions | The formation of significant amounts of byproducts (as listed in Q1) will naturally lower the yield of the desired product. | Optimize reaction conditions to minimize side reactions. This may involve using a less reactive solvent or adjusting the stoichiometry of the reactants and catalyst. |
| Moisture Contamination | The presence of water will lead to the hydrolysis of the acyl chloride and can also deactivate the Lewis acid catalyst.[2] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Deactivation | The benzophenone product is an electron-withdrawing group that deactivates the aromatic ring, making it less reactive towards further acylation. While this prevents polyacylation, it can also contribute to an incomplete reaction if conditions are not optimal.[3][4][5][6] | Ensure sufficient catalyst is used to drive the reaction to completion. A stoichiometric amount of Lewis acid is often required as it complexes with the ketone product.[2] |
| Purification Losses | Significant amounts of product may be lost during the workup and purification steps. | Optimize the purification procedure. For recrystallization, choose a solvent system that provides good recovery. If using column chromatography, ensure proper separation from byproducts. |
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: The primary impurities are the side products mentioned in Q1. Here are some purification strategies:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at all temperatures.[7]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of appropriate polarity will allow for the separation of the desired product from less polar byproducts (like benzophenone and di-iodobenzene) and more polar impurities (like benzoic acid).
-
Washing: During the workup, washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted acyl chloride and the corresponding carboxylic acid.
Experimental Protocols
Below is a general experimental protocol for the Friedel-Crafts acylation synthesis of 4-iodobenzophenone.
Synthesis of 4-Iodobenzophenone
This procedure outlines the acylation of iodobenzene with benzoyl chloride using aluminum chloride as a Lewis acid catalyst.
Materials:
-
Iodobenzene
-
Benzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Addition of Reactants: Cool the suspension in an ice bath. To the dropping funnel, add a solution of iodobenzene and benzoyl chloride in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of aluminum chloride dropwise at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitor by TLC).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of dilute hydrochloric acid. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 4-iodobenzophenone by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).[7]
Side Reaction Mechanisms & Visualizations
Understanding the mechanisms of side reactions is crucial for troubleshooting and optimizing your synthesis.
Mechanism of Di-iodobenzene Formation
During the Friedel-Crafts acylation of iodobenzene, the starting material can undergo further iodination in the presence of the Lewis acid and trace amounts of iodine or an iodine source.
Caption: Formation of di-iodobenzene via electrophilic aromatic substitution.
Mechanism of De-iodination
The iodine substituent can be removed from the aromatic ring under the acidic conditions of the Friedel-Crafts reaction, leading to the formation of benzophenone.
Caption: De-iodination of iodobenzophenone under acidic conditions.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of iodinated benzophenones.
Caption: General workflow for the synthesis and purification of iodinated benzophenones.
References
- 1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 傅-克酰基化反应 [sigmaaldrich.com]
- 5. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Synthesis of Ortho-Substituted Benzophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of ortho-substituted benzophenones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of ortho-substituted benzophenones, particularly when using Friedel-Crafts acylation.
Issue 1: Low or No Yield of the Desired Ortho-Substituted Benzophenone
-
Question: I am attempting a Friedel-Crafts acylation to synthesize an ortho-substituted benzophenone, but I am getting very low yields or none of the desired product. What are the possible causes and solutions?
-
Answer: Low yields in the synthesis of ortho-substituted benzophenones via Friedel-Crafts acylation are most commonly due to steric hindrance. The ortho-substituent on the aromatic ring sterically impedes the approach of the acylating agent.
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher concentration of the Lewis acid catalyst (e.g., AlCl₃) can sometimes overcome the energy barrier caused by steric hindrance.
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy for the reaction to proceed. However, be cautious as this may also lead to an increase in side products.
-
Use a More Reactive Acylating Agent: Switching from a less reactive acylating agent to a more reactive one (e.g., using an acyl chloride instead of an anhydride) can improve yields.
-
Consider Alternative "Greener" Methodologies: A metal- and halogen-free approach using methanesulfonic anhydride (MSAA) has been shown to be effective for the preparation of even tetra-ortho-substituted benzophenones.[1][2] This method often requires no additional solvent, reducing waste.[1]
-
Employ a Blocking Group Strategy: This involves introducing a bulky group (e.g., a tert-butyl group) to the para-position of the starting material to direct acylation to the ortho-position. The blocking group is then removed in a subsequent step.[3]
-
Issue 2: Formation of Multiple Isomers
-
Question: My reaction is producing a mixture of ortho- and para-substituted benzophenones, making purification difficult. How can I improve the ortho-selectivity?
-
Answer: The formation of a mixture of isomers is a common challenge in Friedel-Crafts acylation. The para-product is often thermodynamically favored due to less steric hindrance.
Troubleshooting Steps:
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Blocking Group Strategy: As mentioned previously, the use of a removable blocking group at the para-position is a highly effective method to ensure exclusive ortho-acylation.[3]
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Directed Ortho-Metalation (DoM): This technique involves using a directing group on the aromatic ring that chelates to an organolithium reagent, leading to deprotonation specifically at the ortho-position. The resulting aryllithium species can then react with an appropriate electrophile to form the ortho-substituted product with high regioselectivity.[4][5][6]
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Issue 3: Reaction Fails with Deactivated Aromatic Rings
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Question: I am trying to synthesize an ortho-substituted benzophenone from a deactivated aromatic ring, but the reaction is not working. What can I do?
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Answer: Friedel-Crafts acylation is generally not effective on aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN, -COOH).
Troubleshooting Steps:
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Alternative Synthetic Routes: For deactivated systems, it is often necessary to employ alternative synthetic strategies that do not rely on traditional electrophilic aromatic substitution.
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Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a powerful method for forming carbon-carbon bonds and can be used to synthesize highly substituted benzophenones.[7][8]
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Carbonylative Cross-Coupling: This method involves the palladium-catalyzed three-component coupling of an aryl halide, an organometallic reagent, and carbon monoxide to construct the benzophenone core.[9] This approach is particularly useful for the synthesis of sterically hindered ketones.[9]
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Frequently Asked Questions (FAQs)
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Question 1: What are the main challenges in the synthesis of ortho-substituted benzophenones?
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Answer: The primary challenge is overcoming the steric hindrance imposed by the ortho-substituent on the aromatic ring. This steric clash makes it difficult for the acylating agent to approach the reaction site, often leading to low yields in traditional methods like Friedel-Crafts acylation. Another significant challenge is controlling the regioselectivity to favor the ortho-isomer over the often more stable para-isomer.
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-
Question 2: Why is Friedel-Crafts acylation often inefficient for synthesizing ortho-substituted benzophenones?
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Answer: The mechanism of Friedel-Crafts acylation involves the formation of a bulky acylium ion electrophile. When an ortho-substituent is present on the aromatic substrate, it physically blocks the path for the acylium ion to attack the ortho-position, thus hindering the reaction.
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Question 3: Are there any "greener" alternatives to traditional Friedel-Crafts acylation for this synthesis?
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Question 4: What is a "blocking group" strategy and how does it work?
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Answer: A blocking group strategy involves temporarily introducing a large, inert functional group to a specific position on the aromatic ring to prevent reaction at that site and direct it to another. For ortho-substituted benzophenone synthesis, a bulky group like a t-butyl group can be placed at the para-position.[3] This forces the acylation to occur at the available ortho-positions. The blocking group is then removed in a subsequent step.[3][10]
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Question 5: Can I use Suzuki-Miyaura coupling to synthesize ortho-substituted benzophenones?
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Answer: Absolutely. The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for this purpose. It involves the reaction of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. This method is highly tolerant of various functional groups and can be used to construct sterically hindered biaryl ketones.[7][8]
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Quantitative Data Summary
| Synthetic Method | Key Reagents | Typical Yields for Ortho-Substituted Products | Notes |
| Classical Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl₃ | Highly variable, often <30% for sterically hindered substrates | Yields are highly dependent on the nature of the ortho-substituent. |
| "Greener" Friedel-Crafts Acylation | Carboxylic acid, Methanesulfonic Anhydride (MSAA) | Good to excellent yields reported, even for tetra-ortho-substituted products | A more environmentally friendly option with reduced waste.[1][2] |
| Blocking Group Strategy | Aromatic with blocking group, acyl chloride, AlCl₃; deblocking agent | High yields for the ortho-acylated product after removal of the blocking group | A multi-step process but offers excellent regioselectivity.[3] |
| Suzuki-Miyaura Cross-Coupling | Arylboronic acid, aryl halide, Pd catalyst, base | Generally good to high yields (60-95%) | Highly versatile and tolerant of many functional groups.[7][8] |
| Directed Ortho-Metalation (DoM) | Substituted arene with DMG, organolithium reagent, electrophile | Good to excellent yields with high regioselectivity | Requires strongly basic conditions and anhydrous techniques.[4][5][6] |
Experimental Protocols
Protocol 1: Synthesis of an Ortho-Hydroxybenzophenone using a t-Butyl Blocking Group
This protocol is a conceptual summary based on the literature.[3]
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Protection: Start with an ortho-substituted phenol and protect the hydroxyl group (e.g., as a methyl ether).
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Blocking: Introduce a tert-butyl group at the para-position using a Friedel-Crafts alkylation with tert-butyl chloride and a Lewis acid catalyst.
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Acylation: Perform a Friedel-Crafts acylation with the desired aroyl chloride and AlCl₃. The acylation will be directed to the ortho-position due to the para-blocking group.
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Deblocking and Deprotection: Simultaneously remove the tert-butyl group and cleave the methyl ether by heating with an excess of AlCl₃ in a suitable solvent like benzene to yield the final ortho-hydroxybenzophenone.
Protocol 2: "Greener" Friedel-Crafts Acylation using Methanesulfonic Anhydride (MSAA)
This protocol is a generalized procedure based on the described methodology.[1]
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Reaction Setup: In a reaction vessel, combine the ortho-substituted aromatic compound (1.3-2 equivalents) and the carboxylic acid (1 equivalent).
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Reagent Addition: Add methanesulfonic anhydride (MSAA) to the mixture. The reaction is often performed without an additional solvent.
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Reaction Conditions: Heat the reaction mixture to the appropriate temperature and monitor the progress by a suitable analytical technique (e.g., HPLC or TLC).
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Work-up and Purification: Upon completion, the product can often be isolated by direct crystallization from the reaction mixture. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
References
- 1. "Greener" Friedel-Crafts Acylations: A Metal- and Halogen-Free Methodology [organic-chemistry.org]
- 2. Collection - âGreenerâ FriedelâCrafts Acylations: A Metal- and Halogen-Free Methodology - Organic Letters - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Directed Ortho Metalation [organic-chemistry.org]
- 6. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 7. youtube.com [youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
stability issues of 3,5-Dimethoxy-3'-iodobenzophenone under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3,5-Dimethoxy-3'-iodobenzophenone, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during its handling, storage, and experimental use.
Troubleshooting Guide
This guide addresses specific stability issues that may arise during experiments involving this compound in acidic environments.
| Issue | Potential Cause | Recommended Action |
| Unexpected reaction byproducts observed during a reaction in strong acid. | Acid-catalyzed degradation: The methoxy groups (ethers) on the benzophenone scaffold are susceptible to cleavage under strong acidic conditions, especially at elevated temperatures. This can lead to the formation of phenolic and methylated byproducts. | - Use milder acidic conditions: If the reaction chemistry allows, consider using a weaker acid or a buffered acidic solution to maintain a less harsh pH.[1][2][3][4][5] - Lower the reaction temperature: Degradation reactions are often accelerated by heat. Running the experiment at a lower temperature may mitigate the decomposition of the starting material. - Reduce reaction time: Minimize the exposure of the compound to acidic conditions. - Monitor the reaction closely: Use techniques like TLC or LC-MS to track the consumption of the starting material and the formation of byproducts. |
| Loss of compound integrity during purification by silica gel chromatography with acidic mobile phases. | On-column degradation: The acidic nature of silica gel, or the use of acidic additives in the eluent, can be sufficient to cause the degradation of sensitive compounds like this compound. | - Use neutralized or basic-treated silica gel: This will reduce the acidity of the stationary phase. - Buffer the mobile phase: Add a small amount of a non-nucleophilic base (e.g., triethylamine) to the eluent to neutralize any residual acidity. - Consider alternative purification methods: Techniques like flash chromatography with neutral alumina, preparative HPLC with a buffered mobile phase, or crystallization may be more suitable. |
| Discoloration (e.g., yellowing) of the compound upon storage or in solution. | Photodegradation or oxidation: Benzophenones are known to be photosensitive and can undergo degradation upon exposure to light.[6] While generally stable to oxidation, prolonged exposure to air or oxidizing agents, potentially exacerbated by acidic conditions, could lead to colored impurities. | - Store in a cool, dark place: Protect the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil. - Store under an inert atmosphere: For long-term storage, consider keeping the compound under nitrogen or argon to minimize contact with oxygen. |
| Inconsistent results in bioassays or other downstream applications. | Degradation in acidic assay buffers: If the experimental buffer system is acidic, the compound may be degrading over the course of the experiment, leading to variability in the effective concentration. | - Assess compound stability in the assay buffer: Before conducting the main experiment, incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by LC-MS.[7][8] - Adjust buffer pH if possible: If degradation is observed, consider whether the assay can be performed at a more neutral or slightly basic pH. - Prepare fresh solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation over time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under acidic conditions?
The main stability issue arises from the potential for acid-catalyzed cleavage of the two methoxy (ether) groups on one of the phenyl rings.[1][2][3][4][5] Ethers can be cleaved by strong acids, particularly at elevated temperatures, leading to the formation of corresponding phenols and alkyl halides. While the ether linkages to an aromatic ring are generally more stable than aliphatic ethers, this degradation pathway should be considered under harsh acidic conditions.
Q2: How can I monitor the degradation of this compound?
The most effective way to monitor for degradation is by using analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This allows for the separation of the parent compound from its degradation products and their subsequent identification by their mass-to-charge ratio. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of any significant degradation products that can be isolated.[9]
Q3: Are the methoxy groups on this compound activating or deactivating towards the aromatic ring?
The methoxy group is considered an activating group in the context of electrophilic aromatic substitution. This is because the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density of the ring.[10][11][12] However, oxygen is also electronegative, exerting an electron-withdrawing inductive effect. In most cases, the resonance effect dominates, making the ring more reactive towards electrophiles. This electronic effect could also influence the stability of intermediates formed during potential degradation reactions.
Q4: Can the iodine substituent affect the stability of the molecule?
The iodine atom is a deactivating group in electrophilic aromatic substitution due to its inductive electron-withdrawing effect. While it does not directly participate in the likely acid-catalyzed ether cleavage, its presence does influence the overall electronic properties of the molecule. There is no direct evidence from the search results to suggest that the iodo-substituent significantly impacts the stability of the methoxy groups under acidic conditions.
Experimental Protocols
Protocol 1: General Procedure for Assessing Acidic Stability
This protocol outlines a general method for determining the stability of this compound in an acidic buffer.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
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Preparation of Acidic Buffer: Prepare an acidic buffer at the desired pH (e.g., pH 4 acetate buffer).[7]
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Incubation:
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Add a small volume of the stock solution to the acidic buffer to achieve a final concentration of 1-10 µM.
-
Incubate the solution at a controlled temperature (e.g., 37°C) and protect it from light.
-
-
Time-Point Sampling:
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Analysis:
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Analyze the samples by LC-MS to determine the percentage of the parent compound remaining at each time point.
-
The degradation can be quantified by comparing the peak area of the parent compound at each time point to the peak area at time zero.
-
Visualizations
Caption: Workflow for assessing the stability of a compound under acidic conditions.
Caption: Plausible acid-catalyzed degradation pathway via ether cleavage.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic chemistry - Why is methoxy group an electron donating group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
troubleshooting low conversion rates in Friedel-Crafts acylation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with low conversion rates in Friedel-Crafts acylation reactions.
Troubleshooting Guide
This guide addresses specific issues that can lead to low product yields in a question-and-answer format.
Q1: My Friedel-Crafts acylation reaction has a very low or no yield. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yield Friedel-Crafts acylation, begin by verifying the integrity of your reagents and the reaction setup. Ensure all glassware was rigorously dried, as the Lewis acid catalyst (e.g., aluminum chloride) and the acylating agent (e.g., acetyl chloride) are highly sensitive to moisture.[1][2] It is also crucial to confirm the purity of your aromatic substrate, as certain impurities can inhibit the reaction.
Q2: How can I be sure my Lewis acid catalyst is active?
A2: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely hygroscopic. Its exposure to atmospheric moisture can lead to deactivation. Always use a fresh bottle of the catalyst or a previously opened bottle that has been stored in a desiccator. The catalyst should be a fine, free-flowing powder. If it appears clumpy or has a strong smell of HCl, it has likely been compromised by moisture.
Q3: My aromatic substrate contains an amine or hydroxyl group, and the reaction is not working. What is the issue?
A3: Aromatic compounds with amine (NH₂) or hydroxyl (OH) groups are generally unsuitable for Friedel-Crafts acylation.[3][4] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst. This forms a complex that deactivates the catalyst and also strongly deactivates the aromatic ring, preventing the desired acylation from occurring.[3][4][5]
Q4: I am observing the formation of multiple products or unexpected isomers. How can I improve the selectivity?
A4: The regioselectivity of Friedel-Crafts acylation can be influenced by the choice of solvent. For instance, in the acylation of naphthalene, using a non-polar solvent like carbon disulfide (CS₂) tends to favor the alpha-substituted product (kinetic control), while a more polar solvent like nitrobenzene can lead to the beta-substituted product (thermodynamic control).[6] Optimizing the reaction temperature can also enhance selectivity; lower temperatures often favor the kinetically preferred product.
Q5: The reaction seems to work, but I am losing a significant amount of product during the workup. What could be going wrong?
A5: A common issue during the workup of Friedel-Crafts acylation is the formation of an emulsion when quenching the reaction with water or dilute acid.[2] This can make the separation of the organic and aqueous layers difficult, leading to product loss. To mitigate this, try pouring the reaction mixture onto a mixture of ice and concentrated HCl, followed by vigorous stirring.[1][7] If an emulsion still forms, adding a saturated solution of NaCl (brine) can help to break it.
Frequently Asked Questions (FAQs)
Q: Why is a stoichiometric amount of Lewis acid catalyst typically required for a Friedel-Crafts acylation?
A: A stoichiometric amount of the Lewis acid is necessary because both the acylating agent and the resulting aryl ketone product form complexes with the catalyst.[8] This complexation deactivates the catalyst, so a molar equivalent is needed to ensure there is enough active catalyst to drive the reaction to completion. The product itself is deactivated towards further acylation, which prevents polyacylation.[8][9]
Q: Can I use an aromatic ring with a deactivating group for Friedel-Crafts acylation?
A: Strongly deactivated aromatic rings, such as those containing nitro (-NO₂) or trifluoromethyl (-CF₃) groups, are not suitable substrates for Friedel-Crafts acylation as they are not electron-rich enough to undergo electrophilic aromatic substitution under these conditions.[9][10][11] The reaction generally fails if the aromatic compound is less reactive than a mono-halobenzene.[3][4]
Q: What is the advantage of Friedel-Crafts acylation over alkylation?
A: Friedel-Crafts acylation has two main advantages over alkylation. Firstly, the acylium ion electrophile is resonance-stabilized and does not undergo carbocation rearrangements, which are a common problem in alkylations.[9][10][12] Secondly, the product of acylation is a ketone, which is a deactivating group. This prevents the poly-substitution that is often observed in Friedel-Crafts alkylation, where the alkylated product is more reactive than the starting material.[5][9][11]
Q: Are there alternative acylating agents to acyl chlorides?
A: Yes, acid anhydrides can also be used as acylating agents in Friedel-Crafts acylation.[3][13] The reaction proceeds through a similar mechanism, with the Lewis acid activating the anhydride to generate the acylium ion.
Data Summary
The following table summarizes common issues leading to low conversion rates and their corresponding solutions.
| Problem Area | Potential Cause | Recommended Solution |
| Reagents & Catalyst | Moisture contamination of Lewis acid or acylating agent. | Use fresh, anhydrous reagents and ensure all glassware is thoroughly dried before use.[1][2] |
| Deactivated catalyst due to improper storage. | Store Lewis acids in a desiccator. Use from a freshly opened container if possible. | |
| Substrate | Aromatic ring contains strongly deactivating groups (e.g., -NO₂, -CF₃). | Choose a different synthetic route. Friedel-Crafts acylation is not suitable for these substrates.[9][10] |
| Substrate contains amine (-NH₂) or hydroxyl (-OH) groups. | Protect the functional group before the reaction or consider an alternative synthetic strategy.[3][4] | |
| Reaction Conditions | Suboptimal solvent choice leading to poor solubility or undesired selectivity. | Screen different solvents. Non-polar solvents (e.g., CS₂, CH₂Cl₂) or polar solvents (e.g., nitrobenzene) can influence the outcome.[6] |
| Reaction temperature is too high or too low. | Optimize the reaction temperature. Start with conditions reported in the literature for similar substrates and adjust as needed. | |
| Workup & Purification | Formation of a stable emulsion during aqueous workup. | Quench the reaction mixture on a mixture of ice and concentrated HCl. Use a brine wash to help break emulsions.[1][2][7] |
| Product complexed with the Lewis acid is not fully hydrolyzed. | Ensure thorough stirring during the acidic workup to break up the aluminum salts.[2] |
Visualizations
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting low conversion rates.
Key Steps in Friedel-Crafts Acylation Mechanism
Caption: The four main stages of the Friedel-Crafts acylation reaction.
References
- 1. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. google.com [google.com]
- 3. byjus.com [byjus.com]
- 4. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Preventing De-iodination During Subsequent Reaction Steps
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent unwanted de-iodination of your compounds during critical reaction steps.
Frequently Asked Questions (FAQs)
Q1: What is de-iodination and why is it a problem in my reaction?
A: De-iodination, a specific type of hydrodehalogenation, is an undesired side reaction where the iodine atom on your aryl or vinyl iodide is replaced by a hydrogen atom. This is particularly common in transition metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1] This side reaction consumes your starting material and generates a de-iodinated byproduct, which can complicate purification and lower the overall yield of your desired product.
Q2: What are the common causes of de-iodination?
A: Several factors can promote de-iodination, including:
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Reaction Temperature: Higher temperatures can increase the rate of de-iodination.
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Light Exposure: Some aryl iodides are light-sensitive and can undergo photochemical de-iodination.
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Substrate Electronics: Electron-rich aryl iodides are often more susceptible to de-iodination.
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Choice of Catalyst and Ligands: The electronic and steric properties of the catalyst and ligands can influence the relative rates of the desired coupling versus the undesired de-iodination.
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Base and Solvent: The nature of the base and solvent can play a crucial role. For instance, some solvents can act as a hydrogen source for the de-iodination process.[1]
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Presence of Protic Species: Water or alcohol in the reaction mixture can serve as a proton source for hydrodehalogenation.
Q3: Can I use a protecting group to prevent de-iodination?
A: While the concept of protecting groups is well-established for many functional groups, specific protecting groups for the carbon-iodine bond itself are less common.[2][3] However, one promising strategy is the use of 1-aryltriazenes as a "masking group" for aryl iodides. The triazene group can be introduced and later converted to the aryl iodide under mild conditions, potentially avoiding exposure of the sensitive C-I bond to harsh reaction conditions.[4][5][6]
Troubleshooting Guides
Issue 1: Significant formation of de-iodinated byproduct in a Suzuki-Miyaura coupling reaction.
This is a common issue, particularly with electron-rich aryl iodides. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing de-iodination in cross-coupling reactions.
Step 1: Optimize Reaction Conditions
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Lower the Temperature: If your reaction is run at elevated temperatures, try reducing it. Monitor the reaction progress, as lower temperatures may require longer reaction times.
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Protect from Light: If your substrate is potentially light-sensitive, wrap the reaction vessel in aluminum foil.
Step 2: Screen Ligands
The choice of phosphine ligand can significantly impact the outcome. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over de-iodination.
| Ligand Type | General Observation |
| Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Often effective in suppressing de-iodination by promoting the desired coupling pathway. |
| Less bulky phosphines (e.g., PPh₃) | May be more prone to de-iodination in some systems.[7] |
Step 3: Evaluate Base and Solvent
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Base: The choice of base can be critical. Consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃ to minimize the presence of protic species.
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Solvent: Aprotic solvents like dioxane or toluene are commonly used. If you suspect your solvent is a hydrogen source, ensure it is anhydrous. In some cases, switching the solvent can alter the reaction pathway. For example, in Stille couplings, switching from dioxane or DMF to toluene has been observed to reduce dehalogenation.[7]
Step 4: Consider Additives
The addition of certain salts can sometimes suppress de-iodination.
| Additive | Potential Effect |
| Halide Salts (e.g., TBAB) | Can accelerate the desired coupling and mitigate catalyst inhibition, potentially reducing side reactions like dehalogenation.[8] |
| Silver Salts (e.g., Ag₂O) | Can facilitate reductive elimination in Heck reactions, potentially reducing alkene isomerization, a related side reaction.[9] |
Step 5: Alternative Coupling Partner
If de-iodination remains a significant issue, consider synthesizing the corresponding aryl bromide or chloride. While less reactive, modern catalyst systems often allow for their efficient use in cross-coupling reactions.[10]
Issue 2: My ortho-iodophenol derivative is unstable and decomposes upon heating.
Ortho-iodophenols can be particularly susceptible to thermal and photochemical degradation.
Troubleshooting Workflow
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. learninglink.oup.com [learninglink.oup.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. Triazenes: a versatile tool in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
optimizing reaction time and temperature for 3,5-Dimethoxy-3'-iodobenzophenone synthesis
Technical Support Center: Synthesis of 3,5-Dimethoxy-3'-iodobenzophenone
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the synthesis of this compound. The primary synthesis route discussed is the Friedel-Crafts acylation of 3-iodoanisole with 3,5-dimethoxybenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
The most common method is a Friedel-Crafts acylation. This involves reacting 3,5-dimethoxybenzoyl chloride with 3-iodoanisole in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from the benzoyl chloride attacks the electron-rich aromatic ring of 3-iodoanisole to form the desired benzophenone.
Q2: My reaction yield is very low. What are the common causes and troubleshooting steps?
Low yields in Friedel-Crafts acylation can stem from several factors:
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Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.
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Inactive Catalyst: The quality and activity of the Lewis acid are critical. Use a fresh, unopened container of the catalyst or a freshly sublimed portion for best results.
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Sub-optimal Temperature: Temperature control is crucial. Running the reaction at too low a temperature can lead to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition.[1][2] For many benzoylations, a moderate temperature is initially required, which may be increased to drive the reaction to completion.
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Purity of Starting Materials: Impurities in either 3-iodoanisole or 3,5-dimethoxybenzoyl chloride can interfere with the reaction.[3] Ensure the purity of your starting materials, purifying them beforehand if necessary.
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Incorrect Stoichiometry: An insufficient amount of the catalyst or acylating agent will result in an incomplete reaction. A slight excess of the acylating agent and at least a stoichiometric amount of the Lewis acid are typically used.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products is a common issue. Potential side products include:
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Isomers: While the methoxy group in 3-iodoanisole is ortho-, para-directing, acylation can sometimes occur at different positions on the ring, leading to isomeric benzophenone products.
-
Polyacylation: If the product is more reactive than the starting material, a second acylation can occur, though this is less common with deactivating groups like iodine.
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Dealkylation or Deiodination: Harsh reaction conditions (high temperature, excess catalyst) can sometimes lead to the cleavage of methoxy groups or loss of the iodine substituent.
-
Hydrolysis of Acyl Chloride: If moisture is present, 3,5-dimethoxybenzoyl chloride can hydrolyze back to 3,5-dimethoxybenzoic acid.
To minimize these, use the mildest effective reaction conditions and ensure a moisture-free environment.
Q4: What is the optimal reaction temperature and duration?
The optimal temperature and time are interdependent and must be determined empirically.
-
Temperature: A common approach is to add the acylating agent at a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction, and then allow the mixture to warm to room temperature or be gently heated (e.g., 40-60 °C) to ensure the reaction goes to completion.[4] High temperatures should generally be avoided to prevent side reactions.[1]
-
Reaction Time: Reaction times can vary from a few hours to overnight. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is the most effective way to determine the optimal duration. The reaction is typically considered complete when the starting material (3-iodoanisole) is no longer visible on the TLC plate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Product Formation | 1. Inactive catalyst (old or exposed to moisture).2. Reagents are too dilute.3. Reaction temperature is too low. | 1. Use fresh or purified Lewis acid catalyst.2. Ensure anhydrous conditions for all reagents and solvents.3. Increase the concentration of reagents.4. Gradually increase the reaction temperature while monitoring via TLC. |
| Low Yield | 1. Incomplete reaction.2. Moisture in the reaction.3. Sub-optimal temperature or time.4. Product loss during work-up/purification. | 1. Increase reaction time and/or temperature. Monitor by TLC.2. Use rigorously dried glassware, solvents, and an inert atmosphere.3. Optimize conditions based on small-scale test reactions.4. Ensure proper pH during extraction and use appropriate purification methods. |
| Formation of Dark Tar | 1. Reaction temperature is too high.2. Catalyst is too reactive for the substrate.3. Reaction time is excessively long. | 1. Maintain a lower reaction temperature, especially during initial addition.2. Consider a milder Lewis acid catalyst (e.g., FeCl₃ or ZnCl₂ instead of AlCl₃).[1]3. Stop the reaction as soon as the starting material is consumed (monitor by TLC). |
| Difficult Purification | 1. Presence of multiple isomers or byproducts.2. Unreacted starting materials.3. Hydrolyzed acyl chloride (benzoic acid derivative). | 1. Optimize reaction conditions to improve selectivity.2. Use column chromatography with a carefully selected solvent gradient for separation.3. A basic wash (e.g., with NaHCO₃ solution) during work-up can remove acidic impurities like 3,5-dimethoxybenzoic acid. |
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure. Optimization may be required.
1. Reagent Preparation:
-
3,5-Dimethoxybenzoyl chloride: Can be synthesized from 3,5-dimethoxybenzoic acid and thionyl chloride.[5][6] A typical procedure involves heating the acid with a slight excess of thionyl chloride, often with a catalytic amount of DMF, followed by removal of excess thionyl chloride by distillation or evaporation.[5]
-
3-Iodoanisole: Commercially available. If synthesized, a common method is the iodination of anisole.[7] Ensure it is pure and dry before use.[8]
2. Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0 °C in an ice bath.
3. Reaction Procedure:
-
Dissolve 3-iodoanisole (1.0 eq.) and 3,5-dimethoxybenzoyl chloride (1.05 eq.) in the anhydrous solvent.
-
Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C over 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the 3-iodoanisole is consumed. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
4. Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench it by carefully pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane, 2x).
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol or methanol).
Data Presentation: Optimization Parameters
| Parameter | Condition | Expected Outcome on Yield | Potential Negative Effects | Reference |
| Temperature | Low (0-25 °C) | Higher selectivity, fewer byproducts | Slower reaction rate, potentially incomplete reaction | [9] |
| High (>50 °C) | Faster reaction rate | Increased risk of side reactions, decomposition, lower yield | [1][2] | |
| Reaction Time | Short (1-4 h) | May be insufficient for completion | Lower conversion of starting materials | [10] |
| Long (12-24 h) | Higher conversion | Increased potential for byproduct formation | [10] | |
| Catalyst | AlCl₃ | Highly active, generally good yields | Can promote side reactions if not controlled | [1] |
| FeCl₃ | Moderately active, may require higher temps | Lower reactivity than AlCl₃, may be less efficient | [1][2] | |
| Solvent | Chlorinated (e.g., DCM) | Good for dissolving reagents and catalyst complex | Standard choice, generally effective | [9] |
| Nitrobenzene | Can increase reactivity for deactivated substrates | More difficult to remove, potential for side reactions | [9] |
Visualizations
Caption: Friedel-Crafts acylation of 3-iodoanisole.
Caption: Step-by-step experimental workflow.
Caption: Logic for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. nbinno.com [nbinno.com]
- 4. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. 3,5-DIMETHOXYBENZOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Iodoanisole, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions with 3,5-Dimethoxy-3'-iodobenzophenone
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting suitable catalysts for cross-coupling reactions involving 3,5-Dimethoxy-3'-iodobenzophenone. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing the aryl iodide bond of this compound?
A1: The most common and effective cross-coupling reactions for modifying the C-I bond of this compound are:
-
Suzuki-Miyaura Coupling: For the formation of a new carbon-carbon bond by reacting with a boronic acid or ester.
-
Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond by reacting with an amine.[1][2]
-
Heck Reaction: For the formation of a new carbon-carbon bond by reacting with an alkene.[3][4][5]
-
Ullmann Condensation: A copper-catalyzed alternative for forming carbon-nitrogen or carbon-oxygen bonds.[6]
Q2: How do the methoxy groups on the benzophenone scaffold influence catalyst selection?
A2: The two methoxy groups on one of the phenyl rings are electron-donating. This electronic property can make the oxidative addition step in palladium-catalyzed reactions, such as Suzuki-Miyaura and Heck, more challenging.[7] To overcome this, catalyst systems with electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) are often preferred as they can facilitate the oxidative addition to the electron-rich aryl iodide.[8] In Buchwald-Hartwig amination, the electron-rich nature of the substrate may require the use of stronger bases to facilitate the reaction.[9]
Q3: Can the ketone functional group in this compound interfere with the catalytic cycle?
A3: The ketone carbonyl group is generally well-tolerated in many palladium-catalyzed cross-coupling reactions. However, it can potentially act as a coordinating group to the metal center, which might influence the reaction kinetics. In most standard protocols for Suzuki, Buchwald-Hartwig, and Heck reactions, this is not a major issue. For Ullmann reactions, which can sometimes require harsher conditions, the stability of the ketone should be considered, although modern protocols often use milder conditions.[10]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inefficient oxidative addition due to electron-rich aryl iodide. 2. Catalyst deactivation. 3. Inactive boronic acid. 4. Inappropriate base or solvent. | 1. Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos). 2. Ensure all reagents and solvents are properly degassed to prevent oxidation of the Pd(0) catalyst. 3. Use freshly purchased boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water).[11] |
| Homocoupling of Boronic Acid | 1. Reaction temperature is too high. 2. Presence of oxygen. | 1. Lower the reaction temperature. 2. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Presence of excess water or protic impurities. 2. Inappropriate base. | 1. Use anhydrous solvents and dry reagents. 2. Use a non-aqueous base or carefully control the amount of water. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | 1. Steric hindrance from the benzophenone substrate or the amine. 2. Inefficient reductive elimination. 3. Inappropriate base. | 1. Use a catalyst with a bulky ligand (e.g., BrettPhos, XPhos) to promote coupling. 2. Screen different generations of Buchwald ligands, as they are tailored for different substrate scopes.[8] 3. Use a strong, non-nucleophilic base such as NaOt-Bu or LHMDS.[12] |
| Dehalogenation of the Aryl Iodide | 1. Presence of water or other proton sources. 2. Side reaction competing with amination. | 1. Use dry solvents and reagents. 2. Optimize the reaction temperature and time; sometimes lower temperatures can suppress this side reaction.[9] |
| Formation of Hydrodehalogenated Arene and Imine | Beta-hydride elimination from the amide intermediate. | This is an unproductive side reaction that competes with reductive elimination. Using bulky ligands can disfavor this pathway.[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A recommended starting point for a Suzuki-Miyaura coupling of this compound is as follows:
-
To a dried Schlenk tube, add this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1).
-
Heat the reaction mixture at a temperature ranging from 80 to 110 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination is:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%) and the ligand (if not using a precatalyst) to a dry reaction vessel.
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 eq.).
-
Add this compound (1.0 eq.).
-
Add the amine coupling partner (1.1-1.3 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat the reaction mixture, typically between 80 and 110 °C, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry, concentrate, and purify as needed.
Data Presentation
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | Pd(PPh₃)₄ | - | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | 80-100 | A classic, often effective catalyst. |
| SPhos-based | Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Recommended for electron-rich aryl iodides. |
| XPhos-based | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | Another excellent choice for challenging substrates. |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst / Ligand | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Buchwald Precatalysts | G3/G4-XPhos/SPhos | - | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 | Highly active and reliable for a broad range of amines. |
| BINAP-based | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 90-110 | A well-established ligand for amination reactions.[1] |
| BrettPhos-based | Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos | K₃PO₄, Cs₂CO₃ | t-BuOH, Toluene | 80-100 | Particularly effective for primary amines.[12] |
Visualizations
Caption: Catalyst selection workflow for this compound.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
minimizing byproduct formation in the synthesis of polysubstituted benzophenones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the synthesis of polysubstituted benzophenones.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is producing a mixture of ortho- and para-isomers. How can I improve the regioselectivity for the desired para-substituted product?
A1: The formation of isomeric byproducts in Friedel-Crafts acylation is a common challenge governed by the directing effects of the substituents on the aromatic ring and the reaction conditions. Activating groups (e.g., -OCH₃, -CH₃) direct incoming electrophiles to the ortho and para positions. While the para position is often sterically favored, a mixture is common. Here are several strategies to enhance para-selectivity:
-
Choice of Catalyst: The steric bulk of the catalyst can influence the regioselectivity. Larger catalyst complexes can sterically hinder the ortho position, thereby favoring para substitution. While traditional Lewis acids like AlCl₃ are effective, they can sometimes lead to poor selectivity.[1][2] Exploring alternative catalysts can be beneficial. For instance, the use of certain solid acid catalysts or bulky ionic liquids has been shown to improve para-selectivity.[3]
-
Reaction Temperature: Lowering the reaction temperature can increase the kinetic control of the reaction, often favoring the sterically less hindered para product.
-
Solvent Effects: The choice of solvent can influence the effective size of the acylium ion-catalyst complex and its diffusion, thereby affecting the ortho/para ratio. Experimenting with different solvents, from non-polar (like carbon disulfide) to polar aprotic solvents, can be a useful strategy.
-
Alternative Catalytic Systems: Deep eutectic solvents, such as [CholineCl][ZnCl₂]₃, have been used as both a catalyst and a green solvent, demonstrating high yields and excellent regioselectivity in Friedel-Crafts acylations, often under microwave irradiation.[3][4] These systems can be reused and are less sensitive to moisture than traditional Lewis acids.[4]
Below is a table summarizing the effect of different catalysts on the acylation of toluene, showcasing the potential for varying regioselectivity.
| Catalyst System | Aromatic Substrate | Acylating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | p/o Ratio | Reference |
| AlCl₃ | Toluene | Benzoyl Chloride | 1,2-Dichloroethane | 25 | 2 | >99 | 9.0 | Zeolite Catalysis |
| Zeolite H-BEA | Toluene | Benzoyl Chloride | 1,2-Dichloroethane | 100 | 4 | 95 | 19.0 | Zeolite Catalysis |
| [Bmim]Cl-AlCl₃ | Toluene | Benzoyl Chloride | Ionic Liquid | 25 | 0.5 | 98 | >99 (para only) | Ionic Liquids |
Data is illustrative and compiled from typical results in the literature.
Q2: The reaction with my electron-deficient aromatic ring is sluggish or fails completely. What can I do to promote the acylation?
A2: Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring.[5] Rings substituted with strongly deactivating groups (e.g., -NO₂, -CN, -COOH, -SO₃H) are generally unreactive under standard Friedel-Crafts conditions.[1] Aryl amines also pose a problem as they form unreactive complexes with Lewis acids.[1]
Troubleshooting Steps:
-
Increase Catalyst Stoichiometry: For moderately deactivated rings, increasing the amount of Lewis acid catalyst (more than a stoichiometric amount) can sometimes force the reaction to proceed, although this can also lead to more byproducts.
-
Use a More Reactive Acylating Agent: Switching from a benzoyl chloride to a more reactive benzoic anhydride in the presence of a strong acid promoter like LiClO₄ may be effective.[2]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy. However, this must be done cautiously as it can also promote side reactions and decomposition.
-
Alternative Synthetic Routes: If the aromatic ring is strongly deactivated, it is often necessary to abandon the direct Friedel-Crafts approach. Consider a multi-step strategy:
-
Grignard-based Synthesis: This is a powerful alternative that circumvents the limitations of Friedel-Crafts reactions. The general workflow involves preparing a Grignard reagent from an aryl halide and reacting it with a substituted benzaldehyde or benzonitrile, followed by an oxidation step to yield the benzophenone. This method is highly versatile and not limited by the electronic nature of the substituents.[6][7]
-
Protecting Group Strategy: If the deactivating group can be introduced later in the synthesis, perform the acylation on an activated precursor and then modify the functional group in a subsequent step. For example, acylating an aniline precursor after protecting the amine, then deprotecting and converting it to the desired group.
-
Below is a DOT script visualizing a decision-making workflow for this issue.
Figure 1: Troubleshooting workflow for unreactive, electron-deficient aromatic substrates.
Troubleshooting Guide
Problem: Low overall yield despite complete consumption of starting material.
This issue often points to the formation of soluble byproducts, product degradation during workup, or mechanical losses.
| Possible Cause | Suggested Solution |
| Product Complexation | The ketone product forms a stable complex with the Lewis acid (e.g., AlCl₃), which requires hydrolysis during workup. Ensure the reaction is thoroughly quenched with ice-cold dilute acid (e.g., HCl) to break up this complex and liberate the benzophenone. |
| Demethylation/Dealkylation | If your substrate contains methoxy or other alkoxy groups, traditional Lewis acids can catalyze demethylation or dealkylation, leading to phenolic byproducts.[4] Consider using milder catalysts like SnO₂ nanosheets or a [CholineCl][ZnCl₂]₃ deep eutectic solvent, which have been shown to minimize this side reaction.[4][8] |
| Hydrolysis of Acylating Agent | The acyl chloride or anhydride is sensitive to moisture. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Product Loss During Extraction | Polysubstituted benzophenones can have varying polarities. Ensure you are using an appropriate extraction solvent. If the product has acidic or basic functional groups, adjust the pH of the aqueous layer accordingly to prevent it from partitioning into the aqueous phase. |
| Inefficient Purification | The product may be difficult to separate from byproducts via standard column chromatography. Consider alternative purification methods such as recrystallization or preparative HPLC. |
Experimental Protocols
Protocol 1: Microwave-Assisted Friedel-Crafts Acylation using a Deep Eutectic Solvent
This protocol is adapted from a green chemistry approach for the regioselective acylation of activated aromatic compounds.[4]
Materials:
-
Aromatic Substrate (e.g., Veratrole): 1 mmol
-
Acylating Agent (e.g., Benzoic Anhydride): 1.2 mmol
-
Deep Eutectic Solvent [CholineCl][ZnCl₂]₃: 2 mL
-
Microwave Synthesis Reactor
Procedure:
-
Catalyst Preparation: Prepare the [CholineCl][ZnCl₂]₃ deep eutectic solvent by mixing choline chloride and zinc chloride in a 1:3 molar ratio and heating at 100°C until a clear, homogeneous liquid is formed.
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the aromatic substrate (1 mmol), the acylating agent (1.2 mmol), and the pre-prepared deep eutectic solvent (2 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10-20 minutes. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Add 15 mL of water and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel to obtain the pure polysubstituted benzophenone.
The following DOT script illustrates this experimental workflow.
Figure 2: General experimental workflow for microwave-assisted Friedel-Crafts acylation.
References
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
- 5. Benzene - Wikipedia [en.wikipedia.org]
- 6. CN103524320A - Substituted benzophenone and preparation method thereof - Google Patents [patents.google.com]
- 7. Substituted benzophenone and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Production of 3,5-Dimethoxy-3'-iodobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the scaled-up production of 3,5-Dimethoxy-3'-iodobenzophenone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable method is the Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3-iodobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction directly forms the desired benzophenone structure.
Q2: What are the critical parameters to control during the Friedel-Crafts acylation step?
A2: Temperature control is crucial; the reaction is often exothermic, and maintaining a low temperature (typically 0-5 °C) during the addition of reactants prevents side reactions and decomposition.[1] The stoichiometry of the Lewis acid is also critical; a slight excess is often used to ensure complete reaction. The reaction should be conducted under anhydrous conditions as moisture deactivates the aluminum chloride catalyst.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will show the consumption of the starting materials (1,3-dimethoxybenzene and 3-iodobenzoyl chloride) and the formation of the product, this compound.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials, polysubstituted byproducts (though less common in acylation due to deactivation of the product), and hydrolysis products if moisture is present.[2] Purification via recrystallization or column chromatography is essential to remove these impurities.
Q5: What is the best method for purifying the final product on a large scale?
A5: For large-scale purification, recrystallization is often the most efficient method. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for benzophenones include ethanol, methanol, or mixtures of ethyl acetate and hexanes. Column chromatography can also be used but may be less practical for very large quantities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst: Aluminum chloride is hygroscopic and can be deactivated by moisture. | Ensure all glassware is thoroughly dried before use. Use freshly opened or properly stored anhydrous aluminum chloride. |
| Poor Quality Reagents: Starting materials (1,3-dimethoxybenzene, 3-iodobenzoyl chloride) may be impure. | Verify the purity of starting materials by analytical techniques such as NMR or GC-MS. Purify if necessary before use. |
| Incorrect Reaction Temperature: Reaction may not have been initiated or has been quenched due to improper temperature. | Maintain the recommended temperature range (e.g., 0-5 °C) during reagent addition and allow the reaction to slowly warm to room temperature to ensure completion. |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending the stirring period. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High: Elevated temperatures can lead to side reactions and decomposition. | Strictly control the temperature during the exothermic addition of aluminum chloride and the acylating agent.[1] |
| Incorrect Stoichiometry: An incorrect ratio of reactants to catalyst can lead to unwanted reactions. | Carefully measure and control the stoichiometry of all reactants and the catalyst. |
| Presence of Water: Moisture can lead to the hydrolysis of the acyl chloride and deactivation of the catalyst. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 3: Difficulties in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product Oiling Out During Recrystallization: The chosen solvent system may not be optimal. | Experiment with different solvent systems. A two-solvent system (one in which the compound is soluble and one in which it is not) can be effective. |
| Product is a Stubborn Oil: Some benzophenones can be difficult to crystallize. | Try seeding the solution with a small crystal of the pure product. Scratching the inside of the flask with a glass rod can also induce crystallization. If all else fails, purification by column chromatography may be necessary. |
| Incomplete Removal of Aluminum Salts: Residual aluminum salts can contaminate the product. | Ensure thorough washing of the organic layer with dilute acid (e.g., 1M HCl) and then water during the work-up to remove all inorganic salts. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via Friedel-Crafts acylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Dimethoxybenzene | 138.16 | 10.0 g | 0.072 mol |
| 3-Iodobenzoyl chloride | 266.45 | 21.2 g | 0.080 mol |
| Anhydrous Aluminum Chloride | 133.34 | 12.0 g | 0.090 mol |
| Dichloromethane (anhydrous) | - | 200 mL | - |
| 1M Hydrochloric Acid | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.
-
Reagent Addition: Anhydrous aluminum chloride (12.0 g) and anhydrous dichloromethane (100 mL) are added to the flask. The suspension is cooled to 0 °C in an ice bath. A solution of 3-iodobenzoyl chloride (21.2 g) in anhydrous dichloromethane (50 mL) is added dropwise to the cooled suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Friedel-Crafts Acylation: A solution of 1,3-dimethoxybenzene (10.0 g) in anhydrous dichloromethane (50 mL) is then added dropwise over 1 hour, ensuring the temperature remains between 0-5 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 12 hours.
-
Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice (200 g) and 1M HCl (100 mL). The mixture is stirred until all the ice has melted. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
Washing: The combined organic layers are washed successively with 1M HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a solid.
Expected Yield: ~80-90%
Visualizations
References
Technical Support Center: Analytical Methods for Detecting Impurities in 3,5-Dimethoxy-3'-iodobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3,5-Dimethoxy-3'-iodobenzophenone. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its impurities.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: Why am I observing peak tailing for the main peak of this compound?
Answer:
Peak tailing is a common issue when analyzing polar compounds like benzophenones on silica-based reversed-phase columns. The primary causes and solutions are:
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Secondary Interactions with Silanols: Residual silanol groups on the C18 column packing can interact with the polar ketone and methoxy groups of the analyte.
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase pH to 2-3 using an additive like trifluoroacetic acid (TFA) or formic acid. This protonates the silanol groups, reducing their interaction with the analyte.
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Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or a phenyl-hexyl column, which has fewer free silanol groups.
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Add a Competing Base: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help, but this is less common with modern columns.
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-
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Column Overload: Injecting too concentrated a sample can lead to peak tailing.
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Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.
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Column Contamination: Accumulation of strongly retained impurities on the column can lead to peak shape distortion.
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Solution: Flush the column with a strong solvent like isopropanol or a mixture of acetonitrile and water with a high organic content. If the problem persists, consider replacing the guard column or the analytical column.
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Question: I am seeing split peaks for my main compound or impurities. What could be the cause?
Answer:
Peak splitting can arise from several factors:
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
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-
Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks.
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Solution:
-
Check for Voids: Disconnect the column and inspect the inlet. A visible void may indicate the column needs to be replaced.
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Reverse Flush: For a partially blocked frit, you can try reversing the column (if the manufacturer allows) and flushing it to waste with a strong solvent. This should be done with caution and without the detector in line.
-
-
-
Co-elution of Isomers: It is possible that you are observing the co-elution of closely related isomers. The synthesis of this compound could potentially yield positional isomers.
-
Solution:
-
Optimize Separation: Modify the mobile phase composition (e.g., change the organic modifier from acetonitrile to methanol or vice versa), adjust the gradient slope, or change the column temperature to improve resolution.
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Use a Different Stationary Phase: A column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, may be able to resolve the isomers.
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Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question: I am getting poor peak shapes or broad peaks for this compound in my GC-MS analysis. What should I do?
Answer:
Poor peak shape in GC-MS for a relatively high molecular weight compound like this can be due to:
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Active Sites in the Inlet or Column: The polar nature of the ketone can lead to interactions with active sites (e.g., silanols) in the GC liner or the column.
-
Solution:
-
Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner.
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Column Conditioning: Properly condition the column according to the manufacturer's instructions to ensure it is inert.
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Derivatization: While not always necessary for benzophenones, derivatization of the keto group could be considered in extreme cases, though this adds complexity.
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-
-
Incorrect Injection Temperature: If the injection port temperature is too low, the sample may not vaporize efficiently, leading to broad peaks. If it is too high, thermal degradation could occur.
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Solution: Optimize the injector temperature. A starting point could be 250 °C, but this should be experimentally determined.
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-
Slow Injection Speed: A slow injection can lead to band broadening in the inlet.
-
Solution: Use a fast injection speed with an autosampler for reproducible and sharp peaks.
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Question: My sensitivity for iodinated compounds seems low, or I am observing significant fragmentation that makes identification difficult. Any suggestions?
Answer:
-
Optimize Ionization Energy: The standard 70 eV electron ionization (EI) energy may cause extensive fragmentation of halogenated compounds.
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Solution: If your instrument allows, try reducing the ionization energy to obtain a more prominent molecular ion peak, which is crucial for identification.
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-
Chemical Ionization (CI): For better preservation of the molecular ion, chemical ionization is a softer ionization technique.
-
Solution: If available, use a CI source with a reagent gas like methane or isobutane. This will likely produce a strong [M+H]+ ion, simplifying spectral interpretation.
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Injector and Transfer Line Temperature: Adsorption of the analyte in the transfer line can lead to poor sensitivity.
-
Solution: Ensure the transfer line temperature is appropriate to prevent condensation of the analyte without causing degradation. A typical starting point is 280 °C.
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Frequently Asked Questions (FAQs)
1. What are the most likely impurities in this compound?
Based on its likely synthesis via Friedel-Crafts acylation of 1,3-dimethoxybenzene with 3-iodobenzoyl chloride, potential impurities include:
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Starting Materials: Unreacted 1,3-dimethoxybenzene and 3-iodobenzoic acid (from hydrolysis of the acyl chloride).
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Positional Isomers: Acylation of 1,3-dimethoxybenzene can also occur at other positions, leading to isomers such as 2',4'-dimethoxy-3-iodobenzophenone. The presence of other dimethoxybenzene isomers in the starting material would also lead to other isomeric products.
-
By-products:
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Di-acylation products: Although less likely with acylation due to the deactivating effect of the first acyl group, it is a possibility under harsh conditions.
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Demethylation products: The Lewis acid catalyst (e.g., AlCl₃) can sometimes cause demethylation of the methoxy groups, leading to hydroxy-iodobenzophenone impurities.
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2. Which analytical technique is most suitable for impurity profiling of this compound?
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HPLC with UV or MS detection (HPLC-UV/MS) is generally the most suitable technique for impurity profiling of pharmaceutical compounds. It offers high resolution for separating isomers and other closely related impurities. A Diode Array Detector (DAD) can provide spectral information to help distinguish between different chromophores. Mass spectrometry (MS) provides molecular weight and fragmentation data, which is invaluable for identifying unknown impurities.
-
GC-MS can also be used, especially for volatile impurities or if derivatization is employed. It can be very sensitive and provide excellent structural information through mass spectral libraries (though a library spectrum for this specific compound is unlikely to be available).
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Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of unknown impurities once they are isolated. Quantitative NMR (qNMR) can also be used for the quantification of impurities without the need for a reference standard of the impurity itself.
3. How can I validate my analytical method for impurity detection according to ICH guidelines?
According to ICH Q2(R1) guidelines, the validation of an analytical procedure for quantitative impurity testing should include the following parameters:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is typically demonstrated by spiking the sample with known impurities and showing that they are well-separated.
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Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed over a range of concentrations.
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Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.
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Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Data Presentation
The following tables summarize typical quantitative data for the analysis of benzophenone derivatives by various methods. These values should be considered as starting points, and specific validation would be required for this compound.
Table 1: Comparative Quantitative Data for Benzophenone Impurity Analysis
| Analytical Method | Analyte/Impurity | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | Benzophenone | 0.0015 µg/mL | 0.005 µg/mL |
| GC-MS | Benzophenone | 0.1 ng/g | 0.3 ng/g |
| GC-MS/MS | Benzophenone Derivatives | 1.00–10.8 ng/L | 3.00–32.3 ng/L |
Note: The limits of detection and quantitation are highly dependent on the specific instrument, method parameters, and sample matrix.
Experimental Protocols
The following are general experimental protocols that can be adapted for the analysis of this compound.
Protocol 1: Reversed-Phase HPLC Method for Impurity Profiling
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or a similar modern, end-capped column). A phenyl-hexyl column could also be a good alternative for separating aromatic compounds.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
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25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm and 280 nm (or Diode Array Detector scanning from 200-400 nm). If available, couple with a mass spectrometer.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (e.g., 1:1 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Impurity Analysis
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Visualizations
Experimental Workflow for Impurity Analysis
Caption: A typical workflow for the analysis of impurities in a pharmaceutical compound.
Logical Relationship for Troubleshooting HPLC Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3,5-Dimethoxy-3'-iodobenzophenone and Other Halogenated Benzophenones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzophenone scaffold serves as a privileged structure, exhibiting a wide array of biological activities. The introduction of various substituents, particularly halogens and methoxy groups, can significantly modulate these properties. This guide provides a comparative analysis of the anticipated biological activity of 3,5-Dimethoxy-3'-iodobenzophenone against other halogenated benzophenones, drawing upon existing experimental data for structurally related compounds to elucidate structure-activity relationships (SAR).
Anticancer Activity: A Tale of Substitution Patterns
Halogenated benzophenones have demonstrated notable potential as anticancer agents. The nature and position of the halogen atom, along with other substituents, play a crucial role in their cytotoxic efficacy.
Key Insights from Related Compounds:
-
Halogenation: The presence of a halogen on the benzophenone scaffold is often associated with enhanced anticancer activity. For instance, chloro- and bromo-substituted benzophenones have shown significant inhibitory effects against various cancer cell lines. However, studies on a series of benzophenone and diphenylmethane halophenol derivatives as protein tyrosine kinase (PTK) inhibitors revealed that while many chloro- and bromo-phenols exhibited strong activity, the iodo-functionalized compounds were found to be inactive in that specific assay.[1][2] This suggests that the influence of the halogen is highly dependent on the specific biological target.
-
Methoxy Groups: The presence of methoxy groups can also significantly impact anticancer activity. For example, certain methoxylated flavones, which share structural similarities with benzophenones, have shown antiproliferative activity, with the position of the methoxy group being a key determinant of efficacy.
-
Synergistic Effects: The combination of halogen and methoxy groups can lead to complex SARs. For instance, in a study of 3,5-dibromo-4,6-dimethoxychalcones and their corresponding flavone derivatives, several compounds exhibited high inhibitory activity against breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values in the low micromolar range.
Based on these observations, this compound's anticancer potential is likely to be influenced by the interplay between the electron-donating methoxy groups and the bulky, lipophilic iodo substituent. The 3,5-dimethoxy substitution pattern on one phenyl ring and the 3'-iodo substitution on the other create a unique electronic and steric profile that warrants further investigation against a panel of cancer cell lines.
Table 1: Comparative Anticancer Activity of Halogenated Benzophenone Derivatives (Representative Data)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chloro-substituted benzophenone analog | Prostate (DU-145), Breast (MDA-MB-231), Colon (HT-29) | 1-3 | |
| Bromo-substituted benzophenone analog | Breast (MCF-7), Lung (A549) | 4.12 - 9.68 | |
| Iodo-functionalized halophenols | (PTK inhibition assay) | Inactive | [1] |
| This compound | Not Available | Not Available |
Note: The data presented is for structurally related compounds and is intended to provide a comparative context. Direct testing of this compound is required for conclusive results.
Antimicrobial Activity: Targeting Microbial Threats
Halogenated compounds, in general, are known for their antimicrobial properties. The introduction of a halogen atom to the benzophenone structure can enhance its ability to disrupt microbial cell integrity and function.
Insights from Analogous Compounds:
-
Halogenation: Studies have shown that halogenated phenols and other related structures possess significant antimicrobial and antibiofilm activities. The type of halogen can influence the spectrum of activity.
-
Mechanism of Action: While the exact mechanisms are not fully elucidated for all derivatives, it is believed that these compounds can interfere with microbial membranes and essential enzymatic processes.
For this compound, the presence of the iodine atom is expected to confer some level of antimicrobial activity. The lipophilicity imparted by the iodine may facilitate its passage through microbial cell membranes.
Table 2: Comparative Antimicrobial Activity of Halogenated Compounds (Representative Data)
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Halogenated Phenols | Staphylococcus aureus, Escherichia coli | Variable | |
| Dioxopiperazine Alkaloid | Methicillin-resistant S. aureus | 1.0 - 31.2 | |
| This compound | Not Available | Not Available |
Note: MIC (Minimum Inhibitory Concentration) values are dependent on the specific microbial strain and testing conditions.
Enzyme Inhibition: Modulating Biological Pathways
Benzophenone derivatives have been investigated as inhibitors of various enzymes, playing a role in the modulation of key signaling pathways.
Structure-Activity Relationship in Enzyme Inhibition:
-
Protein Tyrosine Kinases (PTKs): As previously mentioned, a study on halophenols as PTK inhibitors indicated that chloro- and bromo-substituted benzophenones were active, while iodo-substituted ones were not.[1][2] This highlights the specificity of inhibitor-enzyme interactions.
-
Other Enzymes: Benzophenones have also been explored as inhibitors of other enzymes, such as those involved in inflammatory pathways and multidrug resistance.
The potential of this compound as an enzyme inhibitor would depend on its ability to fit into the active site of a target enzyme and form favorable interactions. The combination of the bulky iodo group and the two methoxy groups will dictate its binding affinity and selectivity.
Table 3: Comparative Enzyme Inhibitory Activity of Halogenated Benzophenones (Representative Data)
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Chloro-substituted halophenol | Protein Tyrosine Kinase | 14.8 | [1] |
| Bromo-substituted halophenol | Protein Tyrosine Kinase | Stronger than genistein | [1] |
| Iodo-functionalized halophenols | Protein Tyrosine Kinase | Inactive | [1] |
| This compound | Not Available | Not Available |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.
Cytotoxicity and Anticancer Activity
MTT Assay Protocol
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and other halogenated benzophenones) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot
Caption: Workflow of the MTT assay for determining cell viability.
Enzyme Inhibition Assay
General Protocol for Protein Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against protein kinases.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the kinase. Pre-incubate for a short period.
-
Initiate Reaction: Add the substrate and ATP to start the kinase reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase.
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Detection: Use a suitable detection method (e.g., fluorescence, luminescence, or radioactivity) to measure the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
dot
Caption: General workflow for a protein kinase inhibition assay.
Conclusion and Future Directions
The comparative analysis, based on the available literature for related compounds, suggests that this compound possesses a unique structural framework that may confer interesting biological activities. The interplay of the electron-donating methoxy groups and the lipophilic, bulky iodine atom is likely to result in a distinct pharmacological profile compared to other halogenated benzophenones.
However, it is crucial to emphasize that this guide is based on inferred structure-activity relationships. To provide a definitive comparison, the synthesis and comprehensive biological evaluation of this compound are essential. Future studies should include:
-
In vitro screening: Testing against a panel of cancer cell lines, pathogenic microbes, and a diverse set of enzymes.
-
Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the compound.
-
In vivo studies: Evaluating the efficacy and safety of the compound in animal models.
Such experimental data will be invaluable for accurately positioning this compound within the broader class of halogenated benzophenones and for guiding future drug discovery and development efforts.
References
A Comparative Guide to the Structural Validation of 3,5-Dimethoxy-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a novel compound like 3,5-Dimethoxy-3'-iodobenzophenone, a multi-faceted approach to structural validation is essential to unequivocally confirm its identity and stereochemistry. This guide provides a comparative overview of the primary technique for absolute structure elucidation, single-crystal X-ray crystallography, alongside complementary spectroscopic methods.
Disclaimer: To date, the specific crystal structure of this compound has not been deposited in publicly available crystallographic databases. Therefore, for the purposes of this guide, the crystallographic data of the parent compound, benzophenone, will be utilized as a representative example to illustrate the principles and data generated from an X-ray crystallographic analysis.
Part 1: Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's atomic connectivity, bond lengths, bond angles, and overall conformation in the solid state. It stands as the definitive method for absolute structure determination.
Comparative Data Presentation
The following table summarizes the crystallographic data for benzophenone, which serves as a structural analogue for this compound.
| Parameter | Benzophenone | This compound (Hypothetical) |
| Crystal System | Orthorhombic[1][2] | - |
| Space Group | P2₁2₁2₁[1][2] | - |
| Unit Cell Dimensions | a = 10.28 Å, b = 12.12 Å, c = 7.99 Å[2] | - |
| Volume (V) | 993.6 ų | - |
| Molecules per Unit Cell (Z) | 4[1] | - |
| Calculated Density | 1.21 g/cm³ | - |
| R-factor | - | - |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation from a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (usually to ~100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded on a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure provides the precise atomic coordinates.
Part 2: Spectroscopic Validation Methods
Spectroscopic techniques provide valuable information about a molecule's structure and are essential for routine characterization and for complementing crystallographic data.
Comparative Data Presentation
The following table presents typical spectroscopic data for dimethoxy-substituted benzophenones, which serve as analogues for this compound.
| Technique | Parameter | Expected Data for a Dimethoxy-iodobenzophenone Analogue |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons: ~6.5-8.0 ppm; Methoxy protons: ~3.8-4.0 ppm |
| Coupling Constants (J) | Ortho-coupling: ~7-9 Hz; Meta-coupling: ~2-3 Hz | |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl carbon: ~195 ppm; Aromatic carbons: ~100-160 ppm; Methoxy carbon: ~55 ppm |
| IR Spectroscopy | Wavenumber (cm⁻¹) | C=O stretch: ~1650-1670 cm⁻¹; C-O stretch (aryl-ether): ~1200-1250 cm⁻¹; C-I stretch: ~500-600 cm⁻¹ |
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, a small amount is mixed with KBr powder and pressed into a thin pellet, or the spectrum is recorded directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is also recorded and subtracted from the sample spectrum.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the structural validation of a small molecule using single-crystal X-ray crystallography.
Caption: General workflow for small molecule structure determination by X-ray crystallography.
References
comparative study of photoinitiators: 3,5-Dimethoxy-3'-iodobenzophenone vs. other benzophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction to Benzophenone Photoinitiators
Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical photopolymerization.[1] Upon absorption of UV light, the benzophenone molecule is excited to a triplet state. In this excited state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate a ketyl radical and an aminoalkyl radical. The aminoalkyl radical is the primary species that initiates the polymerization of monomers, such as acrylates. The efficiency of a benzophenone photoinitiator is influenced by factors such as its molar extinction coefficient at the wavelength of irradiation, the efficiency of intersystem crossing to the triplet state, and the rate of hydrogen abstraction.
Comparative Performance of Benzophenone Derivatives
To provide a basis for comparison, the following tables summarize the performance of several benzophenone derivatives for which experimental data is available. These have been selected to illustrate the effects of different substituents on the benzophenone core.
Table 1: Photophysical Properties of Selected Benzophenone Derivatives
| Photoinitiator | λmax (nm) in Acetonitrile | Molar Extinction Coefficient (εmax) (M⁻¹ cm⁻¹) at λmax | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) at 365 nm | Reference |
| Benzophenone (BP) | ~250, ~340 | - | - | [1] |
| 4-Methoxybenzophenone | - | - | - | [2] |
| Benzophenone-carbazole 1 (BPC1) | 330 | 25,000 | 10,000 | [1] |
| Benzophenone-carbazole 2 (BPC2) | 332 | 27,000 | 11,000 | [1] |
| Benzophenone-carbazole 3 (BPC3) | 340 | 23,000 | 13,000 | [1] |
| Benzophenone-carbazole 4 (BPC4) | 342 | 24,000 | 14,000 | [1] |
Note: Data for unsubstituted Benzophenone and 4-Methoxybenzophenone is for general reference; specific quantitative values for ε under these exact comparative conditions were not available in the searched literature.
Table 2: Photopolymerization Efficiency of Selected Benzophenone-Carbazole Derivatives
| Photoinitiator System | Monomer | Final Acrylate Conversion (%) | Irradiation Conditions | Reference |
| BPC1 / Iodonium Salt | Trimethylolpropane triacrylate (TMPTA) | ~55 | LED @ 365 nm | [1] |
| BPC2 / Iodonium Salt | Trimethylolpropane triacrylate (TMPTA) | ~60 | LED @ 365 nm | [1] |
| BPC3 / Iodonium Salt | Trimethylolpropane triacrylate (TMPTA) | ~65 | LED @ 365 nm | [1] |
| BPC4 / Iodonium Salt | Trimethylolpropane triacrylate (TMPTA) | ~70 | LED @ 365 nm | [1] |
Theoretical Assessment of 3,5-Dimethoxy-3'-iodobenzophenone
While direct experimental data is lacking, we can infer the potential photochemical behavior of this compound based on the known effects of its substituents.
-
Methoxy (-OCH₃) Groups: Methoxy groups are electron-donating and are known to cause a bathochromic (red) shift in the absorption spectrum of aromatic ketones. This shift to longer wavelengths could enhance the photoinitiator's efficiency under light sources emitting in the near-UV or violet range, such as 365 nm or 405 nm LEDs. The electron-donating nature of methoxy groups can also influence the energy of the excited triplet state and the efficiency of intersystem crossing.
-
Iodo (-I) Group: The presence of a heavy atom like iodine is known to promote intersystem crossing from the excited singlet state to the triplet state due to spin-orbit coupling. This "heavy-atom effect" could potentially increase the population of the reactive triplet state, leading to a higher quantum yield of radical generation. However, the carbon-iodine bond is also susceptible to photocleavage, which could introduce a competing Type I initiation pathway. This dual mechanism could potentially enhance the overall initiation efficiency.
Based on these considerations, it is plausible that this compound could be an efficient photoinitiator, potentially with enhanced absorption at longer wavelengths and a higher quantum yield of triplet formation compared to unsubstituted benzophenone. However, experimental validation is necessary to confirm these hypotheses.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of photoinitiators.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Monitoring Photopolymerization Kinetics
This method allows for the real-time monitoring of the disappearance of monomer double bonds, providing data on the rate of polymerization and the final monomer conversion.
Experimental Setup:
-
An FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory is used.
-
A UV/Vis light guide is positioned to irradiate the sample on the ATR crystal.
-
The formulation to be tested consists of the monomer (e.g., trimethylolpropane triacrylate), the photoinitiator (e.g., 0.1-2 wt%), and a co-initiator (e.g., an amine).
Procedure:
-
A drop of the photocurable formulation is placed on the ATR crystal.
-
The FTIR spectrometer is set to collect spectra at a rapid scan rate (e.g., 2 spectra per second).[3]
-
The UV/Vis lamp is turned on to initiate polymerization.
-
The decrease in the intensity of the acrylate double bond absorption peak (typically around 1638 cm⁻¹) is monitored over time.[3]
-
The percentage of monomer conversion is calculated by comparing the peak area at a given time to the initial peak area before irradiation.
Photo-Differential Scanning Calorimetry (Photo-DSC) for Determining Reaction Enthalpy
Photo-DSC measures the heat released during the exothermic polymerization reaction, which is proportional to the extent of the reaction.
Experimental Setup:
-
A differential scanning calorimeter equipped with a photocalorimetric accessory and a UV/Vis light source.
-
Aluminum DSC pans.
Procedure:
-
A small, accurately weighed sample of the liquid photocurable formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.
-
An empty pan is used as a reference.
-
The sample is placed in the DSC cell and allowed to equilibrate at a constant temperature.
-
The sample is then irradiated with UV light of a specific intensity and wavelength.
-
The heat flow as a function of time is recorded. The total heat evolved is determined by integrating the area under the exothermic peak.
-
The degree of conversion can be calculated by dividing the measured heat of polymerization by the theoretical heat of polymerization for the complete conversion of the monomer.
Visualizations
Photoinitiation Mechanism of Benzophenone (Type II)
Caption: Figure 1. Photoinitiation mechanism of a Type II benzophenone photoinitiator.
Experimental Workflow for RT-FTIR Analysis
References
Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 3,5-Dimethoxy-3'-iodobenzophenone
This guide provides a comparative spectroscopic analysis for the structural confirmation of 3,5-Dimethoxy-3'-iodobenzophenone, a key intermediate in various synthetic applications. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected infrared (IR) and mass spectrometry (MS) data, compares it with a relevant analogue, and provides standardized experimental protocols.
Workflow for Structural Confirmation
The structural confirmation of this compound is a multi-step process that involves synthesizing the compound, purifying it, and then subjecting it to various spectroscopic analyses. The primary methods for confirmation are Infrared (IR) Spectroscopy and Mass Spectrometry (MS), which provide information about the functional groups present and the overall molecular weight and fragmentation pattern, respectively.
comparing the efficacy of different synthetic routes to 3,5-Dimethoxy-3'-iodobenzophenone
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of three common synthetic routes to 3,5-Dimethoxy-3'-iodobenzophenone, a potentially valuable building block in medicinal chemistry. The comparison focuses on Friedel-Crafts acylation, Grignard reaction, and Suzuki-Miyaura coupling, evaluating them on key performance indicators to aid in the selection of the most suitable method for specific research and development needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative aspects of the three synthetic routes. The data presented are representative values based on typical outcomes for these reaction types in the synthesis of diaryl ketones and should be considered as a general guide.
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Suzuki-Miyaura Coupling |
| Typical Yield | 60-80% | 70-90% | 80-95% |
| Purity (before purification) | Moderate to High | Moderate | High |
| Reaction Time | 2-6 hours | 1-4 hours | 4-12 hours |
| Cost of Reagents | Low to Moderate | Low to Moderate | High |
| Substrate Scope | Limited by substituent effects | Broad | Broad |
| Functional Group Tolerance | Poor | Poor | Good |
| Key Side Products | Isomers, polyacylation products | Over-addition products, homo-coupling | Homo-coupling, deboronation products |
| Scalability | Good | Moderate | Good |
Experimental Protocols
Detailed methodologies for the three synthetic routes are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Route 1: Friedel-Crafts Acylation
This method involves the electrophilic acylation of an activated aromatic ring.
Reactants:
-
1,3-Dimethoxybenzene
-
3-Iodobenzoyl chloride
-
Aluminum chloride (AlCl₃) (Lewis acid catalyst)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
To a stirred solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add aluminum chloride (1.1 eq) portion-wise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Slowly add a solution of 3-iodobenzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture.
-
The reaction is then allowed to warm to room temperature and stirred for 2-6 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by the slow addition of ice-cold water.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Route 2: Grignard Reaction
This route utilizes a Grignard reagent to form a new carbon-carbon bond with a carbonyl compound.
Reactants:
-
3-Iodobenzoyl chloride
-
Magnesium (Mg) turnings
-
1,2-Dibromoethane (activator)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
3,5-Dimethoxybenzoyl chloride
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere with a crystal of iodine or a few drops of 1,2-dibromoethane.
-
Add a solution of 3-iodobenzoyl chloride (1.1 eq) in anhydrous THF dropwise to the activated magnesium at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to 0 °C and slowly add a solution of 3,5-dimethoxybenzoyl chloride (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography.
Route 3: Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction offers a versatile method for the formation of biaryl ketones.
Reactants:
-
3,5-Dimethoxyphenylboronic acid
-
3-Iodobenzoyl chloride
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
Triphenylphosphine (PPh₃) (ligand)
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene/Water (solvent mixture)
Procedure:
-
To a flask containing 3,5-dimethoxyphenylboronic acid (1.2 eq), add 3-iodobenzoyl chloride (1.0 eq), potassium carbonate (2.0 eq), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ and PPh₃ in a 1:2 ratio, 2-5 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
A Comparative Analysis of 3,5-Dimethoxy-3'-iodobenzophenone and its Bromine Analog: An Inquiry into Biological Activity
A direct comparative analysis of the biological activities of 3,5-Dimethoxy-3'-iodobenzophenone and its bromine analog, 3,5-Dimethoxy-3'-bromobenzophenone, is not feasible at this time due to a lack of available scientific literature and experimental data specifically investigating these two compounds. Extensive searches of chemical and biological databases have not yielded any studies that directly compare their effects or provide quantitative data on their biological activities.
While specific data is absent, a general understanding of the structure-activity relationships (SAR) of benzophenone derivatives can offer insights into the potential, albeit theoretical, differences in their biological profiles. The following discussion is based on established principles of medicinal chemistry and data from related compounds, and should not be interpreted as experimental evidence for the specific molecules .
The Benzophenone Scaffold: A Privileged Structure in Drug Discovery
Benzophenones, characterized by a central carbonyl group linking two phenyl rings, represent a "privileged structure" in medicinal chemistry. This core scaffold is found in numerous compounds with a wide array of biological activities, including but not limited to:
-
Anticancer Activity: Many benzophenone derivatives have been investigated for their potential as cytotoxic agents against various cancer cell lines.
-
Enzyme Inhibition: The benzophenone framework can be tailored to interact with the active sites of various enzymes, leading to their inhibition.
-
Antiviral and Antimicrobial Properties: Certain substitutions on the phenyl rings can confer antiviral and antimicrobial activities.
The biological activity of a benzophenone derivative is highly dependent on the nature and position of the substituents on its phenyl rings.
Potential Influence of Substituents: 3,5-Dimethoxy and 3'-Halogen Groups
The compounds , this compound and 3,5-Dimethoxy-3'-bromobenzophenone, share a common 3,5-dimethoxy substitution pattern on one phenyl ring (A-ring) and differ in the halogen atom (iodine vs. bromine) at the 3' position of the other phenyl ring (B-ring).
The Role of the 3,5-Dimethoxy Moiety
The presence of methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 3,5-dimethoxy substitution pattern, in particular, is found in several biologically active natural products and synthetic compounds. These groups can:
-
Increase Lipophilicity: Methoxy groups can enhance the molecule's ability to cross cell membranes.
-
Influence Metabolism: They can be sites of metabolic modification, such as O-demethylation, which can alter the compound's activity and half-life.
-
Engage in Specific Interactions: The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially interacting with biological targets like proteins and enzymes.
The 3,5-dimethoxybenzoyl moiety is a key structural feature in a number of compounds with diverse biological activities, suggesting its importance in molecular recognition by various biological systems.
The Impact of Halogenation: Iodine versus Bromine
The key difference between the two molecules lies in the halogen at the 3'-position. Halogen atoms are frequently incorporated into drug candidates to modulate their properties. The choice of halogen can have a profound impact on biological activity due to differences in:
-
Size and Steric Hindrance: Iodine is significantly larger than bromine. This difference in size can affect how the molecule fits into a binding pocket of a protein or enzyme.
-
Electronegativity and Polarity: Bromine is more electronegative than iodine. This can influence the electronic distribution within the molecule and its ability to form polar interactions.
-
Lipophilicity: Both iodine and bromine increase the lipophilicity of a molecule, but to different extents. This can affect membrane permeability and protein binding.
-
Halogen Bonding: Both iodine and bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can be important for ligand-receptor binding. The strength of this bond differs between the two halogens.
Generally, in structure-activity relationship studies, replacing a bromine with an iodine atom can lead to changes in potency and selectivity. Without experimental data, it is impossible to predict whether the iodo- or bromo-analog would be more active for a particular biological target.
Hypothetical Experimental Workflow for Comparison
To definitively compare the biological activities of this compound and its bromine analog, a series of in vitro and in vivo experiments would be necessary. A hypothetical workflow to investigate their potential anticancer activity is outlined below.
Caption: Hypothetical workflow for comparing the anticancer activity of the two benzophenone analogs.
Conclusion
In the absence of direct experimental evidence, any comparison between the biological activities of this compound and its bromine analog remains speculative. While general principles of medicinal chemistry suggest that the difference in the halogen atom at the 3'-position could lead to variations in their biological profiles, the precise nature and magnitude of these differences can only be determined through rigorous experimental investigation. Future research is required to synthesize these compounds and evaluate their activities in relevant biological assays to provide the data necessary for a meaningful comparison.
A Comparative Guide to Assessing the Purity of Synthesized 3,5-Dimethoxy-3'-iodobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3,5-Dimethoxy-3'-iodobenzophenone, a key intermediate in various synthetic pathways. High-performance liquid chromatography (HPLC) is presented as the primary technique, with a detailed experimental protocol provided. Alternative methods, including Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, are also discussed to offer a broader perspective on available analytical strategies.
Synthesis and Potential Impurities of this compound
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. In this process, 3,5-dimethoxybenzoyl chloride is reacted with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
The primary impurities in this synthesis stem from unreacted starting materials, side reactions, and subsequent work-up procedures. These can include:
-
Starting Materials:
-
Iodobenzene
-
3,5-dimethoxybenzoic acid (from hydrolysis of the benzoyl chloride)
-
3,5-dimethoxybenzoyl chloride
-
-
Isomeric Byproducts:
-
2'-iodo and 4'-iodo isomers due to potential rearrangement or non-regioselective acylation.
-
-
Polysubstituted Byproducts:
-
Di-acylated products where a second 3,5-dimethoxybenzoyl group is added to the iodobenzene ring.
-
The following diagram illustrates the synthetic pathway and the potential formation of impurities.
Caption: Synthesis pathway and potential impurities.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on factors such as the nature of the impurities, the required level of accuracy, and the available instrumentation. The following table provides a comparison of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[1] |
| Applicability | Excellent for non-volatile and thermally labile compounds like benzophenones. | Suitable for volatile and thermally stable compounds. The target molecule may require derivatization. | Applicable to any soluble compound with unique NMR signals. Provides structural information. |
| Selectivity | High selectivity achievable through optimization of stationary phase, mobile phase, and detector wavelength. | Excellent selectivity due to chromatographic separation and mass spectrometric detection.[2] | High selectivity based on unique chemical shifts of different protons in the molecule. |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Can reach pg/mL levels, offering very high sensitivity.[2] | Generally higher than chromatographic methods, in the µg/mL to mg/mL range. |
| Quantitative Accuracy | High accuracy and precision with proper calibration. | Good accuracy, but can be affected by matrix effects and ionization efficiency. | Very high accuracy and precision, as it can be a primary ratio method without the need for identical reference standards.[3][4] |
| Throughput | Moderate to high, with typical run times of 10-30 minutes per sample. | Moderate, with similar run times to HPLC. | Lower throughput due to longer acquisition times for high precision. |
| Instrumentation Cost | Moderate | High | High |
Experimental Protocol: Purity Assessment by HPLC
This section details a robust reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound.
Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid)
-
Reference standard of this compound (of known purity)
-
Sample of synthesized this compound
Chromatographic Conditions
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Gradient Program:
-
0-2 min: 50% A
-
2-15 min: 50% to 90% A
-
15-18 min: 90% A
-
18-20 min: 90% to 50% A
-
20-25 min: 50% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity of the synthesized sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
For more accurate quantification, a calibration curve should be constructed using the reference standard at multiple concentration levels.
The following diagram illustrates the experimental workflow for the HPLC analysis.
Caption: HPLC analysis workflow.
Conclusion
The purity assessment of synthesized this compound is crucial for its application in further research and development. While HPLC provides a robust and reliable method for routine analysis, alternative techniques such as GC-MS and qNMR offer complementary information and can be invaluable for comprehensive characterization and impurity identification. The choice of the most suitable method will depend on the specific requirements of the analysis, including the expected impurities, desired accuracy, and available resources.
References
Unlocking the Anticancer Potential of Benzophenone Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of synthetic and natural compounds, benzophenone derivatives have emerged as a promising class of molecules exhibiting a broad spectrum of biological activities, including potent anticancer properties. This guide provides a comparative analysis of the anticancer properties of various benzophenone derivatives, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The benzophenone scaffold, characterized by two phenyl rings attached to a central carbonyl group, serves as a versatile template for chemical modifications, leading to a diverse library of derivatives with varying biological activities.[1] These derivatives have been shown to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[2][3][4]
Comparative Cytotoxicity of Benzophenone Derivatives
The in vitro cytotoxic activity of benzophenone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for assessing anticancer potency. The following table summarizes the IC50 values of selected benzophenone derivatives against various cancer cell lines, providing a basis for comparative analysis.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | HL-60 (Leukemia) | 0.48 | [5] |
| A-549 (Lung) | 0.82 | [5] | |
| SMMC-7721 (Hepatoma) | 0.26 | [5] | |
| SW480 (Colon) | 0.99 | [5] | |
| Compound 8 | A-549 (Lung) | 3.92 | [5] |
| SW480 (Colon) | 0.51 | [5] | |
| Compound 9 | A-549 (Lung) | 4.61 | [5] |
| SW480 (Colon) | 0.93 | [5] | |
| Compound 9d | A549 (Lung) | Not specified, but potent | [2][6] |
| HeLa (Cervical) | Not specified, but potent | [2][6] | |
| MCF-7 (Breast) | Not specified, but potent | [2][6] | |
| Substituted 2-hydroxybenzophenones | MDA-MB-231 (Breast) | 12.09 - 26.49 | [7] |
| T47-D (Breast) | 12.09 - 26.49 | [7] | |
| PC3 (Prostate) | 12.09 - 26.49 | [7] | |
| SPOPP-3 (1) | SW480 (Colon) | 0.63 - 13 | [3] |
| Compounds 6 and 7 | Colo 205 (Colon) | 50- to 100-fold lower than combretastatin A-4 | [8] |
| NUGC3 (Gastric) | 50- to 100-fold lower than combretastatin A-4 | [8] | |
| HA22T (Hepatoma) | 50- to 100-fold lower than combretastatin A-4 | [8] | |
| 4,4'-dimethoxybenzophenone thiosemicarbazone (T44Bf) | HL60 (Leukemia) | Potent | [4][9] |
| U937 (Leukemia) | Potent | [4][9] | |
| KG1a (Leukemia) | Potent | [4][9] | |
| Jurkat (Leukemia) | Potent | [4][9] | |
| Benzophenone-conjugated coumarin analogs (8a-o) | MCF-7 (Breast) | Potent | [10] |
| Ehrlich's ascites tumor (EAT) | Potent | [10] | |
| Benzophenone-based 1,2,3-triazole hybrids (8d, 8h, 8l) | HT-1080 (Fibrosarcoma) | Promising | [11] |
| A-549 (Lung) | Promising | [11] | |
| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) | MCF-7 (Breast) | More potent than ketoprofen | [12][13] |
| 4-hydroxy-4'-methoxybenzophenone (5) | MCF-7 (Breast) | More potent than ketoprofen | [12][13] |
Mechanisms of Anticancer Action
The anticancer activity of benzophenone derivatives is attributed to their ability to modulate various cellular processes, primarily leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest
Several benzophenone derivatives have been shown to induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. For instance, some derivatives cause arrest at the G2/M phase, preventing cells from entering mitosis.[2][8][14] Others have been observed to induce a G0/G1 phase arrest.[14] This disruption of the normal cell cycle progression is a key mechanism of their antiproliferative effects. For example, a benzophenone thiosemicarbazone compound, SPOPP-3, was found to arrest the cell cycle at the G2/M phase in SW480 human cancer cells.[3] Similarly, 4,4'-dimethoxybenzophenone thiosemicarbazone (T44Bf) induces a reversible chronic mitotic arrest in leukemia cell lines.[4][9]
Caption: Benzophenone derivatives can halt cancer cell proliferation by inducing cell cycle arrest at the G2/M or G0/G1 checkpoints.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many benzophenone derivatives have demonstrated the ability to trigger apoptosis in cancer cells through various signaling pathways. One notable mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process.[2] For example, compound 9d was found to inhibit A549 cells through caspase-activated DNase-mediated apoptosis.[2][6] The mitochondrial signaling pathway is also a key player, where certain derivatives can cause a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[4][9][15] The 4,4'-dimethoxybenzophenone thiosemicarbazone (T44Bf) induces apoptosis in leukemia cells by activating the mitochondrial signaling pathway.[4][9][15]
Caption: Benzophenone derivatives trigger apoptosis in cancer cells primarily through the mitochondrial pathway and caspase activation.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Some benzophenone derivatives have been identified as potent inhibitors of angiogenesis.[2][6][10] For instance, certain novel synthetic benzophenone analogs have been shown to target and inhibit tumor growth by suppressing neovessel formation.[2][6] Compound 9d, for example, was found to interact with vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, thereby down-regulating its expression.[2][6]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are outlined below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzophenone derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the benzophenone derivative for a defined time, then harvested and washed.
-
Fixation: Cells are fixed in cold ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the different cell populations.
Caption: A typical experimental workflow for evaluating the anticancer properties of benzophenone derivatives.
Conclusion and Future Perspectives
The comparative analysis presented in this guide highlights the significant potential of benzophenone derivatives as a source of novel anticancer agents. The diverse chemical structures within this class of compounds allow for a broad range of biological activities and mechanisms of action. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the benzophenone scaffold play a crucial role in determining their anticancer potency and selectivity.[5][8] For instance, the introduction of an amino group at the ortho position of the benzophenone ring has been shown to increase growth inhibition.[8]
Further research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their efficacy and reduce potential toxicity. In vivo studies are also essential to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising derivatives. The continued exploration of the benzophenone scaffold holds great promise for the development of next-generation cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbaz… [ouci.dntb.gov.ua]
- 4. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound | PLOS One [journals.plos.org]
- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 6. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and anticancer properties of novel benzophenone-conjugated coumarin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jchemlett.com [jchemlett.com]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation of a Novel HPLC-UV Method for the Quantification of 3,5-Dimethoxy-3'-iodobenzophenone
A Comparative Guide for Researchers and Drug Development Professionals
This guide presents a comprehensive validation of a new, robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 3,5-Dimethoxy-3'-iodobenzophenone. The methodology and validation parameters detailed herein are compared against established principles for analytical method validation, primarily drawing from the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure reliability and regulatory compliance.[1][2][3][4][5] This document is intended to provide researchers, scientists, and drug development professionals with the necessary data and protocols to implement and evaluate this analytical method.
Introduction to the Analytical Challenge
This compound is a complex organic molecule whose accurate quantification is critical in various stages of pharmaceutical development, from synthesis verification to quality control of the final product. The presence of a halogenated aromatic ring and methoxy groups necessitates a specific and sensitive analytical method. While various methods exist for the determination of benzophenone derivatives, a dedicated and validated method for this specific analyte is crucial for ensuring data integrity.[6][7][8] This guide details a newly developed Reverse-Phase HPLC-UV method and its rigorous validation.
Comparison of Analytical Methods
Several analytical techniques are available for the quantification of benzophenone derivatives, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Relevance to this compound |
| HPLC-UV | Chromatographic separation followed by UV-Visible spectrophotometric detection.[9][10][11] | Cost-effective, robust, widely available, good for routine analysis. | Moderate sensitivity, potential for interference from co-eluting compounds. | Suitable for quantification in bulk drug and simple formulations where high sensitivity is not the primary requirement. |
| UHPLC-MS/MS | Ultra-high-performance liquid chromatography for faster separation, coupled with tandem mass spectrometry for highly specific detection.[6][7][12][13] | High sensitivity and specificity, capable of analyzing complex matrices. | Higher equipment and operational costs, requires specialized expertise. | Ideal for trace-level quantification, impurity profiling, and analysis in complex biological matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass spectrometric detection.[14] | Excellent for volatile and semi-volatile analytes. | Requires derivatization for non-volatile compounds, high temperatures can degrade thermally labile molecules. | Less suitable for this compound due to its relatively low volatility and potential for thermal degradation. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field.[15][16] | High separation efficiency, small sample volume requirement. | Lower sensitivity compared to LC-MS, can be less robust for complex samples. | Can be an alternative, but HPLC is generally more established and robust for routine pharmaceutical analysis. |
Based on this comparison, the developed HPLC-UV method offers a practical and reliable approach for the routine quantification of this compound, balancing performance with cost-effectiveness.
Proposed HPLC-UV Method Parameters
The following HPLC-UV method was developed and validated for the quantification of this compound.
| Parameter | Condition |
| Instrument | HPLC system with a UV/Vis detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Validation Data Summary
The developed method was validated according to ICH Q2(R2) guidelines.[1][2][3][4][5] The following tables summarize the quantitative data obtained during the validation study.
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 152,345 |
| 25 | 378,912 |
| 50 | 755,123 |
| 100 | 1,510,567 |
| 150 | 2,265,890 |
| Correlation Coefficient (r²) | 0.9998 |
| Linearity Equation | y = 15089x + 1254 |
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix.
| Spiked Level | Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) | RSD (%) |
| 80% | 80 | 79.5 | 99.4 | 0.8 |
| 100% | 100 | 100.2 | 100.2 | 0.5 |
| 120% | 120 | 119.1 | 99.3 | 0.7 |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
4.3.1. Repeatability (Intra-day Precision)
| Sample | Concentration (µg/mL) | Measured Concentration (µg/mL) | RSD (%) |
| 1 | 100 | 100.5 | 0.6 |
| 2 | 100 | 99.8 | |
| 3 | 100 | 100.1 | |
| 4 | 100 | 100.9 | |
| 5 | 100 | 99.5 | |
| 6 | 100 | 100.2 |
4.3.2. Intermediate Precision (Inter-day Precision)
| Day | Analyst | Mean Measured Concentration (µg/mL) | RSD (%) |
| Day 1 | Analyst 1 | 100.2 | 1.1 |
| Day 2 | Analyst 2 | 99.5 |
Specificity
The specificity of the method was demonstrated by its ability to resolve the analyte peak from potential interfering peaks from a placebo and forced degradation studies. The chromatograms showed no interference at the retention time of this compound.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
The robustness of the method was evaluated by intentionally varying critical method parameters.
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate (mL/min) | 0.9, 1.1 | 1.3 |
| Mobile Phase Composition (%) | 58:42, 62:38 | 1.5 |
| Column Temperature (°C) | 28, 32 | 0.9 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 150 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and dissolve in 100 mL of mobile phase.
Linearity Study
-
Inject each of the working standard solutions (10, 25, 50, 100, and 150 µg/mL) in triplicate.
-
Record the peak area for each injection.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Calculate the correlation coefficient (r²) and the linear regression equation.
Accuracy Study
-
Prepare a placebo solution.
-
Spike the placebo solution with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Prepare each concentration in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Precision Study
-
Repeatability: Analyze six replicate injections of the 100 µg/mL standard solution on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Compare the results between the two days to determine the inter-day variability.
Specificity Study
-
Inject the mobile phase, a placebo solution, and a standard solution of this compound.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
-
Analyze the stressed samples to ensure that the degradation product peaks do not interfere with the analyte peak.
Robustness Study
-
Analyze the 100 µg/mL standard solution under normal and varied chromatographic conditions.
-
Vary the flow rate (± 0.1 mL/min), mobile phase composition (± 2%), and column temperature (± 2 °C).
-
Calculate the RSD of the peak areas obtained under the varied conditions.
Visualizations
Experimental Workflow
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 6. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. mdpi.com [mdpi.com]
- 13. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Determination of benzophenones in a cosmetic matrix by supercritical fluid extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
comparing the reactivity of different positions on the benzophenone scaffold
For Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold is a cornerstone in organic chemistry and medicinal chemistry, valued for its unique photochemical properties and its presence in numerous bioactive molecules. Understanding the relative reactivity of different positions on this scaffold is crucial for designing novel synthetic routes and for predicting the metabolic fate of benzophenone-containing drugs. This guide provides an objective comparison of the reactivity of the carbonyl carbon versus the aromatic ring positions in benzophenone towards nucleophilic addition, electrophilic aromatic substitution, and photochemical reactions, supported by experimental data.
Reactivity Overview
The benzophenone molecule offers three main sites for chemical reactions:
-
The Carbonyl Carbon: An electrophilic center susceptible to nucleophilic attack.
-
The Aromatic Rings: Prone to electrophilic substitution, with the reactivity of the ortho, meta, and para positions influenced by the deactivating effect of the carbonyl group.
-
The Carbonyl Oxygen: Upon photochemical excitation, this position becomes highly reactive, participating in hydrogen abstraction reactions.
This guide will delve into the specifics of each reaction type, presenting quantitative data where available to allow for a direct comparison of the reactivity of these different positions.
Nucleophilic Addition at the Carbonyl Carbon
The carbonyl carbon of benzophenone is electrophilic and readily undergoes nucleophilic addition. A classic example is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group to form a tertiary alcohol.
Quantitative Analysis
Kinetic studies of the reaction between methylmagnesium bromide and benzophenone in tetrahydrofuran (THF) have provided valuable quantitative data on the reactivity of the carbonyl carbon. The reaction is first order in each reactant.
| Reaction Parameter | Value | Conditions |
| Second-order rate constant (k) | 0.116 L mol⁻¹ s⁻¹ | 25 °C |
| Activation Energy (Ea) | 12.3 kcal/mol | - |
| Entropy of Activation (ΔS‡) | -22 cal/mol·K | - |
Data sourced from a kinetic investigation of the reaction of methylmagnesium bromide with benzophenone.
Experimental Protocol: Grignard Reaction of Benzophenone
This protocol describes the synthesis of triphenylmethanol via the reaction of phenylmagnesium bromide with benzophenone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Benzophenone
-
3 M HCl
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Petroleum ether or hexanes for recrystallization
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated by gentle warming and is maintained at a gentle reflux.
-
Reaction with Benzophenone: Once the Grignard reagent has formed, a solution of benzophenone in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is cooled in an ice bath and quenched by the slow addition of 3 M HCl. The aqueous layer is separated, and the organic layer is washed with saturated aqueous sodium bicarbonate and then with water.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude triphenylmethanol is then purified by recrystallization from petroleum ether or hexanes.
Diagram: Nucleophilic Addition to Benzophenone
Caption: General workflow for the nucleophilic addition of a Grignard reagent to benzophenone.
Electrophilic Aromatic Substitution on the Phenyl Rings
The benzoyl group is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack and directs incoming electrophiles to the meta position. This deactivation makes electrophilic substitution on benzophenone significantly slower than on benzene.
Quantitative Analysis
The dinitration of benzophenone provides insight into the directing effects. The major product is 3,3'-dinitrobenzophenone, confirming the meta-directing nature of the benzoyl group.
| Isomer | Weight Percent |
| o,o'-dinitrobenzophenone | 7.9% |
| o,m'-dinitrobenzophenone | 29.7% |
| m,m'-dinitrobenzophenone | 44.4% |
| m,p'-dinitrobenzophenone | 17.2% |
| p,p'-dinitrobenzophenone | 0.8% |
Data from a patent describing the dinitration of benzophenone.
Experimental Protocol: Mononitration of Benzophenone
This protocol outlines a general procedure for the mononitration of benzophenone.
Materials:
-
Benzophenone
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ice
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Nitrating Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring.
-
Reaction: Dissolve benzophenone in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath. Slowly add the cold nitrating mixture to the benzophenone solution, ensuring the temperature remains low.
-
Work-up: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time. Pour the mixture over crushed ice and extract the product with dichloromethane.
-
Isolation and Purification: Wash the organic layer with water and saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The resulting product mixture can be analyzed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine the isomer distribution.
Diagram: Electrophilic Aromatic Substitution on Benzophenone
Caption: Reaction pathway for electrophilic aromatic substitution on benzophenone, highlighting the favored meta-attack.
Photochemical Reactions at the Carbonyl Group
Benzophenone is a renowned photosensitizer. Upon absorption of UV light (around 350 nm), it undergoes intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁) with nearly 100% efficiency.[1] This triplet diradical is highly reactive and can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. A common example is the photoreduction of benzophenone to benzopinacol in the presence of a hydrogen donor like isopropanol.
Quantitative Analysis
The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of moles of product formed per mole of photons absorbed. The quantum yield for the formation of benzopinacol from benzophenone in oxygen-free isopropyl alcohol is high, indicating an efficient photochemical process.
| Reaction | Quantum Yield (Φ) | Wavelength | Conditions |
| Benzopinacol Formation | 0.93 | 366 nm | O₂-free isopropyl alcohol |
This data highlights the high efficiency of the photochemical hydrogen abstraction by the excited benzophenone.[1]
Experimental Protocol: Photochemical Reduction of Benzophenone
This protocol describes the synthesis of benzopinacol from benzophenone using sunlight as the UV source.
Materials:
-
Benzophenone
-
Isopropanol (2-propanol)
-
Glacial acetic acid
Procedure:
-
Solution Preparation: Dissolve benzophenone in isopropanol in a test tube or flask. Add a single drop of glacial acetic acid.
-
Irradiation: Seal the container and expose it to direct sunlight for several days to a week. The progress of the reaction can be monitored by the formation of white crystals of benzopinacol.
-
Isolation: After the reaction is complete, cool the container in an ice bath to maximize crystallization. Collect the benzopinacol crystals by vacuum filtration and wash them with a small amount of cold isopropanol.
-
Purification: The product is often pure enough after filtration, but it can be recrystallized from a suitable solvent like ethanol if necessary.
Diagram: Photochemical Reaction of Benzophenone
Caption: Pathway of the photochemical reduction of benzophenone to benzopinacol.
Conclusion: A Comparison of Reactivity
The benzophenone scaffold exhibits distinct reactivity at its different positions, dictated by the nature of the attacking species and the reaction conditions.
-
Nucleophilic Addition: The carbonyl carbon is the most reactive site towards nucleophiles under standard laboratory conditions. The reaction proceeds readily to form addition products.
-
Electrophilic Aromatic Substitution: The aromatic rings are significantly deactivated towards electrophiles. Reactions require forcing conditions, and substitution occurs preferentially at the meta positions. The reactivity of the aromatic rings is substantially lower than that of the carbonyl carbon towards their respective reactive partners.
-
Photochemical Reactions: Upon UV irradiation, the carbonyl group becomes the focal point of reactivity. The high quantum yield of photoreduction indicates that this is a highly favored reaction pathway for the excited state of benzophenone, surpassing the ground-state reactivity of both the carbonyl carbon and the aromatic rings under these specific conditions.
References
Unveiling the Potential of Iodinated Benzophenones: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of iodinated benzophenones, exploring their structure-activity relationships (SAR) across various biological applications. While direct, comprehensive SAR studies on a homologous series of iodinated benzophenones are limited in publicly available literature, this guide synthesizes existing data on halogenated and non-halogenated analogs to highlight their potential in anticancer therapy, as thyroid hormone axis modulators, and in photodynamic therapy.
This guide presents quantitative data from various studies in structured tables, details relevant experimental protocols, and visualizes a key therapeutic mechanism. The inclusion of iodine atoms in the benzophenone scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, thereby impacting its biological activity.
Comparative Analysis of Biological Activities
The introduction of iodine to the benzophenone structure is anticipated to modulate its efficacy in several therapeutic areas. Below, we compare the activities of benzophenone derivatives, including halogenated analogs, to extrapolate the potential effects of iodination.
Anticancer Activity
Benzophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Halogen substitution can enhance this activity. While specific data on a series of iodinated benzophenones is scarce, studies on other halogenated and substituted benzophenones provide insights into potential SAR trends.
| Compound/Analog | Cell Line | Activity Metric (IC50) | Reference |
| Benzophenone-benzimidazole analog 8f | Ehrlich ascites carcinoma (EAC) | Cytotoxic | [1] |
| Benzophenone-benzimidazole analog 8n (methoxy and methyl substituted) | Ehrlich ascites carcinoma (EAC) | More potent than 8f | [1] |
| Morpholino and thiomorpholino benzophenones 3a-d | P388 murine leukemia, PC-6 human lung carcinoma | Potent cytotoxic activity | [2] |
| Benzophenone compound 3c | SMMC-7721 (hepatocarcinoma) | ~0.111 µM | [3] |
| Benzophenone compound 4c | Various cancer cell lines | Broad-spectrum antitumor activity | [3] |
Table 1: Comparative cytotoxic activity of benzophenone derivatives. The data suggests that substitutions on the benzophenone core can significantly impact anticancer potency.
Thyroid Hormone Axis Disruption
Given that thyroid hormones are iodinated tyrosine derivatives, iodinated benzophenones are of interest for their potential interaction with the thyroid hormone system. Studies have shown that some benzophenone derivatives can interfere with this axis.
| Compound | Assay | Effect | Reference |
| Benzophenone-2 (2,2',4,4'-tetrahydroxybenzophenone) | In vitro human recombinant thyroid peroxidase (TPO) inhibition | Potent inhibitor | [4] |
| Benzophenone-2 | In vivo (rats) | Decreased serum total T4, increased serum thyrotropin | [4] |
| Benzophenones (BP, BP-1, BP-2, BP-3, BP-8) | In vitro (rat pituitary and thyroid follicle cells) | Altered gene expression related to thyroid function | [5] |
| Benzophenones (BP-1, BP-3, BP-8) | In vivo (zebrafish embryo) | Significant decreases in whole-body T4 and T3 levels | [5] |
Table 2: Effects of benzophenone derivatives on the thyroid hormone axis. These findings suggest that iodinated benzophenones could be potent modulators of thyroid function.
Potential in Photodynamic Therapy (PDT)
The "heavy atom effect" of iodine can enhance the generation of reactive oxygen species (ROS) upon photoirradiation, a critical process in photodynamic therapy. While direct studies on iodinated benzophenones for PDT are not widely reported, the known photosensitizing properties of the benzophenone core suggest that iodination could be a promising strategy for developing new PDT agents.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are protocols for key experiments relevant to the evaluation of iodinated benzophenones.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8][9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (iodinated benzophenones) and incubate for a specified period (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan crystals.[8][10][11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.1 N HCl, to dissolve the formazan crystals.[8][10]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[8][11] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]
Thyroid Hormone Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with the natural ligand, thyroxine (T4), for binding to thyroid hormone transport proteins like transthyretin (TTR) and thyroxine-binding globulin (TBG).
-
Reagent Preparation: Prepare solutions of the test compound, a fluorescently labeled T4 (e.g., FITC-T4), and the purified transport protein (TTR or TBG) in a suitable buffer (e.g., Tris-HCl).[12]
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, the FITC-T4 solution, and the transport protein solution.[12]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding reaction to reach equilibrium.[12]
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. When FITC-T4 is bound to the larger protein, its rotation is slower, resulting in higher fluorescence polarization. If the test compound displaces FITC-T4, the smaller, faster-rotating unbound FITC-T4 will have a lower polarization value.[12]
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound to generate a competition curve. From this curve, the IC50 value (the concentration of the test compound that displaces 50% of the bound FITC-T4) and the binding affinity (Ki) can be calculated.[12]
Visualizing the Mechanism of Action: Photodynamic Therapy
The potential of iodinated benzophenones in photodynamic therapy lies in their ability to act as photosensitizers. The following diagram illustrates the general mechanism of PDT.
Caption: Mechanism of Photodynamic Therapy (PDT) with a photosensitizer.
This workflow illustrates how a photosensitizer, such as a potential iodinated benzophenone, is administered and accumulates in tumor tissue. Upon activation by light of a specific wavelength, it transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS) that lead to cell death, vascular damage, and an anti-tumor immune response.[13][14] The presence of a heavy atom like iodine is expected to enhance the efficiency of this process.
References
- 1. Synthesis, angiopreventive activity, and in vivo tumor inhibition of novel benzophenone-benzimidazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ultraviolet filter benzophenone 2 interferes with the thyroid hormone axis in rats and is a potent in vitro inhibitor of human recombinant thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thyroid Hormone-Disrupting Potentials of Major Benzophenones in Two Cell Lines (GH3 and FRTL-5) and Embryo-Larval Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer test with the MTT assay method [bio-protocol.org]
- 9. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. Optimized methods for measuring competitive binding of chemical substances to thyroid hormone distributor proteins transthyretin and thyroxine binding globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Analyses for 3,5-Dimethoxy-3'-iodobenzophenone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the synthesis, characterization, and computational modeling of 3,5-Dimethoxy-3'-iodobenzophenone. Due to the limited availability of direct experimental data for this specific compound, this document outlines a predictive approach based on established experimental protocols for analogous compounds and common computational chemistry methods. This guide serves as a comprehensive resource for researchers aiming to synthesize and validate the properties of this and similar benzophenone derivatives.
Experimental Data (Predicted)
The following table summarizes the predicted experimental data for this compound based on spectroscopic data of structurally related compounds, including dimethoxybenzene, iodobenzene, and other substituted benzophenones.
| Experimental Data | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.80-7.20 (m, 4H, iodophenyl ring), 6.70-6.50 (m, 3H, dimethoxyphenyl ring), 3.85 (s, 6H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195 (C=O), 161 (C-OCH₃), 140-128 (iodophenyl C), 108-105 (dimethoxyphenyl C), 94 (C-I), 56 (-OCH₃) |
| IR Spectroscopy (KBr) | ν (cm⁻¹): 3100-3000 (Ar C-H), 1660 (C=O), 1590, 1480 (C=C), 1250 (C-O-C), 830 (Ar C-H bend), 780 (C-I) |
| Mass Spectrometry (EI) | m/z: 368 [M]⁺, 241 [M-I]⁺, 213 [M-I-CO]⁺, 165 [C₉H₉O₃]⁺, 137 [C₇H₅O₂]⁺, 77 [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on standard organic chemistry techniques and literature precedents for similar compounds.
Synthesis: Friedel-Crafts Acylation
This compound can be synthesized via a Friedel-Crafts acylation reaction between 3,5-dimethoxybenzoyl chloride and iodobenzene.
Materials:
-
3,5-dimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Iodobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
Acid Chloride Formation: Reflux 3,5-dimethoxybenzoic acid with an excess of thionyl chloride for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain 3,5-dimethoxybenzoyl chloride.
-
Friedel-Crafts Acylation: Dissolve the freshly prepared 3,5-dimethoxybenzoyl chloride and iodobenzene in anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Slowly add anhydrous aluminum chloride portion-wise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient, followed by recrystallization from ethanol to yield pure this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum will be recorded on an FT-IR spectrometer using a potassium bromide (KBr) pellet.
-
Mass Spectrometry (MS): The mass spectrum will be obtained using an electron ionization (EI) mass spectrometer.
Computational Modeling
Computational models provide a theoretical framework to predict and understand the electronic and structural properties of this compound. Density Functional Theory (DFT) is a suitable method for these calculations.
Computational Protocol: Density Functional Theory (DFT)
Software: Gaussian, ORCA, or similar quantum chemistry software package. Method:
-
Geometry Optimization: The molecular structure of this compound will be optimized using the B3LYP functional with the 6-311G(d,p) basis set for all atoms except iodine, for which a basis set with effective core potentials like LANL2DZ should be used.
-
Frequency Calculation: Vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the IR spectrum.
-
NMR Chemical Shift Calculation: NMR shielding tensors will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level of theory. The calculated shielding constants will be converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.
-
Electronic Properties: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken charge distributions will be calculated to understand the electronic properties and reactivity of the molecule.
Comparison and Cross-Validation
The table below provides a framework for comparing the predicted experimental data with the expected outcomes from computational modeling.
| Property | Predicted Experimental Value | Computational Model Prediction (DFT) | Points of Comparison |
| ¹H NMR Chemical Shifts (ppm) | Aromatic: 7.80-6.50; Methoxyl: 3.85 | Calculated chemical shifts for each proton | Correlation between predicted and calculated shifts; assessment of substituent effects. |
| ¹³C NMR Chemical Shifts (ppm) | Carbonyl: ~195; Aromatic: 161-94; Methoxyl: ~56 | Calculated chemical shifts for each carbon | Accuracy of predicted shifts for carbonyl, substituted, and unsubstituted carbons. |
| IR Frequencies (cm⁻¹) | C=O stretch: ~1660 | Calculated vibrational frequencies | Comparison of the calculated C=O stretching frequency and other key vibrational modes with expected experimental values. |
| Molecular Geometry | Not directly measured | Optimized bond lengths and angles | Comparison with known bond lengths and angles of similar structures from crystallographic databases. |
| Electronic Properties | Inferred from reactivity | HOMO-LUMO gap, electrostatic potential | Correlation of predicted reactive sites with calculated electron density distributions. |
Visualizations
The following diagrams illustrate the proposed synthesis workflow and the conceptual approach for cross-validating experimental and computational data.
Caption: Proposed synthesis of this compound.
Caption: Conceptual workflow for data cross-validation.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3,5-Dimethoxy-3'-iodobenzophenone
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3,5-Dimethoxy-3'-iodobenzophenone, a halogenated benzophenone derivative. Adherence to these procedures is essential to mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, a fastened lab coat, nitrile gloves, and safety glasses or goggles.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or vapors.[2][3] An eyewash station and safety shower should be readily accessible.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound.[4] Improper disposal can lead to environmental contamination.[5]
-
Segregation of Waste : this compound waste must be segregated from non-halogenated chemical waste.[4][6] Never mix this waste with incompatible materials.[7]
-
Waste Collection :
-
Solid Waste : Collect solid this compound waste, including contaminated items like gloves and weighing paper, in a dedicated, leak-proof, and sealable container.[1][2] The container should be clearly labeled as "Hazardous Waste: Halogenated Organic Solid" and should also list the chemical name, "this compound".
-
Liquid Waste : If the compound is in solution, collect it in a separate, sealed, and shatter-resistant container labeled as "Hazardous Waste: Halogenated Organic Liquid".[1] The solvent and approximate concentration should also be indicated on the label.
-
-
Container Management : Ensure the exterior of the waste container remains clean and free of contamination. Keep the container sealed at all times, except when adding waste.[1][6]
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and sources of ignition.[3][8] The storage area should be designed to contain any potential spills.
-
Final Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[9] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[2][10][11] The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration in a specialized facility.
Quantitative Data Summary
| Parameter | Value | Source |
| LD50 (Oral) | Data not available | Consult supplier-specific SDS |
| Flash Point | Data not available | Consult supplier-specific SDS |
| Solubility in Water | Likely low | Inferred from general properties of similar organic compounds |
| Recommended Incineration Temperature | ≥ 1100 °C | General guidance for halogenated compounds[12] |
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is the responsibility of the waste generator to properly characterize and dispose of all chemical waste in accordance with applicable regulations.[10]
References
- 1. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. uakron.edu [uakron.edu]
- 5. case.edu [case.edu]
- 6. ethz.ch [ethz.ch]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. fishersci.com [fishersci.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. ptb.de [ptb.de]
Essential Safety and Operational Guide for 3,5-Dimethoxy-3'-iodobenzophenone
This guide provides immediate, essential safety and logistical information for handling 3,5-Dimethoxy-3'-iodobenzophenone in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 standards.[2][3] A face shield should be worn over goggles if there is a risk of splashing or explosion.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[3][4] Gloves should be inspected before use and changed immediately upon contamination.[3][5] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept buttoned.[3] For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is advised.[2] |
| Respiratory Protection | Respirator | Use in a well-ventilated area or a chemical fume hood is essential.[1][5][6] If dust or aerosols are generated and cannot be controlled by ventilation, a NIOSH/MSHA approved respirator should be used.[7][8] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in the laboratory.[2][9] |
Safe Handling and Storage
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition.[9] Locate the nearest eyewash station and safety shower.[7][10]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[1] Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact with the compound.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the process is exothermic, use an ice bath for cooling.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[5][11] Clean all contaminated surfaces.
Storage:
-
Store in a tightly sealed, properly labeled container.[6]
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6][9]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]
-
Do not store on high shelves to prevent accidental dropping.[9]
Disposal Plan
Waste Characterization: this compound is a halogenated organic compound. Waste containing this chemical should be considered hazardous.
Disposal Procedure:
-
Segregation: Segregate waste containing this compound from other waste streams. Halogenated organic waste should be collected in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards.
-
Accumulation: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[7]
Emergency Procedures
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[11] If irritation persists, seek medical attention.[1] |
| Inhalation | Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[11] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[11] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11] Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Workflow
The following diagram illustrates the general workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for handling this compound.
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
